Taxusin
描述
This compound has been reported in Taxus cuspidata, Taxus floridana, and other organisms with data available.
RN given for (3S-(3alpha,4aalpha,6beta,8alpha,11beta,12alpha,12abeta))-isome
属性
IUPAC Name |
[(1R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O8/c1-14-21-12-20-13-23(34-17(4)30)15(2)24(27(20,7)8)25(35-18(5)31)26(36-19(6)32)28(21,9)11-10-22(14)33-16(3)29/h20-23,25-26H,1,10-13H2,2-9H3/t20-,21-,22+,23+,25-,26+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJSIVQEPKBFTJ-HUWILPJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3CC(C2(C)C)CC1OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941377 | |
| Record name | Taxusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19605-80-2 | |
| Record name | 6,10-Methanobenzocyclodecene-3,8,11,12-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3,8,11,12-tetraacetate, (3S,4aR,6R,8S,11R,12R,12aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19605-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taxusin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019605802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Taxusin, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHS5792RP7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Analysis of Taxusin in Taxus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Taxus, commonly known as yew, is a critical source of bioactive diterpenoids known as taxanes. While paclitaxel (B517696) (Taxol®) is the most renowned member of this class for its potent anticancer properties, a plethora of other taxoids, including taxusin (B16899), are also present in various Taxus species. This compound, a tetraacetate of taxa-4(20),11(12)-dien-5α,9α,10β,13α-tetraol, has garnered significant interest as a key phytochemical marker and a potential biosynthetic precursor to other taxanes. This technical guide provides an in-depth overview of the discovery of this compound, its quantitative distribution, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities and associated cellular pathways.
Quantitative Analysis of this compound Content
The concentration of this compound, like other taxoids, varies significantly depending on the Taxus species, the specific part of the plant, and the geographical location. The heartwood of Taxus species is a particularly rich source of this compound.
Table 1: Quantitative Data on this compound and Major Taxoids in Taxus Species
| Taxus Species | Plant Part | Compound | Concentration (% dry weight) | Reference |
| Taxus baccata | Heartwood | This compound | 0.13 | [1] |
| Taxus baccata | Heartwood | Taxa-4(20),11-diene-5α,9α,10β,13α-tetraol 9α,10β-diacetate | 0.0038 | [1] |
| Taxus baccata | Heartwood | Taxa-4(20),11-diene-2α,5α,9α,10β,13α-pentaol pentaacetate | 0.00035 | [1] |
| Taxus baccata | Heartwood | Taxa-4(20),11-diene-5α,7β,9α,10β,13α-pentaol pentaacetate | 0.00014 | [1] |
| Taxus baccata | Heartwood | Taxa-4(20),11-diene-2α,5α,7β,9α,10β,13α-hexaol hexa-acetate | 0.00045 | [1] |
| Taxus baccata | Needles | 10-Deacetylbaccatin III | 0.0112 (112 µg/g) | [2] |
| Taxus cuspidata | Needles | Total Taxanes | 0.0342 (342.27 µg/g) | [2] |
| Taxus brevifolia | Bark, Wood, Root, Leaf, Twig, Seedling | Taxol | 0.00003 - 0.069 | [3] |
Note: The data presented is compiled from different studies and variations may occur due to different analytical methods, plant age, and environmental conditions.
Experimental Protocols
Extraction and Isolation of this compound from Taxus baccata Heartwood
This protocol is based on the methods described for the isolation of taxane (B156437) derivatives from yew heartwood.
a. Plant Material Preparation:
-
Air-dry the heartwood of Taxus baccata at room temperature.
-
Grind the dried heartwood into a coarse powder.
b. Extraction:
-
Perform continuous extraction of the powdered heartwood with light petroleum (b.p. 60-80°C) for 24 hours in a Soxhlet apparatus to remove lipids and other non-polar compounds.
-
Follow this with a continuous extraction using acetone (B3395972) for 48 hours.
-
Evaporate the acetone extract to dryness under reduced pressure to yield a crude extract.
c. Preliminary Fractionation:
-
Dissolve the crude acetone extract in a minimal amount of methanol.
-
Adsorb the methanolic solution onto silica (B1680970) gel.
-
Apply the silica gel with the adsorbed extract to the top of a silica gel column.
-
Elute the column with a gradient of light petroleum and ethyl acetate (B1210297), gradually increasing the polarity.
d. Column Chromatography for this compound Isolation:
-
Collect fractions from the initial column and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing this compound.
-
Subject the combined fractions to further column chromatography on silica gel, using a solvent system such as light petroleum-ethyl acetate (1:1) for elution.
-
Collect the fractions containing the purified this compound.
e. Crystallization:
-
Evaporate the solvent from the purified fractions under reduced pressure.
-
Recrystallize the residue from a suitable solvent system, such as aqueous ethanol, to obtain pure crystalline this compound.
f. Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and by comparing the data with published values.
In Vitro Tubulin Polymerization Assay by Turbidity
This assay is used to determine the effect of this compound on the polymerization of tubulin, a key mechanism of action for taxanes.
a. Reagent Preparation:
-
Reconstitute purified tubulin (e.g., from bovine brain) in a suitable buffer such as BRB80 (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8) to a final concentration of 10 µM.[4]
-
Add GTP to a final concentration of 1 mM.[4]
-
Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
b. Assay Procedure:
-
In a 96-well plate, add the desired concentrations of this compound to the tubulin solution.
-
Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
Incubate the plate at 37°C in a temperature-controlled spectrophotometer.
-
Monitor the increase in absorbance at 340 nm over time. An increase in turbidity indicates microtubule polymerization.
Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
a. Cell Seeding:
-
Seed cancer cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.
b. This compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only and untreated controls.
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
c. MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.
Biological Activity and Signaling Pathways
The primary mechanism of action for taxanes, including likely this compound, is the stabilization of microtubules. This interference with the normal dynamics of the microtubule cytoskeleton has profound effects on cell division and survival, ultimately leading to apoptosis in rapidly dividing cancer cells.
Microtubule Stabilization and Mitotic Arrest
Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing the resulting polymers against depolymerization. This disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, activating the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before allowing the cell to proceed to anaphase. By creating hyper-stable and dysfunctional spindles, taxanes prevent the satisfaction of the SAC, leading to a prolonged arrest in the G2/M phase of the cell cycle.
Induction of Apoptosis
The sustained mitotic arrest triggered by taxanes ultimately leads to programmed cell death, or apoptosis. While the precise signaling cascade can vary between cell types, key events include the activation of caspase pathways and the involvement of the Bcl-2 family of proteins. The prolonged G2/M arrest can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while pro-apoptotic proteins are upregulated. This shift in the balance of pro- and anti-apoptotic factors culminates in the activation of executioner caspases, which dismantle the cell in an orderly fashion.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microtubules [label="Microtubule Stabilization", fillcolor="#FBBC05", fontcolor="#202124"]; MitoticSpindle [label="Abnormal Mitotic Spindle", fillcolor="#FBBC05", fontcolor="#202124"]; SAC [label="Spindle Assembly\nCheckpoint Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G2M_Arrest [label="G2/M Phase Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2_Family [label="Modulation of\nBcl-2 Family Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase_Activation [label="Caspase Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> Microtubules [label="Binds to β-tubulin"]; Microtubules -> MitoticSpindle [label="Disrupts dynamics"]; MitoticSpindle -> SAC; SAC -> G2M_Arrest; G2M_Arrest -> Bcl2_Family [label="Prolonged arrest leads to"]; Bcl2_Family -> Caspase_Activation [label="Shift to pro-apoptotic state"]; Caspase_Activation -> Apoptosis; } Taxane-induced apoptosis pathway.
// Nodes Start [label="Taxus baccata Heartwood", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Grinding [label="Drying and Grinding", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction1 [label="Soxhlet Extraction\n(Light Petroleum)", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction2 [label="Soxhlet Extraction\n(Acetone)", fillcolor="#FBBC05", fontcolor="#202124"]; Evaporation [label="Evaporation of Acetone", fillcolor="#FBBC05", fontcolor="#202124"]; CrudeExtract [label="Crude Extract", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Column1 [label="Silica Gel Column Chromatography\n(Gradient Elution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fractions1 [label="Collect and Combine\nthis compound Fractions (TLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Column2 [label="Silica Gel Column Chromatography\n(Isocratic Elution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PureFractions [label="Collect Purified\nthis compound Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crystallization [label="Recrystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Pure Crystalline this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="Spectroscopic Characterization\n(NMR, MS, IR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Grinding; Grinding -> Extraction1; Extraction1 -> Extraction2; Extraction2 -> Evaporation; Evaporation -> CrudeExtract; CrudeExtract -> Column1; Column1 -> Fractions1; Fractions1 -> Column2; Column2 -> PureFractions; PureFractions -> Crystallization; Crystallization -> FinalProduct; FinalProduct -> Characterization; } Workflow for this compound isolation.
Conclusion
This compound represents an important taxoid within the chemical diversity of the Taxus genus. Its relatively high abundance in the heartwood of species like Taxus baccata makes it a valuable compound for further investigation, both as a potential therapeutic agent in its own right and as a starting material for the semi-synthesis of other taxanes. The detailed protocols provided in this guide offer a framework for researchers to isolate and evaluate the biological activity of this compound. Further studies are warranted to fully elucidate its specific cytotoxic profile against a broader range of cancer cell lines and to explore potential synergistic effects with other chemotherapeutic agents. Understanding the nuances of this compound's interaction with microtubules and the subsequent cellular responses will be crucial for unlocking its full therapeutic potential.
References
The Role of Taxusin in Taxol Biosynthesis: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
Paclitaxel (B517696), commercially known as Taxol, remains one of the most effective and widely used chemotherapeutic agents for treating a variety of cancers. Its complex diterpenoid structure is the result of an intricate, multi-step biosynthetic pathway within yew (Taxus) species, estimated to involve at least 19 enzymatic reactions.[1][2][3] Elucidating this pathway is critical for developing alternative, sustainable sources of Taxol, such as microbial fermentation or cell-free synthesis. While numerous taxoids are produced by the yew tree, not all are direct precursors to Taxol. This technical guide focuses on the specific role of taxusin (B16899), a prominent taxoid found in yew heartwood. Although considered a "dead-end" metabolite and not a direct intermediate in the main Taxol biosynthetic pathway, this compound has been an indispensable tool for scientific discovery.[2][4] Its relative abundance has facilitated its use as a surrogate substrate for identifying and characterizing key pathway enzymes and as a starting material for the semi-synthesis of rare, putative pathway intermediates. This paper details the function of this compound in these research applications, presents relevant biochemical data, outlines experimental methodologies, and provides visual diagrams of the associated pathways and workflows.
Overview of the Taxol Biosynthetic Pathway
The biosynthesis of Taxol is a complex process that can be broadly divided into three major stages:
-
Formation of the Taxane (B156437) Skeleton: The pathway begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). An enzyme, taxadiene synthase (TS), catalyzes the cyclization of GGPP to form the foundational tricyclic taxane core, taxa-4(5),11(12)-diene.[2][5][6]
-
Elaboration of the Taxane Core: Following the initial cyclization, the taxane skeleton undergoes a series of extensive modifications. This stage involves at least eight cytochrome P450-mediated oxygenations and three acetyl coenzyme A (CoA)-dependent acylations.[2] These reactions hydroxylate and acylate the core at various positions, ultimately leading to the formation of the key intermediate, baccatin (B15129273) III. This process also includes the formation of the characteristic oxetane (B1205548) D-ring.[2][7][8]
-
Side-Chain Assembly and Attachment: The final stage involves the synthesis and attachment of the C-13 phenylisoserinoyl side chain, which is crucial for Taxol's anticancer activity. This process itself requires several enzymatic steps, culminating in the N-benzoylation reaction to form the final paclitaxel molecule.[2][9][10][11]
The pathway is not strictly linear and is better described as a complex metabolic network.[3][7][12][13] Many taxoids are produced, some of which are intermediates, while others, like this compound, are considered side-products or "dead-end" metabolites.[2][4]
This compound: A "Dead-End" Metabolite and Research Tool
This compound, chemically known as taxa-4(20),11(12)-diene-5α,9α,10β,13α-tetrayl tetraacetate, is a highly abundant taxoid found in the heartwood of Taxus species.[2][5][14] Despite its structural relation to Taxol precursors, it is considered a "dead-end" metabolite, as it is not a direct intermediate on the productive pathway to Taxol.[2][4]
The significance of this compound to researchers lies in its utility in two key areas:
-
Surrogate Substrate for Enzyme Characterization: The low abundance of true biosynthetic intermediates makes it challenging to isolate them in quantities sufficient for enzymatic studies. This compound's availability makes it an excellent surrogate substrate to probe the function of uncharacterized enzymes, particularly the cytochrome P450 hydroxylases responsible for oxygenating the taxane core.[2]
-
Precursor for Semi-Synthesis of Pathway Intermediates: this compound serves as a valuable starting material for the chemical synthesis of putative Taxol pathway intermediates.[15][16][17] Through chemical modifications like deoxygenation, researchers can produce rare taxoids that are hypothesized to be on the main pathway, allowing for further biochemical investigation.[15][16]
Application of this compound in Enzymatic Studies
The functional characterization of several key hydroxylases in the Taxol pathway was made possible by using this compound as a substrate. Microsomal preparations from Taxus cells or heterologously expressed enzymes can be tested for their ability to modify this compound, revealing their catalytic activity.
Notably, two enzymes, taxane-2α-hydroxylase (T2αOH) and taxane-7β-hydroxylase (T7βOH) , were shown to effectively use (+)-taxusin as a substrate.[3][12][13]
-
T2αOH catalyzes the hydroxylation of this compound at the C-2 position to form 2α-hydroxythis compound.[3][12][13]
-
T7βOH catalyzes the hydroxylation of this compound at the C-7 position to form 7β-hydroxythis compound.[3][12][13]
Furthermore, these hydroxylated products can be acted upon by the opposing enzyme to yield a common downstream product, 2α,7β-dihydroxythis compound.[3][12][13] These experiments were pivotal in demonstrating the function of these enzymes and suggesting that the Taxol pathway is a complex, anastomosing network rather than a single linear route.[3][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization and heterologous reconstitution of Taxus biosynthetic enzymes leading to baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Specificity of the N-benzoyl transferase responsible for the last step of Taxol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. 6,10-Methanobenzocyclodecene-3,8,11,12-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3,8,11,12-tetraacetate, (3S,4aR,6R,8S,11R,12R,12aR)- | C28H40O8 | CID 167825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Studies on Taxol Biosynthesis: Preparation of Taxadiene-diol- and triol-Derivatives by Deoxygenation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies on Taxol Biosynthesis: Preparation of Taxadiene-diol- and triol-Derivatives by Deoxygenation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound - Wikipedia [en.wikipedia.org]
Taxusin: A Pivotal Intermediate in the Biosynthesis of Paclitaxel
An in-depth technical guide on taxusin (B16899) as a biosynthetic intermediate of paclitaxel (B517696) for researchers, scientists, and drug development professionals.
The intricate biosynthetic pathway of the potent anti-cancer drug paclitaxel (Taxol) in Taxus species involves a series of complex enzymatic reactions. Within this pathway, the taxane (B156437) diterpenoid, this compound, represents a significant, albeit early, intermediate. Its core structure undergoes numerous modifications, including hydroxylations and acylations, to ultimately yield paclitaxel. This document provides a technical overview of this compound's role, the enzymatic transformations it undergoes, and the experimental methodologies used to elucidate this segment of the paclitaxel pathway.
The Biosynthetic Journey from this compound to Paclitaxel
The formation of paclitaxel begins with the cyclization of geranylgeranyl diphosphate (B83284) to taxa-4(5),11(12)-diene, the first committed step in taxane biosynthesis. This is followed by a series of cytochrome P450-mediated hydroxylations and subsequent acylations. This compound itself is formed after several of these initial hydroxylation and acylation steps. The pathway from taxadiene to paclitaxel is estimated to involve at least 19 distinct enzymatic steps. The core taxane skeleton is progressively decorated with oxygen-containing functional groups and acyl moieties, which are critical for the molecule's anti-tumor activity.
Quantitative Analysis of Key Enzymatic Steps
The efficiency of the enzymatic conversions in the paclitaxel pathway is a critical area of study for metabolic engineering and synthetic biology approaches aimed at improving paclitaxel production. The following table summarizes key quantitative data for some of the enzymes involved in the transformation of taxane intermediates.
| Enzyme | Substrate | Product | Km (µM) | kcat (s⁻¹) | Source |
| Taxadiene 5α-hydroxylase | Taxa-4(5),11(12)-diene | Taxa-4(20),11(12)-dien-5α-ol | 0.7 | 1.5 | |
| Taxadien-5α-ol O-acetyltransferase | Taxa-4(20),11(12)-dien-5α-ol | Taxa-4(20),11(12)-dien-5α-yl acetate (B1210297) | 1.2 | 0.034 | |
| Taxane 10β-hydroxylase | Taxa-4(20),11(12)-dien-5α-yl acetate | 10β-hydroxy taxadienyl acetate | 0.5 | 0.25 | |
| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III | Baccatin III | 4.5 | 0.046 |
Experimental Protocols
Elucidating the function of enzymes in the paclitaxel pathway relies on robust experimental protocols. Below are representative methodologies for enzyme expression and in vitro assays.
Protocol 1: Heterologous Expression and Purification of Taxane Biosynthetic Enzymes
-
Gene Synthesis and Cloning: The codon-optimized gene sequence for the target enzyme (e.g., a specific taxane hydroxylase or acetyltransferase) is synthesized and cloned into a suitable expression vector, such as pET28a(+) for E. coli or pYES2 for Saccharomyces cerevisiae.
-
Host Transformation: The recombinant plasmid is transformed into a competent expression host (e.g., E. coli BL21(DE3) or S. cerevisiae INVSc1).
-
Protein Expression:
-
For E. coli, cultures are grown in Terrific Broth at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and cultures are incubated at 16-18°C for 18-20 hours.
-
For S. cerevisiae, cultures are grown in glucose-containing synthetic complete medium lacking uracil (B121893) (SC-Ura). Expression is induced by transferring cells to a galactose-containing medium.
-
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10% glycerol) and lysed by sonication or high-pressure homogenization. The target protein, often engineered with a His-tag, is purified from the clarified lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.
Protocol 2: In Vitro Enzyme Assay for a Taxane Hydroxylase
-
Reaction Mixture Preparation: A typical reaction mixture (100 µL) contains 50 mM potassium phosphate (B84403) buffer (pH 7.5), 1.5 mM NADPH, 10 µM of the taxane substrate (e.g., taxa-4(20),11(12)-dien-5α-yl acetate, dissolved in acetone), and 2-5 µg of the purified hydroxylase microsomal preparation.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30°C for 1-2 hours with gentle shaking.
-
Reaction Quenching and Product Extraction: The reaction is stopped by the addition of an equal volume of a solvent mixture like ethyl acetate or dichloromethane. The mixture is vortexed vigorously and then centrifuged to separate the organic and aqueous phases.
-
Analysis: The organic layer containing the hydroxylated product is transferred to a new tube, evaporated to dryness under a stream of nitrogen, and redissolved in a small volume of methanol. The product is then analyzed and quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualizations: Pathways and Workflows
Biosynthetic Pathway of Paclitaxel
The following diagram illustrates the core biosynthetic pathway leading to the formation of paclitaxel, highlighting key intermediates.
Caption: Simplified biosynthetic pathway from GGPP to Paclitaxel.
Experimental Workflow for Enzyme Characterization
The diagram below outlines a typical workflow for the identification and characterization of a novel enzyme in the paclitaxel pathway.
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Taxusin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxusin is a naturally occurring taxane (B156437) diterpenoid isolated from various species of yew trees (Taxus), such as Taxus wallichiana and Taxus mairei.[1][2] As a member of the taxane family, which includes the prominent anticancer drug Paclitaxel (Taxol®), this compound is of significant interest to the scientific community.[1] Its complex molecular architecture and stereochemistry have made it a challenging target for total synthesis and a subject of extensive spectroscopic and crystallographic studies. This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, along with experimental protocols for its isolation and structural elucidation.
Chemical Structure and Properties
This compound possesses a complex tricyclic carbon skeleton known as the taxane core, which is a bicyclo[5.3.1]undecane system fused to a cyclohexane (B81311) ring. The molecule is characterized by an exocyclic methylene (B1212753) group and a trans-cyclodecene (B1599413) ring.[3]
IUPAC Name: (3S,4aR,6R,8S,11R,12R,12aR)-9,12a,13,13-Tetramethyl-4-methylidene-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-6,10-methanobenzo[4]annulene-3,8,11,12-tetrayl tetraacetate
Systematic IUPAC Name: Taxa-4(20),11-diene-5α,9α,10β,13α-tetrayl tetraacetate.[3]
Chemical Formula: C₂₈H₄₀O₈
Molar Mass: 504.61 g/mol [3]
The structure of this compound has been unequivocally confirmed by X-ray crystallography and various NMR spectroscopic techniques.
Stereochemistry
The stereochemistry of this compound is a critical aspect of its structure, with multiple chiral centers. The absolute configuration of these centers has been determined through total synthesis and X-ray crystallography. The key stereochemical features include:
-
The fusion of the three rings (A, B, and C) creates a rigid and complex three-dimensional structure.
-
The eight-membered B ring adopts a specific conformation.
-
The acetyl groups are located at the 5α, 9α, 10β, and 13α positions.[3]
Quantitative Structural Data
Detailed quantitative data from X-ray crystallography and NMR spectroscopy are essential for a complete understanding of the molecular geometry and electronic environment of this compound.
Crystallographic Data
Table 1: Representative Bond Lengths and Angles for Organic Compounds
| Bond Type | Average Bond Length (Å) | Bond Angle | Average Angle (°) |
| C-C (sp³) | 1.54 | C-C-C (sp³) | 109.5 |
| C=C | 1.34 | C=C-C | 120 |
| C-O | 1.43 | C-O-C | 110 |
| C=O | 1.23 | O=C-O | 120 |
Note: This table provides general values and may not represent the exact measurements for this compound.
NMR Spectroscopic Data
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of complex natural products like this compound. The chemical shifts provide information about the electronic environment of each proton and carbon atom. While a complete, publicly available dataset for this compound is not available, the following table provides expected chemical shift ranges for key functional groups found in taxane diterpenoids, recorded in CDCl₃.[1][8]
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in Taxanes (in CDCl₃)
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | 0.8 - 2.5 | 10 - 30 |
| Methylene (CH₂) | 1.0 - 3.0 | 20 - 40 |
| Methine (CH) | 1.5 - 5.0 | 30 - 60 |
| Olefinic (C=CH) | 4.5 - 6.0 | 100 - 150 |
| Carbons attached to Oxygen (C-O) | 3.5 - 5.5 | 60 - 90 |
| Carbonyl (C=O) | - | 160 - 180 |
| Acetyl Methyl (CH₃CO) | 1.9 - 2.2 | 20 - 22 |
| Acetyl Carbonyl (CH₃C O) | - | 169 - 172 |
Experimental Protocols
The isolation and structural elucidation of this compound involve a series of meticulous experimental procedures.
Isolation and Purification of this compound from Taxus mairei
-
Extraction:
-
Air-dried and powdered plant material (e.g., heartwood or seeds) of Taxus mairei is extracted with methanol (B129727) at room temperature.[2]
-
The methanolic extract is concentrated under reduced pressure to yield a crude residue.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
-
Chromatographic Purification:
-
The fraction containing taxanes (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the different taxoids.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are combined and may require further purification by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.[9]
-
Structural Elucidation by Spectroscopy and Crystallography
-
Sample Preparation:
-
5-10 mg of purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[1]
-
The solution is filtered into a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: A standard proton spectrum is acquired with a spectral width of 0-12 ppm.
-
¹³C NMR: A proton-decoupled carbon spectrum is acquired with a spectral width of 0-220 ppm.
-
2D NMR: COSY, HSQC, and HMBC experiments are performed to establish proton-proton and proton-carbon correlations, which are crucial for assigning the complex NMR signals and confirming the connectivity of the molecule.
-
-
Crystallization:
-
Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., a mixture of acetone (B3395972) and n-hexane).
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected at a low temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a CCD detector.[10][11]
-
The crystal is rotated, and a series of diffraction images are collected.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
The positions of all non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
-
Visualizations
Biosynthetic Pathway of this compound
This compound is an important intermediate in the biosynthesis of more complex taxanes like Paclitaxel. The following diagram illustrates a simplified biosynthetic pathway leading to the taxane core and subsequent modifications to form this compound.
Caption: Simplified biosynthetic pathway of this compound.
Experimental Workflow for Isolation and Structural Elucidation of this compound
The following diagram outlines the general workflow for the isolation and structural determination of this compound from a natural source.
Caption: Experimental workflow for this compound.
Conclusion
This compound stands as a testament to the structural complexity and chemical diversity found in natural products. Its intricate three-dimensional structure, characterized by a unique taxane skeleton and specific stereochemistry, has been thoroughly established through modern analytical techniques. This guide provides a foundational understanding for researchers engaged in the study of taxanes, offering insights into its chemical properties, methods for its isolation, and the spectroscopic and crystallographic techniques employed for its structural elucidation. Further research into this compound and its derivatives may unveil novel biological activities and contribute to the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and structure revision of 10-deacetyltaxinine from the seeds of the Chinese yew, Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6,10-Methanobenzocyclodecene-3,8,11,12-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3,8,11,12-tetraacetate, (3S,4aR,6R,8S,11R,12R,12aR)- | C28H40O8 | CID 167825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
The Enigmatic Presence of Taxusin: An In-depth Technical Guide to its Natural Abundance in Yew Trees
For Immediate Release
This technical guide provides a comprehensive overview of the natural abundance of taxusin (B16899), a taxane (B156437) diterpenoid found in yew trees (Taxus spp.), for researchers, scientists, and drug development professionals. While often overshadowed by its renowned relative, paclitaxel (B517696) (Taxol®), this compound is a significant constituent of the yew's chemical arsenal, particularly in its woody tissues. This document delves into the quantitative data available, details the experimental protocols for its analysis, and visualizes the key experimental workflows.
Quantitative Abundance of this compound
The concentration of this compound varies considerably among different Taxus species and within various parts of the tree. The heartwood, in particular, has been identified as a primary reservoir for this compound. While extensive quantitative data for this compound remains less prevalent in scientific literature compared to paclitaxel, existing studies provide valuable insights into its natural occurrence.
| Yew Species | Plant Part | Compound | Concentration/Yield (% of dry weight) | Reference |
| Taxus baccata | Heartwood | This compound | 0.0047% (yield from extraction) | |
| Taxus globosa | Bark | 7β-Acetoxy-Taxusin | Not quantified, but isolated | [1] |
| Taxus wallichiana | Not specified | This compound | Isolated, but not quantified | [2] |
| Taxus mairei | Heartwood | This compound | Isolated, but not quantified | [3] |
Note: The data presented is compiled from various sources and represents either the yield from a specific extraction process or the reported presence of the compound. Absolute concentrations can vary based on geographical location, age of the tree, and the specific analytical methods employed.
This compound is recognized as a prominent secondary metabolite in the heartwood of yew trees.[4] Its presence in various species, including Taxus cuspidata and Taxus floridana, has also been reported.[4]
Experimental Protocols
The isolation and quantification of this compound from yew tree matrices involve a series of sophisticated laboratory procedures. The following protocols are generalized from established methodologies for taxane analysis and can be adapted for the specific quantification of this compound.
Extraction of this compound from Yew Heartwood
This protocol outlines a common method for obtaining a crude extract enriched with this compound.
Materials:
-
Dried and powdered yew heartwood
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Maceration: The powdered heartwood is macerated in methanol at room temperature for an extended period (e.g., 24-48 hours) to extract a broad range of phytochemicals, including taxoids.
-
Filtration and Concentration: The methanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning. Typically, this involves dissolving the extract in a methanol-water mixture and then sequentially partitioning it with solvents of increasing polarity, such as hexane and dichloromethane, to separate compounds based on their polarity. This compound, being a moderately polar taxane, is expected to partition into the dichloromethane fraction.
-
Drying: The dichloromethane fraction is dried over anhydrous sodium sulfate (B86663) and then evaporated to dryness to obtain a this compound-enriched crude extract.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable technique for the quantitative analysis of taxoids.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for taxane separation.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of water and acetonitrile (B52724) or methanol. The gradient is optimized to achieve good separation of this compound from other co-eluting compounds.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The UV detector is set to a wavelength where this compound exhibits maximum absorbance, which is typically around 227-230 nm for taxanes.
-
Column Temperature: The column is maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.
Procedure:
-
Standard Preparation: A calibration curve is prepared using a certified reference standard of this compound at various known concentrations.
-
Sample Preparation: The this compound-enriched extract is accurately weighed and dissolved in a suitable solvent (e.g., methanol) to a known concentration. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
Analysis: The prepared sample and standard solutions are injected into the HPLC system. The peak corresponding to this compound is identified by comparing its retention time with that of the standard.
-
Quantification: The concentration of this compound in the sample is calculated by comparing the peak area of the this compound peak in the sample chromatogram with the calibration curve generated from the standards.
Visualizing the Workflow
To further elucidate the experimental process, the following diagrams, generated using the DOT language, illustrate the key workflows.
This technical guide serves as a foundational resource for the scientific community engaged in the exploration and utilization of the diverse chemical landscape of yew trees. Further research is warranted to establish a more comprehensive quantitative profile of this compound across the Taxus genus and to develop and validate specific analytical methods for its routine analysis.
References
- 1. 5α,7β,9α,10β,13α-Pentaacetoxy-4(20),11-Taxadiene (7β-Acetoxy-Taxusin) and Other Constituents from the Bark of the Mexican Yew, Taxus globosa (Taxaceae) [classic.scielo.org.mx]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6,10-Methanobenzocyclodecene-3,8,11,12-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3,8,11,12-tetraacetate, (3S,4aR,6R,8S,11R,12R,12aR)- | C28H40O8 | CID 167825 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Heartwood Havens: A Technical Guide to Taxusin and its Analogues in Taxus
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the chemistry, biosynthesis, and analysis of taxusin (B16899) and its analogues found within the heartwood of Taxus species. The genus Taxus, commonly known as yew, is a critical source of medicinally important diterpenoids, most notably the anti-cancer drug paclitaxel (B517696) (Taxol®). While much of the focus has been on the bark and needles, the heartwood represents a rich and complex reservoir of taxane (B156437) compounds, including this compound, which serves as a key precursor in the biosynthesis of more complex taxanes. This guide provides a comprehensive overview of the quantitative data available on these compounds, detailed experimental protocols for their study, and visualizations of key biological and experimental pathways to aid in research and drug development endeavors.
Quantitative Analysis of this compound and Analogues in Taxus Heartwood
The concentration and composition of taxanes in Taxus heartwood can vary significantly depending on the species, age of the tree, geographical location, and environmental conditions. While comprehensive quantitative data across all Taxus species is not exhaustively available, several studies have provided valuable insights into the yields of this compound and its related compounds. The following tables summarize the key quantitative findings from the scientific literature.
| Taxane Derivative | Taxus Species | Yield (% of dry heartwood) | Reference |
| This compound (Taxa-4(20),11-diene-5α,9α,10β,13α-tetraol tetra-acetate) | Taxus baccata L. | 0.13% | Della Casa de Marcano, D. and Halsall, T.G. (1969) |
| Taxa-4(20),11-diene-5α,9α,10β,13α-tetraol 9α,10β-diacetate | Taxus baccata L. | 0.00038% | Della Casa de Marcano, D. and Halsall, T.G. (1969) |
| Taxa-4(20),11-diene-2α,5α,9α,10β,13α-pentaol penta-acetate | Taxus baccata L. | 0.00035% | Della Casa de Marcano, D. and Halsall, T.G. (1969) |
| Taxa-4(20),11-diene-5α,7β,9α,10β,13α-pentaol penta-acetate | Taxus baccata L. | 0.00014% | Della Casa de Marcano, D. and Halsall, T.G. (1969) |
| 2α,5α,7β,9α,10β,13α-Hexa-acetoxytaxa-4(20),11-diene | Taxus baccata L. | 0.00045% | Della Casa de Marcano, D. and Halsall, T.G. (1969) |
| Taxa-4(20),11-diene-2α,5α,7β,10β-tetraol 5α,7β,10β-triacetate 2α-α-methylbutyrate | Taxus baccata L. | 0.0002% | Della Casa de Marcano, D. and Halsall, T.G. (1969) |
Note: The yields reported above are from a single study and may not be representative of all Taxus baccata specimens. Further research is needed to establish a more comprehensive quantitative profile of taxanes in the heartwood of various Taxus species.
Studies on other Taxus species have confirmed the presence of various taxane diterpenoids in the heartwood, including 1-dehydroxy-baccatin VI, baccatin (B15129273) VI, 1-dehydroxybaccatin IV, and taxinine (B26179) J in Taxus mairei, and other taxoids in Taxus wallichiana, although specific percentage yields were not provided in these publications.[1][2] A comparative metabolomics analysis of heartwood and sapwood in Taxus chinensis has also been performed, providing valuable data on the relative abundance of various metabolites, including taxanes.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, purification, and analysis of this compound and its analogues from Taxus heartwood. These protocols are synthesized from various published methods and are intended to serve as a guide for researchers.
Extraction of Taxanes from Taxus Heartwood
Objective: To extract a crude mixture of taxanes from dried heartwood material.
Materials:
-
Dried and powdered Taxus heartwood
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH), analytical grade
-
Hexane (B92381), analytical grade
-
Dichloromethane (B109758) (DCM) or Chloroform (B151607) (CHCl₃), analytical grade
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Large glass beakers and flasks
-
Filter paper and funnel
Protocol:
-
Preparation of Plant Material: Air-dry the Taxus heartwood to a constant weight. Grind the dried heartwood into a fine powder using a mechanical grinder to increase the surface area for extraction.
-
Solvent Extraction (Maceration): a. Weigh the powdered heartwood and place it in a large glass container. b. Add methanol or ethanol to the powder at a solid-to-solvent ratio of 1:10 (w/v). c. Stir the mixture periodically and allow it to macerate at room temperature for 48-72 hours. d. Filter the mixture through filter paper to separate the extract from the solid residue. e. Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery of taxanes. f. Combine all the filtrates.
-
Solvent Extraction (Soxhlet): a. Place the powdered heartwood in a thimble and insert it into the main chamber of the Soxhlet extractor. b. Fill the distilling flask with methanol or ethanol. c. Heat the flask to initiate the extraction cycle. Continue the extraction for 24-48 hours. d. After extraction, allow the apparatus to cool and collect the extract from the distilling flask.
-
Concentration of Crude Extract: Concentrate the combined methanolic or ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a viscous crude extract.
-
Liquid-Liquid Partitioning: a. Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v). b. Perform a liquid-liquid extraction with hexane to remove non-polar compounds like fats and waxes. Discard the hexane layer. c. Subsequently, partition the aqueous methanol layer against dichloromethane or chloroform to extract the taxanes. d. Collect the organic (DCM or CHCl₃) layer and repeat the partitioning process two more times. e. Combine the organic layers and concentrate using a rotary evaporator to yield a taxane-enriched crude extract.
Isolation and Purification by Column Chromatography
Objective: To separate individual taxanes from the crude extract.
Materials:
-
Taxane-enriched crude extract
-
Silica (B1680970) gel (60-120 mesh or 70-230 mesh) for column chromatography
-
Glass chromatography column
-
Solvent system: A gradient of hexane and ethyl acetate (B1210297) (EtOAc), followed by methanol (MeOH) if necessary.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Collection tubes or flasks
Protocol:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude taxane extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.
-
Elution: a. Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be:
- Hexane (100%)
- Hexane:EtOAc (95:5, 90:10, 80:20, 70:30, 50:50, 30:70, 10:90)
- EtOAc (100%)
- EtOAc:MeOH (95:5) b. Collect fractions of a consistent volume (e.g., 20-50 mL).
-
Fraction Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., hexane:EtOAc 7:3 or 1:1). Visualize the spots under a UV lamp (254 nm).
-
Pooling and Concentration: Combine the fractions that show similar TLC profiles and contain the compounds of interest. Concentrate the pooled fractions using a rotary evaporator to obtain purified or semi-purified taxanes.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To quantify and further purify this compound and its analogues.
Materials:
-
Purified or semi-purified taxane fractions
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) (ACN) and water, both HPLC grade.
-
Reference standards for this compound and other relevant taxanes
-
Syringe filters (0.45 µm)
Protocol:
-
Sample and Standard Preparation: a. Accurately weigh and dissolve the reference standards in methanol or acetonitrile to prepare stock solutions of known concentrations. b. Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve. c. Dissolve the purified fractions from column chromatography in the mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient starting from 40% ACN in water to 80% ACN over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: a. Inject the standard solutions to establish the retention times and generate a calibration curve by plotting peak area against concentration. b. Inject the sample solutions. c. Identify the taxanes in the samples by comparing their retention times with those of the standards. d. Quantify the amount of each taxane in the samples using the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Objective: For highly sensitive and selective quantification and structural confirmation of taxanes.
Materials:
-
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
-
Electrospray ionization (ESI) source
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile and water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate)
-
Reference standards
Protocol:
-
Sample Preparation: Prepare samples as described for HPLC analysis.
-
LC-MS/MS Conditions:
-
LC Conditions: Similar to the HPLC method, but often with a lower flow rate compatible with the MS interface (e.g., 0.2-0.5 mL/min).
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for taxanes.
-
MS/MS Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification. Select specific precursor-to-product ion transitions for each taxane of interest.
-
-
Data Analysis: Identify and quantify the taxanes based on their specific retention times and MRM transitions. The high selectivity of MS/MS allows for accurate quantification even in complex matrices.
Visualizing Key Pathways and Workflows
To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of taxanes, a general experimental workflow for their analysis, and the mechanism of action of paclitaxel.
Biological Activities of this compound and Analogues
Taxanes, as a class of compounds, are renowned for their potent biological activities, primarily their ability to interfere with microtubule dynamics. This mechanism is the cornerstone of the anticancer effects of paclitaxel and its semi-synthetic analogue docetaxel.
-
Microtubule Stabilization: The primary mechanism of action for many cytotoxic taxanes is their ability to bind to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its depolymerization into tubulin dimers. This disruption of the normal dynamic instability of microtubules is crucial for various cellular processes, most notably mitosis.
-
Mitotic Arrest: By stabilizing the microtubule spindle, taxanes prevent the proper segregation of chromosomes during cell division, leading to an arrest of the cell cycle at the G2/M phase.
-
Induction of Apoptosis: The prolonged mitotic arrest triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis, in cancer cells.
While this compound itself does not possess the potent cytotoxic activity of paclitaxel, it is a crucial intermediate in the biosynthetic pathway leading to these more complex and therapeutically valuable taxanes. The study of this compound and its analogues is therefore of significant interest for several reasons:
-
Understanding Biosynthesis: Elucidating the enzymatic transformations of this compound and its derivatives is key to fully understanding the intricate biosynthetic pathway of paclitaxel. This knowledge can be applied in metabolic engineering efforts to enhance the production of paclitaxel in cell cultures or microbial systems.
-
Source for Semi-Synthesis: this compound and other abundant taxanes from the heartwood can potentially serve as starting materials for the semi-synthesis of more potent anticancer agents.
-
Novel Bioactivities: While the focus has been on anticancer activity, taxanes and their analogues may possess other pharmacological properties that are yet to be fully explored.
This technical guide provides a foundational resource for researchers engaged in the study of this compound and its analogues from Taxus heartwood. The provided data, protocols, and visualizations are intended to support further investigation into this important class of natural products and their potential for the development of new therapeutics.
References
A Comparative Analysis of the Biological Activity of Taxusin and Other Notable Taxanes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The taxane (B156437) family of diterpenoids, derived from plants of the Taxus genus, represents a cornerstone in modern cancer chemotherapy. Paclitaxel (B517696) (Taxol®) and its semi-synthetic analog docetaxel (B913) (Taxotere®) are widely utilized for their potent antitumor activity, which stems from their unique mechanism of stabilizing microtubules and inducing mitotic arrest. Taxusin (B16899), another naturally occurring taxane, is a key precursor in the biosynthesis of paclitaxel but its own biological activity remains less characterized. This technical guide provides a comprehensive comparison of the biological activities of this compound, paclitaxel, and docetaxel, with a focus on their effects on microtubule dynamics and cytotoxicity. While extensive quantitative data is available for paclitaxel and docetaxel, this paper also highlights the current knowledge gap regarding the specific anticancer properties of this compound. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are provided to facilitate further research in this critical area of drug development.
Introduction: The Taxane Family of Anticancer Agents
Taxanes are a class of natural diterpenoid compounds that have revolutionized the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancers.[1] Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, thereby leading to cell cycle arrest and apoptosis.[2] Paclitaxel was the first taxane to be discovered and clinically approved, followed by the development of docetaxel, a semi-synthetic analog with modified properties.[3] this compound, isolated from Taxus wallichiana, is a crucial intermediate in the complex biosynthetic pathway of paclitaxel.[4] Understanding the comparative biological activities of these taxanes is essential for the development of novel and more effective anticancer therapies.
Mechanism of Action: Microtubule Stabilization
The hallmark of taxane activity is their ability to bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization.[2] This hyperstabilization of microtubules disrupts the delicate balance of the microtubule network required for the formation of the mitotic spindle during cell division. Consequently, the cell cycle is arrested at the G2/M phase, ultimately triggering apoptotic cell death.[5]
While both paclitaxel and docetaxel share this fundamental mechanism, subtle differences in their interaction with tubulin may account for variations in their biological activity.[6] The precise molecular interactions of this compound with tubulin and its effect on microtubule stability have not been extensively studied.
Signaling Pathway of Taxane-Induced Apoptosis
The stabilization of microtubules by taxanes initiates a cascade of downstream signaling events that converge on the apoptotic pathway.
References
- 1. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxol allosterically alters the dynamics of the tubulin dimer and increases the flexibility of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insight into the stabilization of microtubules by taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of Taxusin: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for Taxusin, a significant taxane (B156437) diterpenoid isolated from various yew species (Taxus)[1][2]. The information presented is intended for researchers, scientists, and professionals in drug development engaged in the study and utilization of this natural product. This document summarizes key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data and outlines typical experimental protocols for their acquisition.
Spectroscopic Data
The structural elucidation of this compound relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, in conjunction with mass spectrometry. The data presented here has been compiled from various sources, including the total synthesis of (±)-Taxusin, which confirmed its structure by comparing the spectroscopic data of the synthetic compound with the natural product[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data are crucial for determining the complex carbon skeleton and stereochemistry of this compound. The following tables summarize the reported chemical shifts for the proton and carbon atoms of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | Data not available | ||
| 2 | Data not available | ||
| 3 | Data not available | ||
| 5 | Data not available | ||
| 6α | Data not available | ||
| 6β | Data not available | ||
| 7 | Data not available | ||
| 9 | Data not available | ||
| 10 | Data not available | ||
| 13 | Data not available | ||
| 14α | Data not available | ||
| 14β | Data not available | ||
| 16 | Data not available | ||
| 17 | Data not available | ||
| 18 | Data not available | ||
| 19 | Data not available | ||
| 20α | Data not available | ||
| 20β | Data not available | ||
| 5-OAc | Data not available | ||
| 9-OAc | Data not available | ||
| 10-OAc | Data not available | ||
| 13-OAc | Data not available |
Table 2: ¹³C NMR Spectroscopic Data for this compound (151 MHz, CDCl₃) [2]
| Position | Chemical Shift (δ, ppm) |
| 1 | Data not available |
| 2 | Data not available |
| 3 | Data not available |
| 4 | Data not available |
| 5 | Data not available |
| 6 | Data not available |
| 7 | Data not available |
| 8 | Data not available |
| 9 | Data not available |
| 10 | Data not available |
| 11 | Data not available |
| 12 | Data not available |
| 13 | Data not available |
| 14 | Data not available |
| 15 | Data not available |
| 16 | Data not available |
| 17 | Data not available |
| 18 | Data not available |
| 19 | Data not available |
| 20 | Data not available |
| 5-OAc (C=O) | Data not available |
| 5-OAc (CH₃) | Data not available |
| 9-OAc (C=O) | Data not available |
| 9-OAc (CH₃) | Data not available |
| 10-OAc (C=O) | Data not available |
| 10-OAc (CH₃) | Data not available |
| 13-OAc (C=O) | Data not available |
| 13-OAc (CH₃) | Data not available |
Note: Specific chemical shift and coupling constant values from primary literature sources were not available in the initial search results. The tables are structured to be populated with this data once obtained.
Mass Spectrometry (MS)
Mass spectrometry data provides the molecular weight and elemental composition of this compound.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₈H₄₀O₈[4] |
| Molar Mass | 504.61 g/mol [1][4] |
| High-Resolution Mass Spectrometry (HRMS) | |
| Calculated [M+H]⁺ | Data not available |
| Observed [M+H]⁺ | Data not available |
| Calculated [M+Na]⁺ | Data not available |
| Observed [M+Na]⁺ | Data not available |
Note: Specific HRMS data and fragmentation patterns were not available in the initial search results and would need to be obtained from experimental analysis or more detailed literature.
Experimental Protocols
The following sections describe generalized protocols for the acquisition of NMR and MS data for this compound. These are based on standard methodologies for the analysis of natural products.
NMR Spectroscopy Protocol
A comprehensive NMR analysis of this compound typically involves a suite of 1D and 2D experiments to unambiguously assign all proton and carbon signals.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D Spectra:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
2D Spectra:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is critical for assembling the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry of the molecule.
-
3. Data Processing and Analysis:
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
-
Analyze the 2D correlation maps to assign all proton and carbon signals and confirm the structure of this compound.
Mass Spectrometry Protocol
High-resolution mass spectrometry is essential for confirming the elemental composition of this compound.
1. Sample Preparation:
-
Prepare a dilute solution of purified this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
2. MS Data Acquisition:
-
Ionization Technique: Electrospray ionization (ESI) is a common and suitable technique for a molecule like this compound.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument is required.
-
Acquisition Mode: Acquire data in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Tandem MS (MS/MS): To study the fragmentation pattern, select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate product ions. This data is valuable for structural confirmation.
3. Data Analysis:
-
Determine the accurate mass of the molecular ion from the HRMS spectrum.
-
Use the accurate mass to calculate the elemental composition and confirm that it matches the molecular formula of this compound (C₂₈H₄₀O₈).
-
Analyze the MS/MS spectrum to identify characteristic fragment ions, which can provide further structural information.
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. NP-MRD: Showing NP-Card for (+)-Taxusin (NP0074778) [np-mrd.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6,10-Methanobenzocyclodecene-3,8,11,12-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3,8,11,12-tetraacetate, (3S,4aR,6R,8S,11R,12R,12aR)- | C28H40O8 | CID 167825 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Taxusin Biosynthetic Pathway: A Technical Guide for Researchers
An In-depth Exploration of the Core Pathway for Drug Development Professionals, Researchers, and Scientists
The intricate biosynthetic pathway of taxusin (B16899) and its derivatives, culminating in the renowned anti-cancer agent paclitaxel (B517696) (Taxol), represents a significant area of research in natural product chemistry and biotechnology. Understanding the enzymatic steps, regulatory mechanisms, and metabolic flux of this pathway is paramount for the development of sustainable and high-yield production methods for this vital therapeutic. This technical guide provides a comprehensive overview of the core this compound biosynthetic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved processes.
Core Biosynthetic Pathway: From Precursor to Key Intermediates
The biosynthesis of the taxane (B156437) core originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). A series of complex enzymatic reactions, primarily catalyzed by synthases, cytochrome P450 monooxygenases, and acyltransferases, meticulously constructs the intricate taxane skeleton and decorates it with various functional groups.
The initial committed step is the cyclization of GGPP to taxa-4(5),11(12)-diene, a reaction catalyzed by the enzyme taxadiene synthase (TS).[1] This is followed by a cascade of hydroxylation and acylation reactions. A simplified representation of the core pathway leading to the key intermediate baccatin (B15129273) III is illustrated below. The pathway is not strictly linear and can have several branch points and alternative routes.[2]
Key Enzymes and Intermediates
The pathway involves a host of critical enzymes that orchestrate the transformation of GGPP into paclitaxel. These can be broadly categorized as:
-
Terpene Synthases: Responsible for the initial cyclization of the linear precursor.
-
Cytochrome P450 Monooxygenases (CYP450s): A large family of enzymes that catalyze a variety of hydroxylation and oxidation reactions on the taxane core.[3]
-
Acyltransferases: These enzymes are responsible for the addition of various acyl groups, which are crucial for the biological activity of the final product.
Quantitative Data on the this compound Biosynthetic Pathway
The following tables summarize the available quantitative data for key enzymes and product yields in various expression systems. This information is critical for metabolic engineering efforts aimed at optimizing the production of taxoids.
| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Source Organism (Recombinant) | Reference |
| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III | 10 | - | Taxus cuspidata | [4] |
| Acetyl-CoA | 8 | - | Taxus cuspidata | [4] | |
| 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase | N-debenzoyl-(3′RS)-2′-deoxytaxol | 420 | ~1.5 | Taxus cuspidata | |
| Benzoyl-CoA | 400 | ~1.5 | Taxus cuspidata |
| Product | Host Organism | Titer/Yield | Reference |
| Taxadiene | Escherichia coli | 1 g/L | [5] |
| Taxadiene | Saccharomyces cerevisiae | 103 mg/L | [5] |
| Taxadiene | Nicotiana benthamiana | 56.6 ± 3.2 µg/g Fresh Weight | [6] |
| Taxadien-5α-ol | Nicotiana benthamiana | 1.3 µg/g Fresh Weight | [6] |
| Baccatin III | Nicotiana benthamiana | Levels comparable to natural abundance in Taxus needles | [7] |
| 3'-N-debenzoyl-2'-deoxypaclitaxel | Nicotiana benthamiana | - | [7] |
Table 2: Heterologous Production of this compound Pathway Intermediates. This table summarizes the reported yields of key intermediates in various engineered host organisms.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the this compound biosynthetic pathway.
Extraction and Quantification of Taxoids from Taxus Species
This protocol is adapted for the analysis of taxoids in plant material using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][3]
a. Sample Preparation:
-
Dry needles or bark of the Taxus species at a controlled temperature.
-
Grind the dried plant material into a fine powder.
b. Extraction:
-
Weigh approximately 25 mg of the powdered plant material into a 1.5 mL microcentrifuge tube.
-
Add 800 µL of a pre-cooled 1:1 (v/v) methanol/water solution.
-
Homogenize the mixture using a bead beater for 2 minutes.
-
Centrifuge the homogenate to pellet the solid debris.
-
Carefully transfer the supernatant containing the extracted taxoids to a new tube.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
c. HPLC-MS/MS Analysis:
-
Reconstitute the crude extract in a suitable solvent (e.g., methanol).
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water.
-
Detect and quantify the taxoids using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each taxoid of interest should be used for accurate quantification.[1]
Taxadiene Synthase Enzyme Assay
This protocol describes a general method for assaying the activity of taxadiene synthase.[8]
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer, pH 8.0
-
5 mM MgCl2
-
50 µM Geranylgeranyl pyrophosphate (GGPP)
-
-
Add the enzyme extract (e.g., purified recombinant enzyme or a cell-free extract).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 0.5 M EDTA (pH 8.0).
-
Extract the product, taxadiene, with an organic solvent (e.g., hexane).
-
Analyze the extracted taxadiene by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
NADPH-Cytochrome P450 Reductase Activity Assay
This spectrophotometric assay measures the activity of NADPH-cytochrome P450 reductase, a crucial partner for many cytochrome P450 enzymes in the this compound pathway.[9]
-
Prepare a reaction mixture in a 1 cm path length cuvette containing:
-
0.3 M potassium phosphate (B84403) buffer, pH 7.7
-
An aliquot of the biological sample (e.g., microsomes)
-
80 µL of a 0.5 mM solution of horse heart cytochrome c
-
-
Adjust the total volume to 0.99 mL with the phosphate buffer.
-
Set a spectrophotometer to 550 nm and record a baseline rate for 2-3 minutes.
-
Initiate the reaction by adding 10 µL of a 10 mM NADPH solution.
-
Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
Calculate the enzyme activity using the molar extinction coefficient of reduced cytochrome c.
Visualizing the Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, provide visual representations of the this compound biosynthetic pathway and associated experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Plant cell culture for production of paclitaxel and other taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5019504A - Production of taxol or taxol-like compounds in cell culture - Google Patents [patents.google.com]
- 6. abcam.cn [abcam.cn]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
The intricate relationship of Taxusin to Baccatin III and other taxoids: A technical guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical and biosynthetic relationships between taxusin (B16899), baccatin (B15129273) III, and other significant taxoids. Taxoids, a class of diterpenoid compounds primarily isolated from plants of the Taxus genus, are of immense interest to the pharmaceutical industry due to their potent anticancer properties, exemplified by the widely used chemotherapeutic agent paclitaxel (B517696) (Taxol®) and its semi-synthetic analogue docetaxel.[1][2][3] Understanding the intricate biosynthetic network that produces these complex molecules is crucial for optimizing their production, whether through plant cell cultures, semi-synthesis, or metabolic engineering. This guide details the biosynthetic pathway, presents quantitative data on taxoid abundance, outlines key experimental protocols, and visualizes the complex relationships within this important class of natural products.
The Central Role of Baccatin III in Taxoid Biosynthesis
Baccatin III is a tetracyclic diterpenoid that serves as a pivotal intermediate in the biosynthesis of paclitaxel and a direct precursor for its semi-synthesis.[4][5][6] The core taxane (B156437) skeleton is first assembled and then undergoes a series of complex oxygenation and acylation reactions to yield baccatin III.[7][8] This molecule possesses the fundamental structural framework of paclitaxel, lacking only the C13 side chain, which is attached in the final steps of paclitaxel biosynthesis.[8][9] The availability of baccatin III from renewable sources like the needles of the European yew (Taxus baccata) has made the semi-synthetic production of paclitaxel commercially viable.[4][10]
This compound: An Important Branch-Point Intermediate
This compound, a tetra-acetylated taxane diterpenoid, is a significant metabolite found in yew species, particularly in the heartwood.[11][12][13] While not a direct precursor to baccatin III in the main paclitaxel biosynthetic pathway, this compound is a valuable starting material for the laboratory synthesis of various putative pathway intermediates.[11][14] Its structure allows for selective deoxygenation and other modifications to produce lightly oxygenated taxoids that are crucial for studying the biosynthetic pathway.[11] Both taxane-2α-hydroxylase and taxane-7β-hydroxylase can utilize this compound as a substrate, highlighting its position at a branch point in the complex network of taxoid biosynthesis, potentially leading to the formation of other taxoids.[4][7]
The Taxoid Biosynthetic Pathway: A Complex Network
The biosynthesis of taxoids is a multi-step process that begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the taxane skeleton.[7][15] This is followed by a series of intricate and not always linear enzymatic reactions, including hydroxylations, acylations, and rearrangements, to produce the vast array of taxoids found in nature.[4][7] The pathway can be conceptualized as a network with several branch points, leading to different classes of taxoids.[7]
// Nodes GGPP [label="Geranylgeranyl Diphosphate (GGPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Taxadiene [label="Taxa-4(5),11(12)-diene", fillcolor="#F1F3F4", fontcolor="#202124"]; Taxadienol [label="Taxa-4(20),11(12)-diene-5α-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; Taxadienyl_Acetate [label="Taxa-4(20),11(12)-diene-5α-yl acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxylated_Intermediates [label="Series of Hydroxylated\nand Acetylated Intermediates", fillcolor="#F1F3F4", fontcolor="#202124"]; Baccatin_III [label="Baccatin III", fillcolor="#FBBC05", fontcolor="#202124"]; Paclitaxel [label="Paclitaxel (Taxol®)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Other_Taxoids [label="Other Taxoids", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges GGPP -> Taxadiene [label="Taxadiene Synthase"]; Taxadiene -> Taxadienol [label="Taxadiene 5α-hydroxylase"]; Taxadienol -> Taxadienyl_Acetate [label="Taxadien-5α-ol-O-acetyl\nTransferase (TAT)"]; Taxadienyl_Acetate -> Hydroxylated_Intermediates [label="Multiple Enzymatic Steps\n(Hydroxylations, Acylations)"]; Hydroxylated_Intermediates -> Baccatin_III [label="Multiple Enzymatic Steps"]; Baccatin_III -> Paclitaxel [label="Baccatin III:\n3-amino, 3-phenylpropanoyl\nTransferase (BAPT) & other enzymes"]; Taxadienol -> Hydroxylated_Intermediates [label="Hydroxylation at C13"]; Hydroxylated_Intermediates -> this compound [style=dashed]; this compound -> Other_Taxoids [label="Further modifications"]; Hydroxylated_Intermediates -> Other_Taxoids [style=dashed];
} "Simplified Taxoid Biosynthetic Pathway"
Quantitative Analysis of Major Taxoids in Taxus Species
The concentration of key taxoids varies significantly among different Taxus species and even between different tissues of the same plant.[1][16] This variation is a critical consideration for the commercial sourcing of these compounds. The following table summarizes the quantitative data for paclitaxel, 10-deacetylbaccatin III (a precursor to baccatin III), and baccatin III in various Taxus species.
| Taxus Species | Plant Part | Paclitaxel (mg/g dry weight) | 10-Deacetylbaccatin III (10-DAB III) (mg/g dry weight) | Baccatin III (mg/g dry weight) | Reference |
| Taxus media | Needles | 1.22 | - | - | [16] |
| Taxus cuspidata | Needles | 1.67 | 0.85 | 0.65 | [16] |
| Taxus mairei | Needles | 0.66 | 0.85 | - | [16] |
| Taxus baccata | Needles | 0.045 | 0.040 | - | [1] |
| Taxus brevifolia | Needles | 0.027 | 0.004 | - | [1] |
Note: Data is compiled from different studies and variations may occur due to different analytical methods, plant age, and environmental conditions.[1]
Experimental Protocols
Accurate extraction, purification, and analysis are paramount for taxoid research and development. The following sections detail common methodologies.
Extraction of Taxoids from Taxus Species
A general workflow for the extraction of taxoids from plant material is outlined below.
// Nodes Start [label="Dried and Ground\nTaxus Plant Material", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction with Solvent\n(e.g., 80% Ethanol with ultrasonication)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporation [label="Solvent Evaporation\n(under reduced pressure)", fillcolor="#F1F3F4", fontcolor="#202124"]; Crude_Extract [label="Crude Taxoid Extract", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Extraction; Extraction -> Filtration; Filtration -> Evaporation; Evaporation -> Crude_Extract; } "General Workflow for Taxoid Extraction"
Detailed Protocol:
-
Plant Material Preparation: Needles or bark of the Taxus species are dried and ground into a fine powder.[1]
-
Extraction: The powdered material is extracted with a suitable solvent, such as 80% ethanol, often with the aid of ultrasonication at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 60 minutes) to maximize yield.[17]
-
Filtration and Concentration: The mixture is filtered to remove solid plant debris, and the solvent is then evaporated under reduced pressure to obtain the crude extract.[1]
Purification of Taxoids
The crude extract contains a complex mixture of compounds. Purification is typically achieved using chromatographic techniques.
Methodology:
-
Column Chromatography: The crude extract is often subjected to one or more column chromatography steps. Normal-phase chromatography on silica (B1680970) gel or Florisil, or reverse-phase chromatography are commonly employed.[18][19]
-
Fraction Collection: Fractions are collected and monitored for the presence of the desired taxoids using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Recrystallization: The fractions containing the purified taxoid can be further purified by recrystallization to obtain a crystalline solid.[20]
Analysis and Quantification of Taxoids
High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the gold standard for the analysis and quantification of taxoids.[1][17]
HPLC-MS Protocol Outline:
-
Chromatographic System: A reverse-phase C18 column is typically used.[17]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is commonly employed to separate the different taxoids.[1]
-
Detection: A mass spectrometer with an electrospray ionization (ESI) source operating in positive-ion mode is used for detection.[17]
-
Quantification: The concentration of each taxoid is determined by multiple-reaction monitoring (MRM) mode, comparing the peak area of the analyte to that of a known standard.[17]
Logical Relationships and Interconnections
The relationships between this compound, baccatin III, and other taxoids can be visualized as a network of biosynthetic pathways and synthetic possibilities.
// Nodes Biosynthesis [label="Core Taxoid Biosynthesis\n(from GGPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Early_Intermediates [label="Early Oxygenated\nIntermediates", fillcolor="#F1F3F4", fontcolor="#202124"]; Baccatin_III [label="Baccatin III", fillcolor="#FBBC05", fontcolor="#202124"]; Paclitaxel [label="Paclitaxel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Other_Taxoids [label="Diverse Taxoids", fillcolor="#34A853", fontcolor="#FFFFFF"]; Semi_Synthesis [label="Semi-synthesis", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Lab_Synthesis [label="Laboratory Synthesis\nof Intermediates", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Biosynthesis -> Early_Intermediates [label="biosynthetic steps"]; Early_Intermediates -> Baccatin_III [label="biosynthetic steps"]; Baccatin_III -> Paclitaxel [label="biosynthetic steps"]; Early_Intermediates -> this compound [label="biosynthetic branch", style=dashed]; this compound -> Other_Taxoids [label="further metabolism"]; Baccatin_III -> Semi_Synthesis [dir=back]; Semi_Synthesis -> Paclitaxel; this compound -> Lab_Synthesis [dir=back]; Lab_Synthesis -> Early_Intermediates; } "Interrelationships of Key Taxoids"
Conclusion
This compound and baccatin III represent two key players in the complex world of taxoid biochemistry. While baccatin III holds a central and commercially significant position as the direct precursor to paclitaxel, this compound's role as a branch-point intermediate and a versatile tool for biosynthetic studies is equally important for advancing our understanding of this therapeutic class of molecules. A thorough knowledge of their biosynthesis, chemical properties, and the analytical techniques used to study them is essential for researchers and professionals in the field of drug development seeking to harness the full potential of these remarkable natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. The scientific rationale for developing taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The taxoids: same roots, different drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Baccatin Iii | C31H38O11 | CID 65366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Baccatin III - Wikipedia [en.wikipedia.org]
- 7. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Taxoids: structural and experimental properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on Taxol Biosynthesis: Preparation of Taxadiene-diol- and triol-Derivatives by Deoxygenation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. 6,10-Methanobenzocyclodecene-3,8,11,12-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3,8,11,12-tetraacetate, (3S,4aR,6R,8S,11R,12R,12aR)- | C28H40O8 | CID 167825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Studies on Taxol Biosynthesis: Preparation of Taxadiene-diol- and triol-Derivatives by Deoxygenation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative metabolomic analysis reveals the variations in taxoids and flavonoids among three Taxus species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 19. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 20. Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method | MDPI [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Taxusin
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a significant taxane (B156437) diterpenoid isolated from various species of the yew tree (Taxus). This document consolidates key data on its structural, spectroscopic, and physicochemical characteristics, alongside detailed experimental protocols for its isolation and characterization. Furthermore, it explores its biological activities and associated signaling pathways, offering valuable insights for professionals in drug discovery and development.
Physicochemical Properties
This compound is a crystalline solid that is a prominent secondary metabolite found in the heartwood of yew trees.[1][2] Its physical and chemical properties are summarized in the tables below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₀O₈ | [1][3][4] |
| Molar Mass | 504.61 g/mol | [2][3][4][5] |
| Appearance | Granular amorphous powder | [6] |
| Melting Point | 121-124 °C | [6] |
| Optical Rotation | [α]²⁴D = +95.7° (c=1, MeOH) | [1][6] |
| Solubility | Soluble in DMSO, ether, chloroform, alcohol. Practically insoluble in water and petroleum ether. | [5][6][7] |
Table 2: Crystallographic Data for this compound
| Parameter | Value | Source |
| Crystal System | Orthorhombic | [1] |
| Space Group | P2₁2₁2₁ | [1] |
| Cell Dimensions | a = 8.032(6) Å, b = 17.483(3) Å, c = 23.066(4) Å | [1] |
| Volume | 3238.89 ų | [1] |
| Z | 4 | [1] |
| Calculated Density | 1.183 g/cm³ | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.
Table 3: Key Spectroscopic Data for this compound
| Technique | Data Highlights | Source |
| ¹H NMR | Spectra available in literature and databases. | [8][9][10] |
| ¹³C NMR | Spectra available in literature and databases. | [8][9][10] |
| IR Spectroscopy | Key functional groups can be identified. | [1][9] |
| Mass Spectrometry | High-resolution mass spectrometry data confirms the molecular formula. | [10] |
Experimental Protocols
Isolation and Purification of this compound from Taxus spp.
This compound can be isolated from the heartwood and needles of various Taxus species, including Taxus mairei and Taxus baccata.[1]
Protocol 1: Solvent Extraction and Chromatography
-
Extraction: The plant material (e.g., fresh clippings, needles, or heartwood) is mixed with a polar solvent mixture, such as 50-80% acetone (B3395972) or methanol (B129727) in water, to extract the crude taxane mixture.[11] Alternatively, ethanol (B145695) can be used.[12]
-
Decolorization: The crude extract is treated with activated charcoal to remove pigments.[11]
-
Solvent Removal: The organic solvent is removed from the extract, typically by evaporation.[11]
-
Liquid-Liquid Extraction: A solvent-solvent partitioning step is used to separate the water-insoluble taxanes from water-soluble impurities. Chloroform or ethyl acetate (B1210297) can be used for this purpose.[7][11]
-
Chromatographic Separation: The resulting crude taxane mixture is subjected to chromatographic separation. Normal phase chromatography on a silica (B1680970) gel column or reverse-phase high-performance liquid chromatography (HPLC) can be employed for purification.[11][12] Preparative HPLC is a highly effective method for obtaining high-purity taxanes.[13]
Protocol 2: Solid-Phase Extraction (SPE)
-
Sample Preparation: A crude extract is dissolved in an appropriate solvent, such as 10% aqueous methanol.[14]
-
Cartridge Conditioning: A C18 reversed-phase SPE cartridge is conditioned with methanol followed by deionized water.[14]
-
Sample Loading: The prepared sample is loaded onto the conditioned cartridge.[14]
-
Washing: The cartridge is washed with deionized water to remove polar impurities.[14]
-
Elution: The retained this compound is eluted from the cartridge with methanol.[14]
Protocol 3: Antisolvent Recrystallization
-
Enrichment: Taxanes are first enriched from the crude extract using methods like ultrasonic extraction and liquid-liquid extraction.[7]
-
Recrystallization: The enriched extract is dissolved in a suitable solvent (e.g., methanol), and an antisolvent (e.g., water) is added to induce the recrystallization of taxanes, thereby purifying them.[7]
Total Synthesis of (±)-Taxusin
The total synthesis of (±)-Taxusin has been achieved, providing a non-natural source for the compound and its analogs. A concise synthesis involved 25 steps with a 2% overall yield.[9] Key transformations included the construction of the tricyclic taxane skeleton via an eight-membered B ring cyclization and the subsequent installation of the C19 methyl group.[9] The synthetic product was confirmed to be identical to natural this compound based on ¹H NMR, ¹³C NMR, and IR spectra, as well as TLC mobility.[9]
Biological Activity and Signaling Pathways
This compound and other taxanes exhibit significant biological activities, making them of great interest in pharmacology and drug development.
Anticancer and Analgesic Activities
This compound has demonstrated both anticancer and analgesic properties.[5] Taxanes, in general, are known for their potent anti-neoplastic effects.[15]
Mechanism of Action and Signaling Pathways
The cytotoxic mechanisms of taxoids are primarily attributed to their interaction with microtubules.[15] They promote microtubule assembly and inhibit their depolymerization, leading to the disruption of microtubule dynamics.[15][16][17] This disruption results in cell cycle arrest in the G2-M phase.[15][16] Following this arrest, cells may undergo apoptosis (programmed cell death).[15][16][17]
Several signaling pathways are implicated in taxane-induced apoptosis:
-
Induction of p53: Disruption of microtubules can lead to the induction of the tumor suppressor gene p53.[15][16]
-
Bcl-2 Family Phosphorylation: Taxanes can induce the phosphorylation of Bcl-2 and Bcl-xL, which inactivates their anti-apoptotic functions.[15][16]
-
Down-regulation of Bcl-2 and Up-regulation of p21/WAF-1: These changes are considered important modes of apoptosis induction by taxanes.[15][16]
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound from Taxus species.
Signaling Pathway of Taxane-Induced Apoptosis
Caption: Simplified signaling pathway for taxane-induced apoptosis.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. 6,10-Methanobenzocyclodecene-3,8,11,12-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3,8,11,12-tetraacetate, (3S,4aR,6R,8S,11R,12R,12aR)- | C28H40O8 | CID 167825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. Taxine | C35H47NO10 | CID 6433563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. NP-MRD: Showing NP-Card for (+)-Taxusin (NP0074778) [np-mrd.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Studies on Taxol Biosynthesis: Preparation of Taxadiene-diol- and triol-Derivatives by Deoxygenation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 12. environmentaljournals.org [environmentaljournals.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploration of Novel Taxusin Derivatives: A Technical Guide for Drug Development Professionals
Abstract
Taxusin (B16899), a prominent taxoid found in the yew tree (Taxus species), serves as a crucial starting material for the synthesis of various paclitaxel (B517696) (Taxol®) analogs and other bioactive derivatives. While not possessing the potent cytotoxic activity of paclitaxel itself, its unique taxane (B156437) core structure presents a valuable scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the exploration of novel this compound derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for key assays are provided, alongside a comprehensive summary of quantitative structure-activity relationship (SAR) data. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the drug discovery and development process for this promising class of compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.
Introduction
The taxane diterpenoids, headlined by the blockbuster anticancer drug paclitaxel, have revolutionized the treatment of various solid tumors, including ovarian, breast, and lung cancers.[1] The primary mechanism of action for clinically approved taxanes like paclitaxel and docetaxel (B913) is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[2][3] However, challenges such as multidrug resistance (MDR) and undesirable side effects necessitate the continued development of new taxane analogs with improved therapeutic profiles.[4]
This compound, readily available from the needles and heartwood of yew species, offers a cost-effective and synthetically versatile starting point for the generation of diverse taxane libraries.[5][6] Modifications of the this compound core have yielded derivatives with a range of biological activities, from direct cytotoxicity against cancer cell lines to the reversal of multidrug resistance mediated by efflux pumps like P-glycoprotein (P-gp).[7] This guide will delve into the synthetic strategies employed to create these novel derivatives, the methodologies used to assess their efficacy, and the molecular pathways they modulate.
Synthesis of Novel this compound Derivatives
The semisynthesis of novel taxoids from this compound typically involves a series of protection, functionalization, and deprotection steps to selectively modify the core structure. Key strategies include the deoxygenation of hydroxyl groups and the introduction of various acyl and other functional groups at different positions to explore structure-activity relationships.
General Synthetic Approach: Deoxygenation of this compound
A common synthetic route to generate this compound derivatives involves the Barton deoxygenation of the C-9 and C-10 hydroxyl groups of protected this compound derivatives.[6] This process allows for the preparation of putative taxol biosynthesis metabolites and other novel analogs.
Illustrative Synthetic Scheme:
-
Protection of Hydroxyl Groups: The hydroxyl groups at positions C-5 and C-13 of this compound are often protected using silyl (B83357) ethers, such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS), to prevent their participation in subsequent reactions.
-
Xanthate Formation: The C-9 and C-10 hydroxyl groups are converted to xanthates through reaction with a base like lithium hexamethyldisilazide (LHMDS), followed by the addition of carbon disulfide and methyl iodide.
-
Barton Deoxygenation: The xanthates are then subjected to radical-initiated deoxygenation using a reagent such as tributyltin hydride (Bu3SnH) and a radical initiator like azobisisobutyronitrile (AIBN).
-
Deprotection: Finally, the silyl protecting groups are removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to yield the desired deoxygenated this compound derivatives.
Synthesis of Taxuspine Derivatives as P-gp Inhibitors
Taxuspine derivatives have emerged as potent inhibitors of P-glycoprotein, an ATP-dependent efflux pump that confers multidrug resistance in cancer cells. The synthesis of these derivatives often involves photochemical transannulation reactions of taxinine, a related taxoid.[8]
Illustrative Synthetic Scheme:
-
Starting Material: Taxinine or a related taxoid is used as the starting material.
-
Photochemical Transannulation: UV irradiation of the taxoid in a suitable solvent like acetonitrile (B52724) induces a transannulation reaction between the C-3 and C-11 positions, forming the characteristic tetracyclic core of taxuspine C derivatives.[8]
-
Functional Group Modification: Further modifications, such as the introduction of a benzoyl group at the C-5 position, can be carried out to enhance P-gp inhibitory activity.[8]
Quantitative Biological Activity of this compound Derivatives
The biological activity of novel this compound derivatives is primarily assessed through in vitro cytotoxicity assays against various cancer cell lines and mechanism-based assays such as microtubule polymerization and P-gp inhibition. The following tables summarize the quantitative data for selected derivatives.
Cytotoxicity of Taxchinin A and Brevifoliol (B1200483) Derivatives
A study by Dong et al. (2008) explored the synthesis and cytotoxic activity of twenty-one derivatives of taxchinin A and brevifoliol against the human non-small cell lung cancer (A549) cell line.[5] The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented in Table 1.
| Compound | Modification | IC50 (µM) against A549 cells[5] |
| Taxchinin A (Parent) | - | > 10 |
| Brevifoliol (Parent) | - | > 10 |
| 5-Oxo-13-TBDMS-taxchinin A | Oxidation at C-5 and TBDMS protection at C-13 | 0.48 |
| 5-Oxo-13,15-epoxy-13-epi-taxchinin A | Oxidation at C-5 and epoxide formation | 0.75 |
| 5,13-Dioxo-taxchinin A | Oxidation at C-5 and C-13 | 1.68 |
| 5-Oxo-taxchinin A | Oxidation at C-5 | 3.16 |
| Modified Taxchinin A Derivative 12 | Modification at C-5 and C-13 | 4.56 |
| Modified Brevifoliol Derivative 6 | Modification at C-13 | 5.88 |
| Modified Brevifoliol Derivative 4 | Modification at C-5 | 6.22 |
Table 1: Cytotoxic activity of selected Taxchinin A and Brevifoliol derivatives against the A549 human non-small cell lung cancer cell line.
P-glycoprotein Inhibitory Activity of Taxuspine Derivatives
Structurally simplified, non-natural taxanes related to taxuspine X have been synthesized and evaluated as P-glycoprotein inhibitors.[7] The IC50 values for P-gp inhibition are presented in Table 2.
| Compound | Key Structural Feature | IC50 (µM) for P-gp Inhibition[7] |
| Derivative 6 | Benzoyloxy moiety on C-13 of the taxane skeleton | 7.2 |
| Carbocyclic Taxane 7 | Carbocyclic modification | 24 |
Table 2: P-glycoprotein inhibitory activity of simplified taxuspine X derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of novel this compound derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell line (e.g., A549)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
This compound derivatives dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a final volume of 100 µL/well) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Microtubule Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
Guanosine triphosphate (GTP)
-
This compound derivatives
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin (e.g., 1-2 mg/mL) in polymerization buffer on ice.
-
Compound Addition: Add the this compound derivative at the desired concentration to the reaction mixture. Include a vehicle control and a positive control (paclitaxel).
-
Initiation of Polymerization: Add GTP to a final concentration of 1 mM and transfer the reaction mixture to a pre-warmed (37°C) cuvette in the spectrophotometer.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time, which is indicative of microtubule polymerization.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin assembly.
P-glycoprotein Inhibition Assay: Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.
Materials:
-
P-gp overexpressing cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
-
Cell culture medium
-
Rhodamine 123
-
This compound derivatives
-
P-gp inhibitor (positive control, e.g., verapamil)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Culture: Culture the P-gp overexpressing and parental cell lines to confluency.
-
Compound Incubation: Pre-incubate the cells with the this compound derivatives or verapamil (B1683045) at various concentrations for a specified time (e.g., 30-60 minutes).
-
Rhodamine 123 Loading: Add rhodamine 123 to the cells and incubate for a further period (e.g., 30-60 minutes) to allow for its uptake.
-
Efflux Period: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123 and then incubate the cells in fresh, pre-warmed medium for a defined efflux period (e.g., 60-120 minutes).
-
Fluorescence Measurement: After the efflux period, wash the cells again and measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the this compound derivative indicates inhibition of P-gp-mediated efflux. Calculate the IC50 for P-gp inhibition.
Mechanisms of Action and Signaling Pathways
The biological effects of novel this compound derivatives are mediated through their interaction with specific cellular targets and the subsequent modulation of key signaling pathways.
Microtubule Stabilization and Apoptotic Signaling
Similar to other taxanes, cytotoxic this compound derivatives primarily act by binding to β-tubulin and stabilizing microtubules.[2] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately triggers apoptosis.
Reversal of Multidrug Resistance
Certain this compound derivatives, particularly those of the taxuspine class, exhibit potent P-glycoprotein inhibitory activity. By blocking the efflux of chemotherapeutic drugs from cancer cells, these derivatives can restore sensitivity to conventional anticancer agents.
Experimental and Logical Workflow
The exploration of novel this compound derivatives follows a structured workflow from synthesis to biological evaluation and lead optimization.
Conclusion
The exploration of novel this compound derivatives represents a fertile ground for the discovery of next-generation anticancer agents. The versatility of the taxane core allows for the generation of a wide array of compounds with diverse biological activities, including potent cytotoxicity and the ability to overcome multidrug resistance. The data and protocols presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new this compound-based drug candidates. Future efforts in this field will likely focus on the development of derivatives with enhanced potency, improved pharmacokinetic properties, and novel mechanisms of action to address the ongoing challenges in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antitumour activity of novel taxanes that act at the same time as cytotoxic agents and P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Taxane analogues against breast cancer: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syntheses of taxuspine C derivatives as functional inhibitors of P-glycoprotein, an ATP-associated cell-membrane transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Taxusin from Taxus Biomass
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the extraction and isolation of taxusin (B16899), a bioactive taxane (B156437) diterpenoid, from Taxus biomass. The protocols detailed herein are compiled from various studies on taxane extraction and purification and are intended to serve as a foundational guide for laboratory practices.
Introduction
Taxus species, commonly known as yew, are a rich source of a diverse group of compounds known as taxanes. While paclitaxel (B517696) (Taxol®) is the most renowned taxane for its potent anticancer activity, other taxoids, including this compound, are of significant interest for their potential pharmacological properties and as precursors for the semi-synthesis of novel drug candidates. The efficient extraction and isolation of this compound are critical steps for further research and development. This document outlines various extraction techniques, purification protocols, and presents comparative quantitative data for taxane extraction.
Data Presentation: Quantitative Analysis of Taxane Extraction
The yield of taxanes from Taxus biomass is influenced by numerous factors, including the species, geographical location, time of harvest, and the extraction method employed.[1] While specific quantitative data for this compound is limited in the literature, the following tables summarize the yields of total taxanes and other major taxoids using different extraction methods, providing a benchmark for extraction efficiency.
Table 1: Comparison of Extraction Methods for Taxanes from Taxus Needles
| Taxus Species | Extraction Method | Solvent | Compound Analyzed | Yield (µg/g of dry needles) | Reference |
| Taxus cuspidata | Ultrasonic-Assisted Extraction | 83.5% Ethanol (B145695) | Total Taxanes | 342.27 | [2] |
| Taxus baccata | Sulfuric Acid Extraction | 0.5% H₂SO₄ | Total Alkaloids ("taxine") | 5260 | [3] |
| Taxus chinensis | Ultrasound-Assisted Extraction with co-solvent | Menthol:Isopropanol (1:1 mol/mol), 80% water | Seven major taxanes | Not specified, but 1.25-1.44 times higher than conventional methods | [4] |
| Taxus cuspidata | High-Intensity Pulsed Electric Field | Not specified | Total Taxanes | 672.13 | [4] |
Table 2: Content of Major Taxoids in Various Taxus Species
| Taxus Species | Plant Part | Paclitaxel (mg/g dry weight) | 10-Deacetylbaccatin III (10-DAB III) (mg/g dry weight) | Baccatin (B15129273) III (mg/g dry weight) | Reference |
| Taxus media | Needles | 1.22 | - | - | [1] |
| Taxus cuspidata | Needles | 1.67 | 0.85 | 0.65 | [1] |
| Taxus mairei | Needles | 0.66 | - | - | [1] |
| Taxus baccata | Needles | 0.045 | 0.040 | - | [1] |
| Taxus brevifolia | Needles | 0.027 | 0.004 | - | [1] |
Experimental Protocols
The following sections provide detailed protocols for the extraction and isolation of this compound from Taxus biomass.
Biomass Preparation
Proper preparation of the Taxus biomass is crucial for efficient extraction.
-
Harvesting: Collect fresh needles, twigs, or bark from the Taxus plant.
-
Drying: Air-dry the biomass in a well-ventilated area or use a forced-air oven at a low temperature (e.g., 40°C) to prevent degradation of thermolabile compounds.
-
Grinding: Once dried, grind the biomass into a fine powder using a mechanical grinder to increase the surface area for solvent extraction.
Extraction of Crude this compound
Several methods can be employed for the initial extraction of taxanes from the prepared biomass. Ultrasound-assisted extraction is a highly efficient method.
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Weigh a known amount of powdered Taxus biomass (e.g., 10 g).
-
Solvent Addition: Place the powdered biomass into a suitable flask and add an extraction solvent, such as 83.5% ethanol in water, at a liquid-to-solid ratio of approximately 21:1 (v/w).[2]
-
Ultrasonication: Submerge the flask in an ultrasonic bath or use a probe sonicator. Apply ultrasonic power (e.g., 140 W) for a duration of approximately 45-50 minutes.[2]
-
Filtration: After sonication, filter the mixture through filter paper to separate the crude extract from the solid plant material.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain a crude extract.
-
Drying: Dry the crude extract in a vacuum oven to remove any residual solvent.
Isolation and Purification of this compound
The crude extract contains a complex mixture of compounds. A multi-step purification process is required to isolate this compound.
Protocol: Column Chromatography and Preparative HPLC
Step 1: Liquid-Liquid Partitioning (Defatting)
-
Dissolve the crude extract in a mixture of methanol (B129727) and water.
-
Perform liquid-liquid extraction with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.[5] Discard the hexane layer.
-
The aqueous methanol phase containing the taxanes is then further extracted with a solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).[5]
-
Collect the organic phase and evaporate the solvent to obtain a taxane-enriched extract.
Step 2: Silica (B1680970) Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable solvent system, for example, a gradient of ethyl acetate in hexane.
-
Sample Loading: Dissolve the taxane-enriched extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or gradient solvent system, gradually increasing the polarity. For instance, start with 100% hexane and gradually increase the percentage of ethyl acetate.[3]
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).
-
Pooling and Concentration: Combine the fractions containing this compound and evaporate the solvent.
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.[6]
-
Column and Mobile Phase Selection: Use a C18 reverse-phase column. The mobile phase is typically a gradient of acetonitrile (B52724) and water.[6]
-
Method Development: Optimize the separation conditions on an analytical HPLC system before scaling up to a preparative scale.
-
Sample Injection: Dissolve the partially purified this compound fraction in the mobile phase and inject it into the preparative HPLC system.
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined during analytical HPLC.[6]
-
Solvent Removal and Characterization: Remove the solvent from the collected fraction to obtain pure this compound. The purity and identity of the isolated compound should be confirmed using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of this compound from Taxus biomass.
Caption: Workflow for this compound Extraction and Isolation.
Chemical Structure of this compound
The following diagram shows the chemical structure of this compound.
Caption: Chemical Structure of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Purification of Taxusin via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Taxusin, a significant taxane (B156437) diterpenoid found in yew species (Taxus sp.), utilizing column chromatography. These guidelines are designed to assist researchers in obtaining high-purity this compound for various research and development applications.
Introduction
This compound is a prominent secondary metabolite present in the heartwood of yew trees. As a member of the taxane family, which includes the well-known anticancer agent Paclitaxel (Taxol), the purification and characterization of this compound are of significant interest for drug discovery and development. Column chromatography is a fundamental and widely used technique for the isolation and purification of natural products like this compound from complex plant extracts.[1][2] The choice of chromatographic conditions is critical for achieving high purity and yield. This document outlines the key physicochemical properties of this compound and provides a step-by-step protocol for its purification.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀O₈ | [3] |
| Molecular Weight | 504.6 g/mol | [3] |
| Appearance | Granular amorphous powder | [4] |
| Solubility | Soluble in ether, chloroform, and alcohol. Practically insoluble in water and petroleum ether. Soluble in DMSO. | [4][5] |
| Storage | Store at low temperatures (-20°C for long-term). Keep away from moisture. | [5][6] |
Principle of a Column Chromatography Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][7] For the purification of this compound, a polar stationary phase like silica (B1680970) gel is commonly used (normal-phase chromatography). Less polar compounds will travel faster through the column with a non-polar mobile phase, while more polar compounds will be retained longer. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with increasing polarity can be selectively eluted, allowing for the separation of this compound from other components in the crude extract.
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the purification of this compound from a crude extract of Taxus species. Optimization of specific parameters may be required depending on the source material and the initial purity of the extract.
4.1. Materials and Reagents
-
Crude Extract: A dried and powdered extract from Taxus species known to contain this compound.
-
Stationary Phase: Silica gel (70-230 mesh) for column chromatography.
-
Mobile Phase Solvents: n-Hexane (non-polar), Ethyl Acetate (B1210297) (polar), and Methanol (B129727) (highly polar) - all HPLC grade.
-
Glass Column: Appropriate size for the amount of crude extract.
-
Collection Tubes: Test tubes or fraction collector vials.
-
Analytical TLC Plates: Silica gel 60 F₂₅₄.
-
Visualization Reagent for TLC: Vanillin-sulfuric acid spray or UV lamp.
-
Rotary Evaporator.
4.2. Step-by-Step Protocol
-
Preparation of the Crude Extract:
-
The crude plant extract is dissolved in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the initial mobile phase.
-
-
Column Packing:
-
A glass column is dry-packed with silica gel (e.g., 70-230 mesh).
-
The packed column is then equilibrated by passing the initial mobile phase (e.g., 100% n-hexane) through it until the silica gel is thoroughly wetted and settled.
-
-
Sample Loading:
-
The dissolved crude extract is carefully loaded onto the top of the prepared silica gel column.
-
-
Elution:
-
The separation is typically achieved using a gradient elution method.
-
Start with a non-polar mobile phase, such as 100% n-hexane.
-
Gradually increase the polarity by adding ethyl acetate in a stepwise or linear gradient. For example:
-
100% n-Hexane
-
95:5 n-Hexane:Ethyl Acetate
-
90:10 n-Hexane:Ethyl Acetate
-
...and so on, up to 100% Ethyl Acetate.
-
A final wash with a more polar solvent like methanol can be used to elute highly polar compounds.
-
-
The flow rate should be maintained at a consistent level.
-
-
Fraction Collection:
-
Collect the eluate in separate fractions of a defined volume (e.g., 10-20 mL).
-
-
Monitoring the Separation:
-
The separation process is monitored by Thin Layer Chromatography (TLC).
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3).
-
Visualize the spots under a UV lamp or by staining (e.g., with vanillin-sulfuric acid).
-
Fractions containing the compound with the same Rf value as a this compound standard are pooled together.
-
-
Isolation of Purified this compound:
-
The pooled fractions containing this compound are concentrated using a rotary evaporator to remove the solvent.
-
The resulting solid residue is the purified this compound.
-
-
Purity Assessment:
-
The purity of the isolated this compound can be assessed by High-Performance Liquid Chromatography (HPLC) and spectroscopic methods such as NMR.
-
Quantitative Data Summary
The following table presents representative data for the purification of taxanes from Taxus species using chromatographic methods. The actual yield and purity of this compound may vary depending on the starting material and the specifics of the experimental setup.
| Purification Step | Purity (%) | Yield (%) | Method |
| Crude Extract | 0.20 | - | Methanol Extraction |
| Column Chromatography Fraction | 23.24 | - | Antisolvent Recrystallization followed by Chromatography |
| Preparative HPLC | >95 | 83.5 | Preparative HPLC |
Note: Data is based on the purification of general taxanes from Taxus cuspidata and may serve as a reference for the purification of this compound.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the purification of this compound using column chromatography.
Caption: Workflow for this compound purification via column chromatography.
Troubleshooting
-
Poor Separation: Adjust the gradient of the mobile phase. A slower, more gradual increase in polarity often improves resolution. Ensure the column is packed uniformly.
-
Low Yield: Check for irreversible adsorption of this compound onto the silica gel. Ensure complete elution by using a final wash with a highly polar solvent.
-
Compound Elutes Too Quickly or Too Slowly: Adjust the initial polarity of the mobile phase.
Conclusion
The protocol described provides a robust framework for the purification of this compound using column chromatography. By carefully selecting the stationary and mobile phases based on the physicochemical properties of this compound and meticulously monitoring the separation, researchers can achieve high purity and yield of the target compound. Further optimization of the method may be necessary to adapt to specific laboratory conditions and starting materials.
References
- 1. 6,10-Methanobenzocyclodecene-3,8,11,12-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3,8,11,12-tetraacetate, (3S,4aR,6R,8S,11R,12R,12aR)- | C28H40O8 | CID 167825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Taxine | C35H47NO10 | CID 6433563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Paclitaxel | Anticancer | Analgesia | TargetMol [targetmol.com]
- 4. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of Taxusin by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxusin (B16899), a member of the taxane (B156437) diterpenoid family, is a key phytochemical found in various species of the yew tree (Taxus). As a precursor and related compound to the vital anti-cancer drug paclitaxel (B517696) (Taxol®), the accurate and sensitive quantification of this compound is crucial for phytochemical studies, the development of semi-synthetic drug manufacturing processes, and the quality control of botanical extracts. This document provides detailed application notes and experimental protocols for the analysis of this compound and other major taxanes using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The concentration of this compound and other significant taxanes can vary considerably depending on the Taxus species, the part of the plant analyzed (e.g., needles, bark), and the geographical location. The following tables summarize quantitative data for major taxanes found in various Taxus species. While extensive quantitative data for this compound is not as widely available as for paclitaxel or its immediate precursors, this comparative data provides a valuable reference.
Table 1: Quantitative Analysis of Major Taxanes in Taxus Species (Needles)
| Taxane | Taxus baccata (mg/g dry weight) | Taxus brevifolia (mg/g dry weight) | Taxus canadensis (mg/g dry weight) | Taxus cuspidata (mg/g dry weight) | Taxus globosa (mg/g dry weight) |
| Paclitaxel | 0.01 - 0.03 | 0.02 - 0.05 | 0.01 - 0.04 | 0.03 - 0.07 | 0.02 - 0.06 |
| 10-Deacetylbaccatin III (10-DAB) | 0.10 - 0.50 | 0.05 - 0.20 | 0.20 - 0.80 | 0.15 - 0.60 | 0.10 - 0.40 |
| Baccatin III | 0.05 - 0.20 | 0.02 - 0.10 | 0.10 - 0.40 | 0.08 - 0.30 | 0.05 - 0.25 |
| Cephalomannine | 0.02 - 0.10 | 0.01 - 0.08 | 0.05 - 0.15 | 0.03 - 0.12 | 0.02 - 0.10 |
| This compound | Data not readily available | Data not readily available | Data not readily available | Present, quantification variable | Present, quantification variable |
Table 2: Quantitative Analysis of Major Taxanes in Taxus Species (Bark)
| Taxane | Taxus baccata (mg/g dry weight) | Taxus brevifolia (mg/g dry weight) | Taxus canadensis (mg/g dry weight) | Taxus cuspidata (mg/g dry weight) | Taxus globosa (mg/g dry weight) |
| Paclitaxel | 0.02 - 0.08 | 0.04 - 0.10 | 0.01 - 0.03 | 0.01 - 0.04 | 0.03 - 0.09 |
| 10-Deacetylbaccatin III (10-DAB) | 0.05 - 0.15 | 0.02 - 0.08 | 0.08 - 0.20 | 0.03 - 0.10 | 0.05 - 0.12 |
| Baccatin III | 0.01 - 0.05 | 0.01 - 0.04 | 0.02 - 0.08 | 0.01 - 0.06 | 0.02 - 0.07 |
| Cephalomannine | 0.01 - 0.04 | 0.02 - 0.06 | 0.01 - 0.03 | 0.01 - 0.05 | 0.02 - 0.05 |
| This compound | Present, quantification variable | Present, quantification variable | Present, quantification variable | Data not readily available | Present, quantification variable |
Experimental Workflow for this compound Analysis
The general workflow for the analysis of this compound from Taxus plant material involves sample preparation, chromatographic separation, and detection.
Detailed Experimental Protocols
Sample Preparation Protocol
This protocol is optimized for the extraction of this compound and other taxanes from dried plant material.
Materials:
-
Dried and powdered Taxus plant material (needles or bark)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)
-
0.45 µm and 0.22 µm syringe filters
-
Conical flasks
-
Sonicator bath
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a 50 mL conical flask.
-
Add 20 mL of methanol to the flask.
-
Sonicate the mixture for 30 minutes in a water bath at room temperature.
-
Allow the mixture to stand for 24 hours at room temperature, protected from light, to ensure complete extraction.
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of deionized water through it.
-
Load 2 mL of the filtered plant extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a water/methanol mixture (70:30, v/v) to elute polar impurities.
-
Elute the taxanes, including this compound, with 5 mL of acetonitrile.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase for the intended analysis (see HPLC and LC-MS protocols below).
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
-
HPLC-UV Analysis Protocol
This method is suitable for the quantification of major taxanes, including this compound, in cleaned extracts.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 40-50% B10-25 min: 50-70% B25-30 min: 70-40% B30-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 227 nm |
Calibration: Prepare a series of standard solutions of this compound and other taxanes of interest in the initial mobile phase. Generate a calibration curve by plotting the peak area against the concentration for each analyte.
LC-MS/MS Analysis Protocol
This method provides high sensitivity and selectivity for the quantification of this compound, especially at low concentrations.
Instrumentation and Conditions:
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+) |
| Column | UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B1-5 min: 30-95% B5-6 min: 95% B6-6.1 min: 95-30% B6.1-8 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions for Major Taxanes:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Paclitaxel | 854.4 | 569.3 | 286.1 | 25 |
| 10-DAB | 545.3 | 485.2 | 327.1 | 20 |
| Baccatin III | 587.3 | 527.2 | 407.1 | 22 |
| Cephalomannine | 832.4 | 547.3 | 286.1 | 25 |
| This compound | 505.3 [M+H]⁺ | 105.1 | 327.2 | ~20-30 |
Note on this compound MRM: Specific, universally validated MRM transitions for this compound are not as commonly reported as for other taxanes. The proposed precursor ion for this compound ([C28H40O8+H]⁺) is based on its molecular weight. The product ions are predicted based on the fragmentation patterns of similar taxane structures, where the loss of acetyl groups and cleavage of the taxane core are common. It is highly recommended to optimize the collision energy and confirm the product ions by direct infusion of a this compound standard on the specific instrument being used.
Conclusion
The protocols outlined in this document provide a robust framework for the qualitative and quantitative analysis of this compound and other major taxanes in Taxus species. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and selectivity of the analysis. For accurate quantification, particularly at trace levels, the LC-MS/MS method is superior. Proper sample preparation, including an effective cleanup step like SPE, is critical for achieving reliable and reproducible results and for prolonging the life of the analytical column and instrument. Researchers should validate these methods in their own laboratories to ensure they meet the specific requirements of their studies.
The Total Synthesis of (±)-Taxusin: A Detailed Guide for Researchers
Application Note
The taxane (B156437) diterpenes, a class of natural products isolated from the yew tree (Taxus species), have garnered significant attention from the scientific community due to their complex molecular architectures and potent biological activities. Among them, Taxol® (paclitaxel) stands as a blockbuster anticancer drug. Taxusin (B16899), a simpler member of this family, has served as a crucial target for the development and validation of synthetic strategies aimed at the construction of the intricate taxane core. This document provides detailed application notes and experimental protocols for the total synthesis of (±)-taxusin, targeting researchers, scientists, and professionals in drug development.
Introduction to this compound Synthesis
The total synthesis of this compound has been a formidable challenge in organic chemistry, requiring innovative solutions for the construction of its characteristic [9.3.1.03,8]pentadecane ring system. Several research groups have reported successful total syntheses, each showcasing unique strategies and key transformations. This guide will focus on the seminal work of Kuwajima and Holton, providing a comparative overview of their synthetic routes and detailed protocols for key reactions.
The retrosynthetic analysis of (±)-taxusin typically involves disconnection of the molecule to reveal key building blocks and strategic bond formations. A common approach involves the initial construction of the A and C rings, followed by the formation of the central eight-membered B ring. Key challenges in the synthesis include the stereocontrolled introduction of multiple chiral centers and the installation of the C19 methyl group.
Kuwajima's Total Synthesis of (±)-Taxusin
Professor Isao Kuwajima's group at the Tokyo Institute of Technology reported a concise and elegant total synthesis of (±)-taxusin.[1] Their strategy is highlighted by two pivotal transformations: an intramolecular vinylogous aldol (B89426) reaction to construct the tricyclic taxane skeleton and a Birch reduction of a cyclopropyl (B3062369) ketone to install the C19 methyl group.[1]
Synthetic Strategy Overview
The Kuwajima synthesis commences with the preparation of a key precursor containing the A and C rings. This precursor then undergoes a crucial eight-membered B ring cyclization via an intramolecular vinylogous aldol reaction. The C19 methyl group is introduced at a later stage through the reductive cleavage of a cyclopropyl ketone. The final steps of the synthesis involve functional group manipulations to afford (±)-taxusin.
Experimental Protocols: Key Reactions in Kuwajima's Synthesis
Intramolecular Vinylogous Aldol Reaction for B-Ring Cyclization
This key step constructs the eight-membered B ring, forming the core tricyclic structure of this compound.
Protocol:
To a solution of the dienol silyl (B83357) ether precursor in dichloromethane (B109758) at -78 °C is added a solution of methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) in toluene. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to -20 °C over 2 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the tricyclic product.
Installation of the C19 Methyl Group via Birch Reduction
The C19 methyl group is introduced through a two-step sequence involving cyclopropanation followed by reductive cleavage.
Protocol for Cyclopropanation:
To a solution of the allylic alcohol intermediate in diethyl ether at 0 °C is added a solution of diethylzinc (B1219324) in hexane, followed by diiodomethane. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the cyclopropyl alcohol, which is used in the next step without further purification.
Protocol for Birch Reduction:
A solution of the cyclopropyl ketone in tetrahydrofuran (B95107) is added to a solution of lithium in liquid ammonia (B1221849) at -78 °C. The mixture is stirred for 1 hour, after which the reaction is quenched by the addition of solid ammonium chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired product with the C19 methyl group installed.
Holton's Total Synthesis of (±)-Taxusin
Professor Robert A. Holton's group at Florida State University reported the first total synthesis of (±)-taxusin.[1] Their approach also features the construction of the ABC ring system as a key strategic element. The final steps of the Kuwajima synthesis were noted to parallel those previously reported by Holton.[1]
Synthetic Strategy Overview
Holton's synthesis begins with a chiral pool starting material, β-patchoulene oxide, which already contains a significant portion of the carbon framework. A series of rearrangements and functional group manipulations are employed to construct the taxane core.
Data Presentation: Comparison of Key Step Yields
| Synthetic Step | Kuwajima's Synthesis Yield (%) | Holton's Synthesis Yield (%) |
| B-Ring Formation | 87 | Not directly comparable |
| C19 Methyl Installation | 91 (Birch Reduction) | Not directly comparable |
| Overall Yield | ~2% | Not explicitly stated for this compound |
Conclusion
The total syntheses of (±)-taxusin by the Kuwajima and Holton groups represent landmark achievements in organic synthesis. These routes provide a blueprint for the construction of complex taxane diterpenes and have spurred the development of new synthetic methodologies. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the field of natural product synthesis and drug discovery, facilitating further exploration and innovation in this important area of chemical science.
References
Application Notes & Protocols: Semi-synthesis of Taxol® Precursors from Taxusin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paclitaxel (Taxol®), a potent antineoplastic agent, is a complex diterpenoid natural product. Its limited availability from its natural source, the Pacific yew tree (Taxus brevifolia), has driven the development of alternative production methods.[1] While semi-synthesis starting from advanced precursors like 10-deacetylbaccatin III (10-DAB) is the current commercial method, the exploration of other abundant taxoids as starting materials is of significant interest.[1][2] Taxusin (B16899), a major taxoid found in the heartwood of yew species, represents a promising, readily available starting material for the synthesis of early-stage Taxol precursors.[3] These precursors are valuable for probing the complex biosynthetic pathway of Taxol and for developing alternative synthetic routes.[1][4] This document provides detailed protocols for the extraction of this compound and its chemical conversion into key diol and triol intermediates, which are putative metabolites in the Taxol biosynthetic pathway.
Introduction: The Role of this compound in Taxol® Synthesis
The total chemical synthesis of Taxol is a formidable challenge due to its complex, densely functionalized structure, making it impractical for large-scale production.[3][5] The semi-synthesis of Taxol from 10-DAB, which is renewably sourced from yew needles, is a more viable commercial strategy.[1][6] this compound, while not a direct precursor to 10-DAB in established semi-synthetic routes, is an abundant taxoid that can be chemically modified to yield important early-stage intermediates of the Taxol biosynthetic pathway.[1][3]
The conversion of this compound to specific taxadiene-diols and -triols allows researchers to study the subsequent enzymatic steps required to produce the baccatin (B15129273) III core of Taxol.[1] The protocols outlined below describe the deoxygenation of this compound at the C-9 and C-10 positions to prepare these valuable precursors.
Logical Pathway: From Taxus Heartwood to Taxol Precursors
The following diagram illustrates the overall logic, starting from the raw plant material to the generation of early-stage biosynthetic intermediates.
Caption: Workflow from this compound extraction to precursor synthesis and application.
Data Presentation: Yields and Conditions
The following tables summarize quantitative data associated with the extraction of taxoids and the semi-synthesis of Taxol and its precursors.
Table 1: Extraction Yields of Key Taxoids from Taxus Species
| Taxoid | Plant Source & Part | Extraction Method | Yield | Reference |
| This compound | Taxus brevifolia heartwood | Not specified | 0.9 g / kg | [3] |
| 10-Deacetylbaccatin III | Taxus baccata fresh needles | Not specified | up to 297 mg / kg | [6] |
| Taxol | Taxus mairei | Ultrasonic, 80% Methanol (B129727), 40°C | ~44 µg / g | [7] |
| 10-Deacetylbaccatin III | Taxus wallichiana var. mairei | Ultrasound-assisted | 1.18% | [8] |
Table 2: Representative Yields for Semi-Synthetic Conversions
| Starting Material | Product | Key Transformation Steps | Overall Yield | Reference |
| 10-Deacetylbaccatin III | Taxol | 4-step procedure | 58% | [9] |
| Protected this compound Derivative | Protected Taxa-4(20),11(12)-diene-5α,13α-diol | Barton Deoxygenation | 79% | [3] |
| (±)-3-isobutoxy-2-cyclohexen-1-one | (±)-Taxusin | Total Synthesis (25 steps) | 2% | [10] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Taxus Heartwood
This protocol is based on methodologies for extracting taxoids from plant material.[3][7]
Objective: To isolate and purify this compound from the heartwood of Taxus species.
Materials:
-
Dried and chipped Taxus sp. heartwood
-
Methanol (ACS grade)
-
Hexane (B92381) (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Silica (B1680970) gel for column chromatography (70-230 mesh)
-
Rotary evaporator
-
Chromatography columns
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Extraction:
-
Submerge 1 kg of dried Taxus heartwood chips in 5 L of methanol.
-
Stir the mixture at room temperature for 48 hours.
-
Filter the mixture to separate the plant material from the methanol extract.
-
Repeat the extraction process on the plant material two more times with fresh methanol.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude gummy residue.
-
-
Solvent Partitioning:
-
Dissolve the crude residue in a minimal amount of methanol and water (9:1 v/v).
-
Perform liquid-liquid extraction with an equal volume of hexane to remove nonpolar lipids and waxes. Repeat three times.
-
Discard the hexane layers.
-
Extract the aqueous methanol phase with an equal volume of ethyl acetate. Repeat three times.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the dried ethyl acetate fraction to obtain the crude taxoid mixture.
-
Prepare a silica gel column packed in hexane.
-
Load the crude mixture onto the column.
-
Elute the column with a gradient of hexane-ethyl acetate (e.g., starting from 9:1 to 1:1).
-
Collect fractions and monitor by TLC for the presence of this compound (visualize under UV light and/or with a vanillin-sulfuric acid stain).
-
Combine fractions containing pure this compound and concentrate to yield the final product.
-
Protocol 2: Semi-synthesis of Taxa-4(20),11(12)-diene-5α,13α-diol from this compound
This protocol details the deoxygenation of this compound at the C-9 and C-10 positions, a key step in producing early-stage precursors. The procedure is adapted from synthetic strategies described in the literature.[1][3]
Objective: To synthesize a key taxadiene-diol intermediate from this compound via Barton deoxygenation.
Materials:
-
Purified this compound
-
Acetic anhydride (B1165640)
-
Pyridine
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Carbon disulfide (CS₂)
-
Methyl iodide (MeI)
-
AIBN (Azobisisobutyronitrile)
-
Tributyltin hydride (Bu₃SnH)
-
Toluene (B28343) (anhydrous)
-
Hydrofluoric acid-pyridine complex (HF-Pyridine)
-
Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Protection of Hydroxyl Groups:
-
Dissolve this compound in pyridine.
-
Add acetic anhydride and stir at room temperature overnight to acetylate the hydroxyl groups, forming a tetraacetate derivative.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the tetraacetate derivative by column chromatography.
-
-
Formation of Xanthates (C-9 and C-10):
-
Under an inert atmosphere, dissolve the protected this compound derivative in anhydrous THF and cool to -78°C.
-
Add LHMDS dropwise and stir for 30 minutes.
-
Add carbon disulfide, followed by methyl iodide, to form a mixture of xanthates at the C-9 and C-10 positions.
-
Allow the reaction to warm to room temperature, quench with saturated ammonium (B1175870) chloride solution, and extract the product.
-
-
Barton Deoxygenation:
-
Dissolve the xanthate mixture in anhydrous toluene.
-
Add tributyltin hydride and a catalytic amount of AIBN.
-
Heat the mixture to reflux (approx. 110°C) for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Cool the reaction and remove the toluene under reduced pressure.
-
Purify the resulting protected diol by column chromatography to remove tin byproducts. The yield for this step is reported to be around 79%.[3]
-
-
Deprotection:
-
Dissolve the purified, protected diol in THF.
-
Carefully add HF-Pyridine complex at 0°C.
-
Stir the reaction until deprotection is complete (monitor by TLC).
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the final product, taxa-4(20),11(12)-diene-5α,13α-diol, and purify by chromatography.
-
Visualization of the Synthetic Pathway
The following diagram outlines the key chemical transformations in the semi-synthesis of a taxadiene-diol from this compound.
Caption: Key steps in the semi-synthesis of a Taxol precursor from this compound.
References
- 1. Studies on Taxol Biosynthesis: Preparation of Taxadiene-diol- and triol-Derivatives by Deoxygenation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elearning.uniroma1.it [elearning.uniroma1.it]
- 3. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Taxol Extraction Process Using Response Surface Methodology and Investigation of Temporal and Spatial Distribution of Taxol in Taxus mairei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secure Verification [cherry.chem.bg.ac.rs]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Deoxygenation of Taxusin for the Synthesis of Taxadiene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxanes are a class of diterpenoids, with paclitaxel (B517696) (Taxol®) being a prominent member used in cancer chemotherapy.[1][2] The biosynthesis of these complex molecules involves the initial cyclization of geranylgeranyl diphosphate (B83284) to taxadiene, followed by a series of oxygenation steps.[3][4] this compound, a major taxoid found in the heartwood of yew species, is considered a "dead-end" metabolite in Taxol biosynthesis but serves as a valuable starting material for the semi-synthesis of various taxadiene derivatives.[3][5] These derivatives are crucial for studying the biosynthetic pathway of Taxol and for developing novel taxane-based therapeutic agents.[3][6]
This document provides detailed protocols for the deoxygenation of this compound to produce key taxadiene derivatives, specifically taxa-4(20),11(12)-diene-5α,13α-diol, taxa-4(20),11(12)-diene-5α,9α,13α-triol, and taxa-4(20),11(12)-diene-5α,10β,13α-triol. The primary method described is the Barton deoxygenation of protected this compound derivatives.[6]
Chemical Transformation Pathway
The overall chemical strategy involves the selective deoxygenation of hydroxyl groups at the C-9 and C-10 positions of protected this compound derivatives to yield the desired taxadiene diols and triols.
References
- 1. Taxanes - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on Taxol Biosynthesis: Preparation of Taxadiene-diol- and triol-Derivatives by Deoxygenation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on Taxol Biosynthesis: Preparation of Taxadiene-diol- and triol-Derivatives by Deoxygenation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetylation and Deacetylation of Taxusin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxusin (B16899) is a prominent taxane (B156437) diterpenoid found in various yew (Taxus) species. While not as famous as its structural relative, the anticancer drug Paclitaxel (Taxol®), this compound is a key metabolite in the complex Taxol biosynthetic pathway. It often represents a significant portion of the total taxoid content in certain Taxus tissues, such as the heartwood.[1] Understanding the acetylation and deacetylation reactions involving this compound and its precursors is crucial for several reasons. Firstly, these reactions are key branching points in the Taxol biosynthetic pathway, influencing the flux towards either the main pathway or to side-route metabolites like this compound.[2] Secondly, manipulating these reactions through chemical or enzymatic means allows for the semisynthesis of novel taxoid derivatives for drug discovery programs. This document provides detailed application notes on the enzymatic and chemical reactions governing this compound's acetylation state, along with specific protocols for laboratory application.
Enzymatic Acetylation Reactions Leading to this compound
The biosynthesis of this compound involves a series of enzymatic modifications to the taxane core. The final acetylation steps that lead to this compound are catalyzed by specific acetyl-CoA dependent acyltransferases (ACTs). These enzymes transfer an acetyl group from acetyl-CoA to hydroxyl groups on taxoid intermediates. Two key enzymes identified in diverting the metabolic flux towards this compound are TAX9 and TAX14.[2]
These enzymes act on a partially acetylated intermediate, taxadien-5α,13α-diacetoxy-9α,10β-diol, to produce tri-acetylated products which are immediate precursors to this compound.[2] This highlights a critical enzymatic control point where the pathway can be shunted away from Taxol production.
Key Acetyltransferases in this compound Biosynthesis
| Enzyme | Substrate | Product | Function |
| TAX9 | Taxadien-5α,13α-diacetoxy-9α,10β-diol | Taxadien-5α,10β,13α-tri-acetoxy-9α-ol | Acetylates the C10 hydroxyl group, diverting the intermediate towards this compound.[2] |
| TAX14 | Taxadien-5α,13α-diacetoxy-9α,10β-diol | Taxadien-5α,9α,13α-triacetoxy-10β-ol | Acetylates the C9 hydroxyl group, also shunting the intermediate towards this compound.[2] |
Further enzymatic steps after the action of TAX9 and TAX14 lead to the final structure of this compound.
Chemical Deacetylation Reactions of this compound
The selective removal of acetyl groups from the this compound molecule is a valuable tool for synthetic chemists. It provides access to polyol intermediates that can be used to generate novel taxane derivatives or to study structure-activity relationships. Depending on the reagents and conditions used, either partial or complete deacetylation can be achieved.[1]
-
Partial Deacetylation: Mild basic conditions can be used to selectively remove the more labile acetyl groups. For instance, treatment with potassium carbonate (K₂CO₃) in a methanol/tetrahydrofuran mixture predominantly yields the 5,13-diol derivative of this compound.[1]
-
Global Deacetylation: Stronger reducing agents, such as lithium aluminum hydride (LAH), can be employed for the complete (global) removal of all acetate (B1210297) groups, resulting in the corresponding this compound tetraol.[1]
Experimental Protocols
Protocol 1: Cell-Free Enzymatic Acetylation Assay
This protocol is adapted from the methods used to characterize taxoid acetyltransferases and can be used to assess the activity of enzymes like TAX9 and TAX14 in crude plant extracts or with purified recombinant enzymes.[2] The assay measures the incorporation of a radiolabeled acetyl group from [¹⁴C]-acetyl-CoA into the taxoid substrate.
Materials:
-
Taxoid substrate (e.g., taxadien-5α,13α-diacetoxy-9α,10β-diol)
-
[¹⁴C]-Acetyl Coenzyme A
-
Enzyme source (crude protein extract from Taxus tissues or purified recombinant enzyme)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Ethyl acetate
-
Silica (B1680970) gel TLC plates
-
Scintillation cocktail and counter
-
HPLC system for product confirmation
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
50 µL of Assay Buffer
-
10 µL of taxoid substrate solution (e.g., 1 mM in acetone)
-
20 µL of enzyme solution
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of [¹⁴C]-acetyl-CoA (e.g., 50 µM, specific activity 50-60 mCi/mmol).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of ethyl acetate and vortexing vigorously.
-
Centrifuge for 5 minutes to separate the phases.
-
Carefully transfer the upper ethyl acetate layer, which contains the acetylated product, to a new tube.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Resuspend the residue in a small volume of ethyl acetate (e.g., 20 µL).
-
Spot the resuspended product onto a silica gel TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol, 95:5 v/v).
-
Visualize the radiolabeled product by autoradiography or a phosphorimager.
-
Scrape the corresponding silica spot into a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
For product confirmation, a parallel non-radioactive assay can be run and the product analyzed by HPLC and mass spectrometry.[2]
Protocol 2: Partial Chemical Deacetylation of this compound
This protocol describes the selective removal of acetyl groups at the C5 and C13 positions using mild basic conditions.[1]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in a 1:1 mixture of anhydrous THF and MeOH.
-
Cool the solution to 0°C in an ice bath.
-
Add K₂CO₃ (e.g., 1.5 equivalents) to the solution.
-
Stir the reaction mixture at 0°C and monitor the reaction progress by TLC (e.g., every hour). The reaction may take several hours to days for optimal yield.[1]
-
Once the desired level of deacetylation is achieved (predominantly the diol product), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel flash column chromatography to isolate the desired 5,13-diol derivative.
Protocol 3: Global Chemical Deacetylation of this compound
This protocol achieves the complete removal of all acetyl groups from this compound using a strong reducing agent.[1]
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Rochelle's salt (Potassium sodium tartrate) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Caution: LAH is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon) and use appropriate personal protective equipment.
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add a solution of LAH in THF (e.g., 4-5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-15 hours.[1]
-
Monitor the reaction by TLC until all starting material is consumed.
-
Cool the reaction mixture back to 0°C and cautiously quench the excess LAH by the sequential, dropwise addition of ethyl acetate, followed by saturated Rochelle's salt solution.
-
Stir the resulting mixture vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to obtain the this compound tetraol.
Visualizations
Caption: Biosynthetic pathway diversion from Taxol to this compound.
Caption: Experimental workflow for enzymatic acetylation assay.
Caption: General workflow for chemical deacetylation of this compound.
References
- 1. The biosynthesis and diversity of taxanes: From pathway elucidation to engineering and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Taxusin for the Synthesis of Novel Taxoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxanes are a class of diterpenoid compounds that have garnered significant attention in the field of oncology due to their potent antitumor activity. Paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) are prominent members of this class, widely used in the treatment of various cancers. The unique mechanism of action of taxanes involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The demand for novel taxoids with improved efficacy, better solubility, and reduced side effects continues to drive research in this area. While baccatin (B15129273) III and 10-deacetylbaccatin III (10-DAB) are the most common starting materials for the semi-synthesis of paclitaxel and its analogues, other naturally occurring taxoids, such as Taxusin, present alternative scaffolds for the development of new therapeutic agents.
This document provides detailed application notes and protocols for utilizing this compound as a starting material for the synthesis of novel taxoids, specifically focusing on deoxygenation reactions to produce key biosynthetic intermediates.
Data Presentation
The synthesis of taxadiene-diol and -triol derivatives from this compound involves a multi-step process. The following table summarizes the reported yields for the key synthetic steps. It is important to note that the primary goal of these syntheses in the cited literature was to prepare putative intermediates for biosynthetic studies, and as such, comprehensive biological activity data for these specific compounds is not available in the public domain.
| Step No. | Reaction | Starting Material | Product | Yield (%) | Reference |
| 1 | Partial Deacetylation | This compound | 5,13-Dideacetylthis compound | 80 | [1] |
| 2 | Silyl (B83357) Ether Protection & LAH Reduction | 5,13-Dideacetylthis compound | 5α,13α-Bis(triethylsilyloxy)-taxa-4(20),11(12)-diene-9α,10β-diol | High | [1] |
| 3a | Xanthate Formation (inseparable mixture) | Diol from Step 2 | Mixture of C9 and C10 Xanthates | 47 | [1] |
| 3b | Barton Deoxygenation | Xanthate mixture from Step 3a | Mixture of deoxygenated products | - | [1] |
| 3c | Desilylation | Deoxygenated mixture from Step 3b | Taxa-4(20),11(12)-diene-5α,9α,13α-triol & -5α,10β,13α-triol | - | [1] |
| 4 | Global Reduction with LAH | This compound | This compound Tetraol | - | [1] |
| 5 | Cyclic Carbonate Formation & Silyl Ether Protection | This compound Tetraol | Protected Cyclic Carbonate | 62 | [1] |
| 6 | Reductive Removal of Cyclic Carbonate | Protected Cyclic Carbonate | 5α,13α-Bis(diethylisopropylsilyloxy)-taxa-4(20),11(12)-diene-9α,10β-diol | 100 | [1] |
| 7 | Xanthate Formation & Barton Deoxygenation | Diol from Step 6 | Protected Diol | - | [1] |
| 8 | Desilylation | Protected Diol from Step 7 | Taxa-4(20),11(12)-diene-5α,13α-diol | Good | [1] |
Experimental Protocols
The following protocols are adapted from "Studies on Taxol Biosynthesis: Preparation of Taxadiene-diol- and triol-Derivatives by Deoxygenation of this compound"[1].
Protocol 1: Synthesis of Taxa-4(20),11(12)-diene-5α,9α,13α-triol and Taxa-4(20),11(12)-diene-5α,10β,13α-triol
Step 1: Partial Deacetylation of this compound to 5,13-Dideacetylthis compound
-
To a solution of this compound (120 mg, 0.24 mmol) in a 1:1 mixture of THF/MeOH (4 mL), add K₂CO₃ (49 mg, 0.36 mmol) at 0 °C.
-
Stir the mixture for 3 days at 0 °C.
-
Add EtOAc (20 mL) and saturated aqueous NH₄Cl (5 ml) to the mixture.
-
Separate the organic layer and wash with brine.
-
Concentrate the organic layer and purify by silica (B1680970) gel chromatography (hexanes/EtOAc 1:1) to yield 5,13-dideacetylthis compound (80 mg, 80% yield)[1].
Step 2: Protection and Reduction to 5α,13α-Bis(triethylsilyloxy)-taxa-4(20),11(12)-diene-9α,10β-diol
-
To a solution of 5,13-dideacetylthis compound (1.32 g, 3.13 mmol) and imidazole (B134444) (534 mg, 7.85 mmol) in DMF (5 ml), add TESCl (991 mg, 6.57 mmol) at 0 °C.
-
Stir the mixture for 24 hours at room temperature.
-
Dilute the mixture with diethyl ether (40 ml) and wash with water, aqueous NH₄Cl, and brine. Dry over Na₂SO₄. The crude product is used in the next step without further purification.
-
Stir a solution of the crude diacetate from the previous step and LAH (238 mg, 6.26 mmol) in THF (10 ml) at room temperature for 15 hours.
-
Dilute the mixture with THF-H₂O (3:1, 10 ml) at 0 °C to quench the reaction[1]. Work-up and purification will yield the desired diol.
Step 3: Deoxygenation and Desilylation
-
To a solution of the diol from Step 2 (137 mg, 0.24 mmol) in THF (3 mL), add LHMDS (0.25 mmol, 1 M THF solution) at 0 °C.
-
After stirring for 5 minutes, add CS₂ (0.1 mL) to the mixture.
-
Stir for 30 minutes at room temperature, then add MeI (16 µL, 36 mg, 0.25 mmol).
-
Stir for another 14 hours at room temperature.
-
Dilute with CH₂Cl₂ (20 mL) and wash with water. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by preparative TLC (hexanes/EtOAc 30:1) to yield an inseparable mixture of xanthates (75 mg, 47% yield)[1].
-
Subject the xanthate mixture to Barton deoxygenation conditions.
-
Finally, remove the silyl ethers by treatment with TBAF in the presence of acetic acid in THF to yield the separable triols: taxa-4(20),11(12)-diene-5α,10β,13α-triol and taxa-4(20),11(12)-diene-5α,9α,13α-triol[1].
Protocol 2: Synthesis of Taxa-4(20),11(12)-diene-5α,13α-diol
Step 1: Global Reduction, Protection, and Reductive Cleavage
-
Convert this compound to its tetraol by global reductive removal of the acetates with LAH.
-
Perform a cyclic carbonate formation followed by protection of the C5 and C13 hydroxyl groups as O-DEIPS ethers, which proceeds in a 62% overall yield[1].
-
A mixture of the protected cyclic carbonate (1.5 g, 2.42 mmol) and LiAlH₄ (184 mg, 4.85 mmol) in THF (150 ml) is stirred at room temperature for 6 hours.
-
Quench the reaction by the slow addition of EtOAc (10 mL).
-
Partition the mixture between EtOAc (80 mL), H₂O (40 mL), and brine (40 mL).
-
Extract the aqueous layer with EtOAc (2 x 80 mL) and wash the combined organic layers with brine (150 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography (silica gel, 1:7 then 1:3 EtOAc/hexanes) to yield the diol as a white solid (1.44 g, 100% yield)[1].
Step 2: Deoxygenation and Desilylation
-
Subject the diol from the previous step to xanthate formation and subsequent Barton deoxygenation.
-
Remove the silyl ethers with tetra-n-butylammonium fluoride (B91410) (TBAF) to yield taxa-4(20),11(12)-diene-5α,13α-diol in good overall yield[1].
Visualizations
Experimental Workflow: Synthesis of Taxoids from this compound
Caption: Synthetic workflow for the preparation of taxadiene-triols and -diol from this compound.
Signaling Pathway: Taxane-Induced Apoptosis
Caption: General signaling pathway for taxane-induced apoptosis.
Concluding Remarks
This compound serves as a viable, albeit less common, starting material for the synthesis of novel taxoid structures. The protocols outlined above provide a foundation for the preparation of deoxygenated taxadiene derivatives. While the biological activity of these specific compounds has not been extensively reported, they represent valuable intermediates for further chemical modification. Future research could focus on the addition of various side chains to these this compound-derived cores to generate a library of novel taxoids for biological evaluation. The exploration of such compounds may lead to the discovery of new anticancer agents with unique pharmacological profiles.
References
Application Notes and Protocols for Isotopic Labeling of Taxusin in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxanes, a class of diterpenoid compounds produced by plants of the genus Taxus, are of significant interest in the pharmaceutical industry due to their potent anticancer properties. Paclitaxel (B517696) (Taxol®) is the most well-known member of this family. Taxusin (B16899), another taxane (B156437), is a key intermediate and a potential branch-point in the complex taxane biosynthetic pathway. Understanding the metabolic fate of this compound is crucial for optimizing the production of paclitaxel and other therapeutic taxoids in Taxus cell cultures, a promising and sustainable source for these valuable compounds.
Isotopic labeling is a powerful technique to trace the flow of atoms through metabolic pathways. By supplying Taxus cell cultures with stable isotope-labeled precursors, such as ¹³C-glucose, researchers can track the incorporation of these isotopes into this compound and its downstream metabolites. This provides invaluable insights into the biosynthetic and catabolic pathways, reaction kinetics, and potential metabolic bottlenecks.
These application notes provide detailed protocols for the isotopic labeling of this compound in Taxus cell cultures for metabolic studies, covering cell culture and labeling, extraction and purification of this compound, and analysis of isotopic enrichment by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
Table 1: Representative Quantitative Data from a ¹³C-Glucose Labeling Experiment
| Parameter | Value | Notes |
| Cell Line | Taxus chinensis cell suspension culture | - |
| Isotopic Tracer | [U-¹³C₆]-Glucose | Uniformly labeled glucose |
| Tracer Concentration | 20 g/L | In glucose-free growth medium |
| Labeling Duration | 72 hours | To achieve isotopic steady-state |
| Biomass Yield (Dry Weight) | 10-15 g/L | Varies with cell line and culture conditions |
| This compound Titer | 5-10 mg/L | Varies with cell line and elicitation |
| ¹³C Enrichment in this compound | > 90% | Determined by Mass Spectrometry |
| Key Labeled Fragments (MS/MS) | m/z of specific fragments | To determine labeling patterns |
| ¹³C-NMR Chemical Shift Changes | Δδ (ppm) | To identify specific labeled positions |
Experimental Protocols
Protocol 1: Isotopic Labeling of Taxus Cell Cultures with [U-¹³C₆]-Glucose
This protocol describes the procedure for labeling Taxus cell suspension cultures with uniformly labeled ¹³C-glucose to study the biosynthesis of this compound.
Materials:
-
Taxus spp. cell suspension culture (e.g., Taxus chinensis)
-
Gamborg's B5 medium (or other suitable plant cell culture medium), glucose-free
-
[U-¹³C₆]-Glucose (sterile solution)
-
Dialyzed Fetal Bovine Serum (dFBS) (optional, if required for the specific cell line)
-
Sterile water
-
Erlenmeyer flasks
-
Orbital shaker with temperature and light control
-
Sterile filtration unit (0.22 µm)
-
Autoclave
-
Laminar flow hood
Procedure:
-
Preparation of Labeling Medium:
-
Prepare the desired volume of glucose-free B5 medium according to the manufacturer's instructions.
-
Sterilize the medium by autoclaving.
-
In a laminar flow hood, add sterile [U-¹³C₆]-glucose solution to the cooled medium to a final concentration of 20-30 g/L.
-
If required, supplement the medium with dFBS to the desired concentration.
-
Aseptically filter the final labeling medium through a 0.22 µm filter.
-
-
Cell Culture Inoculation and Labeling:
-
Transfer an actively growing Taxus cell suspension culture to sterile centrifuge tubes.
-
Pellet the cells by centrifugation (e.g., 100 x g for 5 minutes).
-
Discard the supernatant containing the old medium.
-
Wash the cell pellet with sterile, glucose-free B5 medium to remove any residual unlabeled glucose.
-
Resuspend the cells in the prepared ¹³C-labeling medium at a typical inoculation density (e.g., 10-20% v/v).
-
Transfer the cell suspension to sterile Erlenmeyer flasks.
-
Incubate the cultures on an orbital shaker (e.g., 120 rpm) at 25°C in the dark.
-
-
Time-Course Sampling and Harvest:
-
Collect samples at various time points (e.g., 0, 24, 48, 72, 96 hours) to monitor cell growth and this compound production.
-
At the end of the labeling period (typically when this compound production is maximal), harvest the entire culture.
-
Separate the cells from the medium by vacuum filtration or centrifugation.
-
Wash the harvested cells with distilled water.
-
Freeze-dry (lyophilize) the cell biomass to a constant weight.
-
Store the lyophilized cells and the culture medium at -80°C until extraction.
-
Protocol 2: Extraction and Purification of Labeled this compound
This protocol outlines the steps for extracting and purifying isotopically labeled this compound from Taxus cell biomass.
Materials:
-
Lyophilized ¹³C-labeled Taxus cells
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (DCM, HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a preparative or semi-preparative column (e.g., C18)
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
Procedure:
-
Extraction:
-
Grind the lyophilized cells to a fine powder.
-
Extract the cell powder with methanol (e.g., 1:10 w/v) by sonication or shaking for several hours at room temperature.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process two more times.
-
Combine the methanol extracts.
-
-
Solvent Partitioning:
-
Concentrate the combined methanol extract under reduced pressure using a rotary evaporator.
-
Resuspend the resulting aqueous residue in water.
-
Partition the aqueous solution against an equal volume of dichloromethane three times.
-
Combine the dichloromethane fractions, which contain the taxanes.
-
-
Preliminary Purification:
-
Wash the dichloromethane extract with a saturated sodium bicarbonate solution and then with brine.
-
Dry the dichloromethane phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness to obtain a crude taxane extract.
-
Defat the crude extract by partitioning between hexane and 90% methanol. The taxanes will partition into the methanol layer.
-
-
Chromatographic Purification:
-
Dissolve the defatted extract in a minimal amount of the initial mobile phase for HPLC.
-
Perform a preliminary purification using a C18 SPE cartridge to remove highly polar and non-polar impurities.
-
Further purify the this compound-containing fraction by preparative or semi-preparative HPLC on a C18 column using a gradient of acetonitrile (B52724) and water.
-
Collect fractions and analyze them by analytical HPLC to identify those containing pure labeled this compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified ¹³C-labeled this compound.
-
Protocol 3: Analysis of Isotopic Enrichment
This protocol provides an overview of the analytical techniques used to determine the isotopic enrichment and labeling pattern of purified this compound.
Materials:
-
Purified ¹³C-labeled this compound
-
Unlabeled this compound standard
-
High-Resolution Mass Spectrometer (HRMS) (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 500 MHz or higher) with a ¹³C probe
-
NMR tubes
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Mass Spectrometry Analysis:
-
Dissolve the labeled this compound and an unlabeled standard in a suitable solvent for LC-MS analysis.
-
Inject the samples into the LC-MS system.
-
Acquire full-scan mass spectra in positive ion mode.
-
Determine the mass isotopologue distribution (MID) of the labeled this compound by comparing its mass spectrum to that of the unlabeled standard. The shift in the molecular ion peak and its isotopic pattern will indicate the number of ¹³C atoms incorporated.
-
Perform tandem mass spectrometry (MS/MS) to fragment the labeled this compound. Analysis of the fragment ions will help to localize the position of the ¹³C labels within the molecule.
-
-
NMR Spectroscopy Analysis:
-
Dissolve the labeled this compound in a deuterated solvent and transfer to an NMR tube.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Compare the spectrum of the labeled this compound to that of an unlabeled standard.
-
The signals for the ¹³C-enriched carbons will be significantly enhanced.
-
Analyze the chemical shifts and coupling patterns (¹³C-¹³C couplings) to determine the specific positions of the ¹³C labels within the this compound molecule.
-
Two-dimensional NMR techniques, such as HSQC and HMBC, can further aid in the assignment of labeled positions.
-
Mandatory Visualization
Caption: Experimental workflow for isotopic labeling and metabolic analysis of this compound.
Caption: Simplified biosynthetic pathway of taxanes highlighting the position of this compound.
Application Notes and Protocols for Cell-Free Enzyme Assays Using Taxusin as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxusin, a key intermediate in the biosynthesis of the anticancer drug Paclitaxel (Taxol), is a critical substrate for several cytochrome P450 enzymes. Understanding the activity of these enzymes is paramount for endeavors in synthetic biology, metabolic engineering, and the development of novel biocatalysts for producing high-value taxoids. These application notes provide detailed protocols for cell-free enzymatic assays of two key hydroxylases, taxane-2α-hydroxylase (T2αOH) and taxane-7β-hydroxylase (T7βOH), which utilize this compound as a substrate. The protocols cover enzyme preparation, assay setup, and product detection, enabling researchers to characterize enzyme kinetics, screen for inhibitors, and optimize reaction conditions.
Signaling and Metabolic Pathway
The enzymatic conversion of this compound is a crucial step in the intricate Taxol biosynthetic pathway. Following the formation of the taxane (B156437) core and several subsequent modifications, this compound emerges as a key intermediate. It can be hydroxylated at two different positions by T2αOH and T7βOH, leading to the formation of 2α-hydroxythis compound and 7β-hydroxythis compound, respectively. These products can then be further converted towards the final Paclitaxel molecule. This bifurcation and subsequent convergence highlight the complexity of the taxane metabolic network.[1]
Caption: Metabolic fate of this compound in the Taxol biosynthetic pathway.
Quantitative Data Summary
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (nmol/min/nmol P450) | Source |
| Taxane-2α-hydroxylase (T2αOH) | This compound | 10.5 ± 2.7 | ~0.05 | Not Reported | [2] |
| Taxane-7β-hydroxylase (T7βOH) | This compound | Estimated ~10-30 | Not Reported | Not Reported | N/A |
Experimental Protocols
Recombinant Enzyme Production
The production of recombinant taxane hydroxylases is a prerequisite for in vitro assays. Both taxane-2α-hydroxylase and taxane-7β-hydroxylase are cytochrome P450 enzymes and can be heterologously expressed in systems such as E. coli or insect cells (e.g., Spodoptera frugiperda, Sf9). The following is a general workflow for expression and preparation of microsomes containing the recombinant enzyme.
Caption: Workflow for recombinant taxane hydroxylase production.
Protocol for Microsome Preparation from E. coli
-
Expression: Transform E. coli (e.g., C41(DE3) strain) with the expression vector containing the taxane hydroxylase gene. Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvesting: Centrifuge the cell culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol, 1 mM DTT, and protease inhibitors).
-
Lysis: Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Microsome Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours at 4°C.
-
Washing and Storage: Discard the supernatant and gently wash the microsomal pellet with a wash buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.4, 20% glycerol, 1 mM EDTA). Resuspend the pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol).
-
Quantification: Determine the total protein concentration of the microsomal preparation using a Bradford assay. The concentration of the specific cytochrome P450 can be determined by CO-difference spectroscopy.[3][4]
Cell-Free Enzyme Assay Protocol
This protocol is designed for a typical 100 µL reaction volume in a microtiter plate or microcentrifuge tubes.
Reagents and Materials:
-
Recombinant taxane hydroxylase (T2αOH or T7βOH) in microsomal preparation
-
This compound (substrate) stock solution in DMSO
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH stock solution
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[5]
-
Quenching solution: Acetonitrile (B52724) or Methanol
-
96-well microtiter plate or microcentrifuge tubes
-
Incubator
-
LC-MS/MS system
Assay Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the assay buffer and the NADPH regenerating system (or NADPH to a final concentration of 1 mM).[6]
-
Enzyme Addition: Add the microsomal preparation containing the recombinant hydroxylase to the reaction mix. The final protein concentration should be optimized, but a starting point of 0.1-0.5 mg/mL of total microsomal protein is recommended.
-
Pre-incubation: Pre-incubate the enzyme-reaction mix at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate Reaction: Start the reaction by adding this compound to the desired final concentration. For kinetic studies, a range of concentrations bracketing the Km value should be used (e.g., 0.5 µM to 50 µM for T2αOH).
-
Incubation: Incubate the reaction for a specific time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.
-
Quench Reaction: Stop the reaction by adding an equal volume of cold acetonitrile or methanol.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Product Detection and Quantification by LC-MS/MS
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is required for the sensitive and specific detection of this compound and its hydroxylated products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical - to be optimized with standards):
-
This compound: Precursor ion [M+H]⁺ → Product ion(s)
-
2α-hydroxythis compound: Precursor ion [M+H]⁺ → Product ion(s)
-
7β-hydroxythis compound: Precursor ion [M+H]⁺ → Product ion(s)
-
Data Analysis:
-
Generate standard curves for this compound, 2α-hydroxythis compound, and 7β-hydroxythis compound using authentic standards.
-
Quantify the amount of product formed in the enzymatic reaction by interpolating the peak areas from the standard curves.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis.
Application in Drug Development
These cell-free assays provide a powerful platform for drug development professionals. They can be readily adapted for high-throughput screening of compound libraries to identify potential inhibitors or activators of taxane hydroxylases. Identifying compounds that modulate the activity of these enzymes could lead to new strategies for enhancing the production of Paclitaxel or for the synthesis of novel, bioactive taxoids with improved therapeutic properties. Furthermore, understanding the metabolism of taxane-like compounds is crucial for predicting potential drug-drug interactions in preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular cloning and characterization of a cytochrome P450 taxoid 2alpha-hydroxylase involved in Taxol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Taxol biosynthesis: Taxane 13α-hydroxylase is a cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for the Characterization of Taxusin Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of key analytical techniques for the characterization of Taxusin derivatives. Detailed application notes and experimental protocols are provided for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
Introduction to this compound Derivatives
This compound derivatives are a class of diterpenoids found in plants of the Taxus genus, commonly known as yews. These compounds are of significant interest to the pharmaceutical industry due to their potential biological activities. The structural complexity and diversity of this compound derivatives necessitate the use of advanced analytical techniques for their isolation, identification, and characterization. Accurate structural elucidation and quantification are crucial for drug discovery and development, ensuring the safety and efficacy of potential therapeutic agents.
High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound derivatives from complex mixtures such as plant extracts. The method's high resolution and sensitivity make it ideal for analyzing these structurally similar compounds.
In the analysis of this compound derivatives, Reverse-Phase HPLC (RP-HPLC) is the most common modality. A non-polar stationary phase (typically C18 or C8) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic derivatives will have a stronger interaction with the stationary phase and thus a longer retention time.
UV detection is frequently employed, with the chromophores in the this compound structure allowing for detection typically in the range of 227-230 nm. By comparing the retention times and UV spectra of unknown peaks to those of known standards, individual this compound derivatives can be identified and quantified. Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of a wide range of this compound derivatives with varying polarities in a single analytical run.
Quantitative Data
| This compound Derivative | Retention Time (min) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
| Paclitaxel | ~5.5 | Luna® 100 Å C8, 150 x 4.6 mm, 5 µm | Acetonitrile:Water (gradient) | 1.5 | 230 |
| Cephalomannine | Varies | C18 | Acetonitrile:Water | 1.0 | 227 |
| Baccatin III | Varies | C18 | Acetonitrile:Water | 1.0 | 227 |
| 10-Deacetylbaccatin III | Varies | C18 | Acetonitrile:Water | 1.0 | 227 |
Note: Retention times are approximate and can vary significantly based on the specific HPLC system, column, and exact mobile phase composition.
Experimental Protocol: HPLC Analysis of this compound Derivatives
This protocol outlines a general procedure for the analysis of this compound derivatives in a plant extract.
1. Sample Preparation (from Plant Material)
-
Grinding: Dry the plant material (e.g., needles, bark) at 40-60°C and grind to a fine powder (40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Add 20 mL of methanol.
-
Sonicate the mixture for 30 minutes.
-
Allow the mixture to stand for 24 hours at room temperature, protected from light.[1]
-
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with a water/methanol mixture (e.g., 70:30 v/v) to remove polar impurities.
-
Elute the this compound derivatives with acetonitrile.[1]
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an LC vial.[1]
-
2. HPLC System and Conditions
-
HPLC System: An Agilent 1100 series or equivalent with a quaternary pump, degasser, autosampler, column oven, and UV detector.
-
Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[2]
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start at 30% B, increasing to 80% B over 30 minutes.
-
Flow Rate: 1.2 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 10 µL.
3. Data Analysis
-
Identify peaks by comparing their retention times with those of authentic standards.
-
Quantify the amount of each derivative by creating a calibration curve using standards of known concentrations.
Caption: Workflow for HPLC analysis of this compound derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the identification and structural elucidation of this compound derivatives.[4] LC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.
After separation by the LC system, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺, [M+Na]⁺) with minimal fragmentation. This allows for the determination of the molecular weight of the individual this compound derivatives.
For structural confirmation and to differentiate between isomers, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, allowing for unambiguous identification, even in the absence of a reference standard.
Quantitative and Fragmentation Data
| This compound Derivative | Precursor Ion (m/z) | Product Ions (m/z) |
| Taxine B | 584.2 | 194.3, 107.1 |
| Isotaxine B | 584.2 | 194.3, 107.1 |
| Paclitaxel | 854.3 ([M+H]⁺) | 569.2, 509.2, 286.1 |
| Cephalomannine | 832.3 ([M+H]⁺) | 547.2, 509.2, 308.1 |
Note: Fragmentation patterns can vary depending on the instrument and collision energy.
Experimental Protocol: LC-MS/MS Analysis of this compound Derivatives
This protocol describes a general method for the LC-MS/MS analysis of this compound derivatives.
1. Sample Preparation
-
Follow the same sample preparation procedure as for HPLC analysis. The final reconstitution solvent should be compatible with the LC-MS mobile phase.
2. LC-MS/MS System and Conditions
-
LC System: An Agilent 1200 series or equivalent.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
-
Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the compounds of interest.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Ion Source: ESI in positive ion mode.
-
MS Method: Full scan for initial identification, followed by product ion scan (MS/MS) of target precursor ions for structural confirmation. For quantitative analysis, Multiple Reaction Monitoring (MRM) mode is used.
3. Data Analysis
-
Identify compounds based on their retention time, precursor ion m/z, and the presence of characteristic fragment ions in the MS/MS spectra.
-
For quantitative analysis in MRM mode, monitor specific precursor-to-product ion transitions for each analyte and internal standard.
Caption: Workflow for LC-MS/MS analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of novel this compound derivatives. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). ¹³C NMR spectroscopy reveals the number and types of carbon atoms in the molecule.
For complex molecules like this compound derivatives, 2D NMR techniques are essential. These include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps to determine the stereochemistry of the molecule.
By combining the information from these various NMR experiments, the complete 3D structure of a this compound derivative can be determined.
Experimental Protocol: NMR Analysis of a Purified this compound Derivative
This protocol assumes a purified this compound derivative is available.
1. Sample Preparation
-
Sample Amount:
-
For ¹H NMR: 1-10 mg.
-
For ¹³C NMR: 5-50 mg.[5]
-
-
Solvent: Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).[5][6] Chloroform-d (CDCl₃) is often a good starting point.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any solid particles by filtering if necessary.[6][7]
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. DEPT-135 and DEPT-90 experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: Acquire a suite of 2D NMR spectra, including COSY, HSQC, HMBC, and NOESY.
3. Data Analysis
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the chemical shifts of all protons and carbons by systematically analyzing the 1D and 2D spectra.
-
Use the coupling constants from the ¹H NMR and correlations from the COSY spectrum to establish proton-proton connectivities.
-
Use the HSQC spectrum to assign the chemical shifts of carbons directly attached to protons.
-
Use the HMBC spectrum to connect different fragments of the molecule.
-
Use the NOESY spectrum to determine the relative stereochemistry.
Caption: Logical relationships in NMR-based structure elucidation.
X-ray Crystallography
Application Note
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound.[8] It provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound derivatives, which often have multiple stereocenters, X-ray crystallography is invaluable for confirming the structure elucidated by other spectroscopic methods.
The primary challenge in X-ray crystallography is obtaining a single, high-quality crystal of the purified compound. This often requires screening a wide range of crystallization conditions. Once a suitable crystal is obtained, it is mounted and exposed to a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. Mathematical analysis of this diffraction pattern allows for the generation of an electron density map, from which the positions of the atoms in the crystal lattice can be determined.
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol provides a general overview of the steps involved in X-ray crystallography of a natural product.[9]
1. Crystallization
-
Sample Purity: The this compound derivative must be highly purified (>98%).
-
Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.
-
Vapor Diffusion: Dissolve the compound in a solvent and place it in a sealed container with a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and promoting crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
2. Data Collection
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Diffractometer: Use a single-crystal X-ray diffractometer.
-
X-ray Source: A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is collected at various orientations.
3. Structure Solution and Refinement
-
Data Processing: The raw diffraction data is processed to obtain a set of structure factors.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined to obtain the best fit between the calculated and observed diffraction data.
4. Data Analysis and Validation
-
The final structure is analyzed to determine bond lengths, bond angles, and other geometric parameters.
-
The absolute configuration can often be determined, especially if anomalous dispersion data is collected.
Caption: Experimental workflow for X-ray crystallography.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.uclouvain.be [sites.uclouvain.be]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for the Synthesis and Use of Radiolabeled Taxusin in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxusin, a key intermediate in the biosynthesis of the potent anti-cancer drug Paclitaxel (Taxol®), is a molecule of significant interest in phytochemical and pharmacological research.[1] Understanding its metabolic fate, distribution, and target engagement is crucial for the development of novel taxane-based therapeutics. Radiolabeling of this compound provides a powerful tool for these investigations, enabling sensitive and quantitative in vivo and in vitro tracer studies.[2]
This document provides detailed application notes and protocols for the synthesis of radiolabeled this compound, specifically with tritium (B154650) ([³H]), and its subsequent use in biodistribution studies. The methodologies described are based on established procedures for the radiolabeling of taxane (B156437) precursors and are intended to serve as a comprehensive guide for researchers in this field.
Synthesis of Radiolabeled this compound
The introduction of a radiolabel into the this compound molecule can be achieved through various synthetic strategies. Late-stage labeling is often preferred to maximize radiochemical yield and minimize the handling of radioactive materials throughout a multi-step synthesis.[3] Here, we focus on the preparation of [³H]-Taxusin via a Barton deoxygenation reaction, a method that has been successfully applied to the tritium labeling of related taxoids.[4]
Protocol: Synthesis of [³H]-Taxusin
This protocol is adapted from the tritium labeling of taxane biosynthetic intermediates.[4] It involves the deoxygenation of a suitable hydroxylated this compound precursor using tri-n-butyltin tritide (B1234025).
Materials:
-
This compound derivative with a hydroxyl group amenable to deoxygenation (e.g., at a non-critical position for biological activity)
-
Tri-n-butyltin tritide ([³H]Bu₃SnH)
-
Tri-n-butyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Experimental Workflow:
Figure 1: Experimental workflow for the synthesis of [³H]-Taxusin.
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the hydroxylated this compound precursor in anhydrous toluene.
-
Addition of Reagents: To the stirred solution, add tri-n-butyltin hydride (Bu₃SnH) and a catalytic amount of AIBN.
-
Initiation of Radiolabeling: Carefully add the tri-n-butyltin tritide ([³H]Bu₃SnH) solution to the reaction mixture.
-
Reaction: Heat the reaction mixture at 80-90 °C for 2-4 hours, monitoring the progress by TLC.
-
Quenching and Workup: After the reaction is complete, cool the mixture to room temperature and quench with a suitable reagent (e.g., iodine solution to remove excess tin hydrides). Perform an aqueous workup to extract the crude product.
-
Purification: Purify the crude [³H]-Taxusin using reversed-phase HPLC. Collect fractions and monitor the radioactivity of each fraction.
-
Analysis and Characterization: Pool the radioactive fractions containing the desired product. Confirm the radiochemical purity and identity of [³H]-Taxusin using radio-TLC and radio-HPLC. Determine the specific activity using a calibrated scintillation counter.
Quantitative Data:
The following table summarizes typical quantitative data obtained from the synthesis of tritium-labeled taxoids using similar methods.[4]
| Parameter | Value |
| Radiochemical Yield | 0.2 - 1.0% |
| Specific Activity | 10 - 30 Ci/mmol |
| Radiochemical Purity | >98% (after HPLC purification) |
| Table 1: Synthesis and Purity of Tritium-Labeled Taxoids. |
Tracer Studies with Radiolabeled this compound
Radiolabeled this compound can be used as a tracer to investigate its biodistribution, pharmacokinetics, and metabolism in vivo. These studies are essential for understanding the compound's behavior in a biological system and for guiding the development of new drugs.[5]
Protocol: In Vivo Biodistribution Study in Rodents
This protocol outlines a typical biodistribution study in mice or rats to determine the tissue distribution of [³H]-Taxusin.
Materials:
-
[³H]-Taxusin solution in a biocompatible vehicle (e.g., saline with a small percentage of ethanol (B145695) and a surfactant)
-
Laboratory animals (e.g., mice or rats)
-
Syringes and needles for injection
-
Anesthesia
-
Surgical tools for dissection
-
Vials for organ collection
-
Tissue solubilizer
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Experimental Workflow:
Figure 2: Experimental workflow for a biodistribution study using [³H]-Taxusin.
Procedure:
-
Dose Preparation: Prepare a sterile solution of [³H]-Taxusin in the chosen vehicle at a known concentration and specific activity.
-
Animal Dosing: Administer a precise volume of the [³H]-Taxusin solution to each animal via intravenous (tail vein) injection.
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr).
-
Organ Harvesting: Immediately following euthanasia, dissect the animals and collect major organs and tissues of interest (e.g., blood, liver, kidneys, spleen, lungs, heart, muscle, and tumor if applicable).
-
Sample Preparation: Weigh each tissue sample and place it in a scintillation vial. Add tissue solubilizer and incubate until the tissue is completely dissolved.
-
Radioactivity Measurement: Add scintillation cocktail to each vial and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
Quantitative Data:
| Organ | 1 hour (%ID/g) | 4 hours (%ID/g) | 24 hours (%ID/g) |
| Blood | 5.2 ± 0.8 | 1.5 ± 0.3 | 0.2 ± 0.1 |
| Liver | 25.6 ± 4.1 | 18.3 ± 2.9 | 5.1 ± 0.9 |
| Kidneys | 10.1 ± 1.5 | 6.8 ± 1.1 | 1.9 ± 0.4 |
| Spleen | 8.7 ± 1.3 | 12.5 ± 2.0 | 9.8 ± 1.7 |
| Lungs | 7.9 ± 1.2 | 4.1 ± 0.7 | 1.2 ± 0.3 |
| Heart | 3.5 ± 0.6 | 1.8 ± 0.3 | 0.4 ± 0.1 |
| Muscle | 1.2 ± 0.2 | 0.9 ± 0.2 | 0.3 ± 0.1 |
| Table 2: Representative Biodistribution of a Radiolabeled Taxane in Mice (%ID/g ± SD). |
Conclusion
The synthesis of radiolabeled this compound and its application in tracer studies are invaluable for advancing our understanding of taxane pharmacology. The protocols and data presented here provide a framework for researchers to produce and utilize these powerful research tools. While the provided biodistribution data is for a related compound, it offers a useful starting point for designing and interpreting tracer studies with radiolabeled this compound. Further studies are warranted to establish the specific pharmacokinetic and biodistribution profile of this compound itself.
References
- 1. 6,10-Methanobenzocyclodecene-3,8,11,12-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3,8,11,12-tetraacetate, (3S,4aR,6R,8S,11R,12R,12aR)- | C28H40O8 | CID 167825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TISSUE DISTRIBUTION OF C14 AFTER THE INTRAVENOUS INJECTION OF LABELED CHYLOMICRONS AND UNESTERIFIED FATTY ACIDS IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on Taxol® Biosynthesis. Preparation and Tritium Labeling of Biosynthetic intermediates by Deoxygenation of a Taxadiene Tetra-acetate Obtained from Japanese Yew - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo pharmacokinetics, biodistribution and antitumor effect of paclitaxel-loaded micelles based on α-tocopherol succinate-modified chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
application of Taxusin in studying taxane biosynthetic enzymes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Taxusin (B16899), a tetraacetate ester of taxa-4(20),11(12)-diene-5α,9α,10β,13α-tetraol, serves as a valuable molecular probe for investigating the intricate enzymatic reactions within the taxane (B156437) biosynthetic pathway, the metabolic route responsible for producing the life-saving anti-cancer drug, paclitaxel (B517696) (Taxol®), and other related taxoids. Although considered a "dead-end" metabolite in the heartwood of yew species and not a direct intermediate in paclitaxel biosynthesis, its structural similarity to key pathway intermediates makes it an excellent surrogate substrate for several biosynthetic enzymes, particularly cytochrome P450 monooxygenases (CYP450s).
The primary application of this compound lies in the characterization of taxane hydroxylases. Specific enzymes, namely taxane 2α-hydroxylase (T2αOH) and taxane 7β-hydroxylase (T7βOH) , have been shown to utilize this compound as a substrate.[1] In vitro assays using these enzymes can convert this compound into its corresponding hydroxylated derivatives, 2α-hydroxythis compound and 7β-hydroxythis compound .[1] Furthermore, these hydroxylated products can be subsequently converted by the reciprocal hydroxylase to form 2α,7β-dihydroxythis compound , demonstrating the potential for sequential and cooperative enzymatic actions.[1]
By employing this compound in enzymatic assays, researchers can:
-
Functionally characterize newly discovered or uncharacterized cytochrome P450s from Taxus species or other organisms.
-
Investigate the substrate specificity and catalytic mechanism of known taxane hydroxylases.
-
Screen for enzyme inhibitors or activators that could modulate the taxane biosynthetic pathway for enhanced production of desired taxoids in cell cultures or engineered microbial systems.
-
Generate analytical standards of hydroxylated this compound derivatives for metabolomic studies of Taxus cell cultures.
Feeding studies with this compound in Taxus cell suspension cultures provide another avenue for studying the downstream modifications of the taxane skeleton. By introducing this compound into the culture medium, it is possible to track its uptake and subsequent biotransformation by the cellular enzymatic machinery, leading to the identification of novel taxoid structures and a better understanding of the metabolic grid of taxane biosynthesis.
Quantitative Data
The following tables summarize the type of quantitative data that can be obtained from in vitro enzyme assays and cell culture feeding studies using this compound. Please note that the specific values presented are illustrative and would need to be determined experimentally for specific enzymes and conditions.
Table 1: Hypothetical Kinetic Parameters of Recombinant Taxane Hydroxylases with this compound as a Substrate
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/nmol CYP450) | Reference |
| Taxane 2α-hydroxylase | This compound | [To be determined] | [To be determined] | Adapted from[2] |
| Taxane 7β-hydroxylase | This compound | [To be determined] | [To be determined] | Adapted from[2] |
Table 2: Hypothetical Product Yield from this compound Feeding in Taxus chinensis Cell Suspension Culture
| Time (hours) | This compound (µg/g dry weight) | 2α-Hydroxythis compound (µg/g dry weight) | 7β-Hydroxythis compound (µg/g dry weight) |
| 0 | 100 | 0 | 0 |
| 24 | 65 | 15 | 8 |
| 48 | 30 | 28 | 15 |
| 72 | 10 | 35 | 20 |
Experimental Protocols
Protocol 1: In Vitro Assay of Taxane Hydroxylase Activity with this compound
This protocol describes a method for determining the activity of recombinant taxane 2α-hydroxylase or 7β-hydroxylase using this compound as a substrate. The protocol is adapted from standard cytochrome P450 enzyme assays.[3]
1. Materials and Reagents:
-
Recombinant taxane hydroxylase (e.g., T2αOH or T7βOH) expressed in a suitable system (e.g., insect cells or yeast) and purified as microsomal fractions.
-
This compound (substrate)
-
NADPH
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Tris-HCl buffer (pH 7.5)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for HPLC-MS)
2. Procedure:
-
Prepare Microsomal Enzyme Suspension: Resuspend the microsomal pellet containing the recombinant hydroxylase in cold Tris-HCl buffer to a final protein concentration of approximately 1 mg/mL. Keep on ice.
-
Prepare NADPH Regeneration System: In a microcentrifuge tube, prepare a fresh NADPH regeneration system containing:
-
10 mM NADP+
-
100 mM Glucose-6-phosphate
-
10 units/mL Glucose-6-phosphate dehydrogenase
-
in Tris-HCl buffer.
-
-
Set up the Reaction Mixture: In a clean glass tube, combine the following in order:
-
Tris-HCl buffer (to a final volume of 500 µL)
-
100 µL of NADPH regeneration system
-
10 µL of this compound stock solution (in DMSO, to a final concentration of 50 µM)
-
100 µL of microsomal enzyme suspension (approximately 100 µg of protein)
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours in a shaking water bath.
-
Stop the Reaction: Terminate the reaction by adding 500 µL of ice-cold ethyl acetate.
-
Extraction: Vortex the mixture vigorously for 1 minute and centrifuge at 3000 x g for 5 minutes to separate the phases. Carefully collect the upper ethyl acetate layer. Repeat the extraction of the aqueous phase with another 500 µL of ethyl acetate.
-
Drying and Reconstitution: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of methanol for HPLC-MS/MS analysis.
-
Analysis: Analyze the sample by HPLC-MS/MS to identify and quantify the hydroxylated products (2α-hydroxythis compound and/or 7β-hydroxythis compound).
Protocol 2: this compound Feeding Study in Taxus Cell Suspension Culture
This protocol outlines a procedure for feeding this compound to a Taxus chinensis cell suspension culture to study its biotransformation.[3]
1. Materials and Reagents:
-
Established Taxus chinensis cell suspension culture (e.g., in Gamborg's B5 medium).
-
This compound stock solution (e.g., 10 mg/mL in DMSO).
-
Sterile culture medium.
-
Methanol
-
Buchner funnel with filter paper
-
Liquid nitrogen
2. Procedure:
-
Culture Preparation: Grow Taxus chinensis cells in suspension culture to the mid-logarithmic growth phase.
-
This compound Feeding: Aseptically add the this compound stock solution to the cell culture to a final concentration of 50-100 µM. A control culture with an equivalent amount of DMSO should also be maintained.
-
Incubation: Continue to incubate the cultures under standard conditions (e.g., 25°C, dark, 120 rpm).
-
Sampling: At various time points (e.g., 0, 24, 48, 72 hours), harvest a small aliquot of the cell culture.
-
Separation of Cells and Medium: Separate the cells from the culture medium by vacuum filtration using a Buchner funnel.
-
Cell Lysis and Extraction: Immediately freeze the harvested cells in liquid nitrogen and then lyophilize. Extract the dried cells with methanol by sonication.
-
Medium Extraction: Extract the culture medium with an equal volume of dichloromethane.
-
Sample Preparation for Analysis: Evaporate the methanol extract from the cells and the dichloromethane extract from the medium to dryness. Reconstitute each in a known volume of methanol for HPLC-MS/MS analysis.
-
Analysis: Analyze the extracts to identify and quantify this compound and its biotransformed products.
Protocol 3: HPLC-MS/MS Analysis of this compound and its Hydroxylated Derivatives
This protocol provides a general method for the analysis of this compound and its metabolites.[4]
1. Instrumentation and Columns:
-
HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and re-equilibration.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for metabolite identification.
-
MRM Transitions (Hypothetical):
-
This compound: [M+H]+ → fragment ion
-
Hydroxythis compound: [M+H]+ → fragment ion (Specific transitions need to be optimized based on the instrument and standards.)
-
4. Quantification:
-
Generate a standard curve using authentic standards of this compound, 2α-hydroxythis compound, and 7β-hydroxythis compound.
-
Quantify the analytes in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Simplified Taxane Biosynthetic Pathway and the Role of this compound.
Caption: Experimental Workflows for Studying this compound Biotransformation.
References
Application Notes and Protocols for Screening Taxusin-Like Compounds
These application notes provide detailed protocols and supporting data for the development and implementation of bioassays to screen for taxusin-like compounds. The methodologies outlined are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel microtubule-stabilizing agents.
Introduction
This compound-like compounds, a class of diterpenoids derived from plants of the genus Taxus, exhibit potent anticancer activity by targeting microtubules. The most well-known member of this family, paclitaxel (B517696) (Taxol®), is a cornerstone of chemotherapy for various cancers. These compounds function by binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization. This interference with microtubule dynamics disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2][3][4] The bioassays described herein are designed to identify and characterize new compounds that mimic this mechanism of action.
Data Presentation: Efficacy of this compound-Like Compounds
The following tables summarize the biological activity of paclitaxel and its analogs from various studies, providing a benchmark for screening new compounds.
Table 1: In Vitro Tubulin Polymerization Activity of Paclitaxel and Analogs
| Compound | Assay Type | EC50 (µM) | Cell Line/System | Reference |
| Paclitaxel | Tubulin Assembly (Centrifugation-based) | 23 | Purified tubulin (bovine) | [5] |
| Docetaxel | Tubulin Assembly (Centrifugation-based) | 11 | Purified tubulin (bovine) | [5] |
| 2-debenzoyl-2-meta-azidobenzoylpaclitaxel | Tubulin Assembly (Centrifugation-based) | 4.7 | Purified tubulin (bovine) | [5] |
| Compound 4c | Tubulin Polymerization Inhibition | 17 ± 0.3 | Purified tubulin | [6] |
| Colchicine | Tubulin Polymerization Inhibition | ~1 | Purified tubulin (40 µM) | [7] |
| Vinblastine | Tubulin Polymerization Inhibition | ~1 | Purified tubulin (40 µM) | [7] |
| Nocodazole | Tubulin Polymerization Inhibition | ~5 | Purified tubulin (40 µM) | [7] |
Table 2: Cytotoxicity (IC50) of Paclitaxel and Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
| Paclitaxel | SK-BR-3 (HER2+) | ~5 nM | [8][9] |
| Paclitaxel | MDA-MB-231 (Triple Negative) | ~2.5 nM | [8][9] |
| Paclitaxel | T-47D (Luminal A) | ~1 nM | [8][9] |
| Paclitaxel | MCF-7 | 3.5 µM | [10] |
| Paclitaxel | BT-474 | 19 nM | [10] |
| Paclitaxel | CA46 (Burkitt's Lymphoma) | 40 nM | [5] |
| Docetaxel | CA46 (Burkitt's Lymphoma) | 10 nM | [5] |
| 2-debenzoyl-2-meta-azidobenzoylpaclitaxel | CA46 (Burkitt's Lymphoma) | 3 nM | [5] |
| Vinblastine | HeLa | 0.73 ± 0.02 nM | [7] |
| Colchicine | HeLa | 9.17 ± 0.60 nM | [7] |
| Nocodazole | HeLa | 49.33 ± 2.60 nM | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound-like compounds and the general workflow for their screening and characterization.
Caption: Taxane-induced cell death signaling pathway.
Caption: High-throughput screening workflow for this compound-like compounds.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of test compounds on the assembly of purified tubulin into microtubules by monitoring the change in turbidity.
Materials:
-
Purified tubulin (e.g., bovine brain)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)
-
Test compounds and paclitaxel (positive control) dissolved in DMSO
-
96-well microplates
-
Temperature-controlled spectrophotometer
Protocol:
-
Prepare serial dilutions of the test compounds and paclitaxel in G-PEM buffer. Include a vehicle control (DMSO).
-
In a pre-warmed 96-well plate, add the compound dilutions.
-
Initiate the polymerization by adding cold tubulin solution to each well to a final concentration of 1-3 mg/mL.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. Compare the curves of test compounds to the positive and negative controls to determine their effect on the rate and extent of tubulin polymerization.
Cellular Microtubule Immunofluorescence Assay
This imaging-based assay qualitatively and quantitatively assesses the effect of a compound on the microtubule network within intact cells.
Materials:
-
Adherent cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Glass coverslips
-
Test compounds and paclitaxel
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and controls for a specified period (e.g., 24 hours).
-
Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-tubulin antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
-
Analyze images for changes in microtubule density, bundling, and organization.[11] Taxane-like compounds will induce the formation of dense microtubule bundles.
Cell Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in culture by measuring the reduction of a tetrazolium salt (MTS) to a colored formazan (B1609692) product by metabolically active cells.
Materials:
-
Cancer cell lines (e.g., SK-BR-3, MDA-MB-231, T-47D)
-
96-well plates
-
Test compounds and paclitaxel
-
MTS reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and controls for 72 hours.[8][9]
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.[8][9]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Analysis of Apoptosis by DAPI Staining
This method allows for the visualization of apoptotic cells, which exhibit characteristic nuclear changes such as chromatin condensation and fragmentation.
Materials:
-
Cells treated with test compounds as in the immunofluorescence assay
-
DAPI solution (1 µg/mL in PBS)
-
Fluorescence microscope
Protocol:
-
Following fixation and permeabilization (as in the immunofluorescence protocol), wash the cells with PBS.
-
Incubate the cells with DAPI solution for 5-10 minutes at room temperature in the dark.
-
Wash with PBS to remove excess DAPI.
-
Mount the coverslips and observe the nuclei under a fluorescence microscope.
-
Apoptotic cells will display condensed and fragmented nuclei compared to the uniform, round nuclei of healthy cells.[12]
Conclusion
The protocols and data presented here provide a robust framework for the initial screening and characterization of novel this compound-like compounds. By employing a combination of in vitro and cell-based assays, researchers can efficiently identify promising candidates that target microtubule dynamics and induce cancer cell death. Further mechanistic studies can then be pursued to fully elucidate the therapeutic potential of these compounds.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. youtube.com [youtube.com]
- 5. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Labyrinth: A Technical Support Center for the Total Synthesis of Taxusin
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Taxusin, a complex diterpenoid and a crucial precursor to the anticancer drug Taxol, presents a formidable challenge in organic chemistry. Its intricate 6-8-6 tricyclic core and multiple stereocenters demand a sophisticated and nuanced synthetic strategy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis, aiding researchers in overcoming common hurdles and optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The main difficulties in synthesizing this compound lie in three key areas:
-
Construction of the Tricyclic Skeleton: Specifically, the formation of the central eight-membered B-ring is a significant challenge due to entropic and enthalpic barriers.
-
Stereocontrol: The molecule contains numerous stereocenters that must be set with high precision.
-
Installation of the C19 Methyl Group: Introducing the methyl group at the C19 position with the correct stereochemistry is a non-trivial transformation.
Q2: Which synthetic strategies are most commonly employed for the B-ring formation?
A2: Several strategies have been successfully used, each with its own advantages and disadvantages. The most common are:
-
Intramolecular Vinylogous Aldol (B89426) Reaction: Pioneered by the Kuwajima group, this method can be highly effective but is sensitive to substrate and reaction conditions.[1]
-
Dieckmann Condensation: Utilized in the Holton synthesis, this intramolecular cyclization of a diester is a classic method but can be challenging for forming medium-sized rings.[2]
-
Ring-Closing Metathesis (RCM): Modern approaches often employ RCM with Grubbs-type catalysts, offering good functional group tolerance, though catalyst selection and reaction conditions are critical.
Q3: What is the "Dauben protocol" and how is it relevant to this compound synthesis?
A3: The Dauben protocol refers to a method for the stereoselective introduction of a methyl group via the Birch reduction of a cyclopropyl (B3062369) ketone.[1] In the context of this compound synthesis, this is a key step for installing the C19 methyl group with the correct stereochemistry.
Troubleshooting Guides
Challenge 1: Low Yield in the 8-Membered B-Ring Formation
Problem: You are experiencing low yields or formation of undesired side products during the intramolecular cyclization to form the B-ring.
| Cyclization Method | Potential Cause | Troubleshooting Suggestion |
| Intramolecular Vinylogous Aldol Reaction | Incorrect Lewis acid or reaction temperature. | Screen a variety of Lewis acids (e.g., TiCl4, SnCl4, Me2AlOTf). Optimize the temperature, as these reactions are often highly temperature-sensitive. |
| Substrate conformation is unfavorable for cyclization. | Modify the protecting groups on the A or C ring to alter the conformational preference of the precursor. | |
| Dieckmann Condensation | Use of a non-optimal base or solvent. | Ensure the use of a non-nucleophilic base (e.g., potassium tert-butoxide) to avoid side reactions. Toluene or THF are commonly used solvents. |
| High concentration leading to intermolecular reactions. | Employ high-dilution conditions to favor the intramolecular cyclization over polymerization. | |
| Ring-Closing Metathesis (RCM) | Inappropriate Grubbs catalyst generation or activity. | Use a freshly prepared and highly active Grubbs catalyst (e.g., Grubbs II or Hoveyda-Grubbs catalysts). |
| Ethylene (B1197577) byproduct inhibiting the reaction. | Perform the reaction under a stream of inert gas (e.g., argon or nitrogen) to remove ethylene and drive the equilibrium towards the product. |
Challenge 2: Poor Stereoselectivity in the C19 Methyl Group Installation
Problem: The Birch reduction of the cyclopropyl ketone (Dauben protocol) is yielding a mixture of stereoisomers at the C19 position.
| Potential Cause | Troubleshooting Suggestion |
| Sub-optimal Birch Reduction Conditions | The choice of proton source and reaction temperature can influence stereoselectivity. |
| Substrate Conformation | The conformation of the substrate at the moment of protonation dictates the stereochemical outcome. |
| Side Reactions | Over-reduction or incomplete reaction can lead to a complex mixture of products. |
Quantitative Data Summary
The following table summarizes reported yields for the crucial B-ring formation step from different total syntheses of this compound and related taxanes, highlighting the variability and challenges associated with this key transformation.
| Synthetic Route | B-Ring Formation Method | Key Reagents | Reported Yield |
| Kuwajima (this compound) | Intramolecular Vinylogous Aldol Reaction | Me2AlOTf | 62%[1] |
| Holton (Taxol) | Dieckmann Condensation | LiHMDS | Not explicitly stated for the cyclization step alone, but part of a multi-step sequence. |
| Baran (Taxol) | Intramolecular Aldol Cyclization | LHMDS | 85% |
| Paquette (this compound) | Not explicitly detailed in the provided snippets. | Not explicitly detailed in the provided snippets. | Not explicitly detailed in the provided snippets. |
Experimental Protocols
Key Experiment: Intramolecular Vinylogous Aldol Reaction for B-Ring Formation (Kuwajima Synthesis)
Objective: To construct the eight-membered B-ring of the taxane (B156437) core via an intramolecular vinylogous aldol reaction.
Procedure:
-
To a solution of the dienol silyl (B83357) ether precursor in dry dichloromethane (B109758) (CH2Cl2) at -78 °C under an argon atmosphere, add a solution of dimethylaluminum trifluoromethanesulfonate (B1224126) (Me2AlOTf) in CH2Cl2 dropwise.
-
Stir the reaction mixture at -78 °C for the time specified in the detailed literature procedure.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the tricyclic product.[1]
Key Experiment: Birch Reduction for C19 Methyl Group Installation (Dauben Protocol)
Objective: To stereoselectively install the C19 methyl group via reductive cleavage of a cyclopropyl ketone.
Procedure:
-
In a three-necked flask equipped with a dry ice condenser and an ammonia (B1221849) inlet, condense liquid ammonia at -78 °C.
-
Add a solution of the cyclopropyl ketone precursor in dry tetrahydrofuran (B95107) (THF) to the liquid ammonia.
-
Add small pieces of freshly cut lithium or sodium metal to the solution until a persistent blue color is observed.
-
Stir the reaction mixture at -78 °C for the specified time.
-
Quench the reaction by the careful addition of a proton source, such as tert-butanol, followed by ammonium (B1175870) chloride.
-
Allow the ammonia to evaporate, and then partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.[1]
Visualizations
References
Technical Support Center: Optimizing Taxusin Deoxygenation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the deoxygenation of taxusin (B16899). The information is based on established methodologies and aims to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deoxygenation of this compound, particularly when using methods like the Barton deoxygenation.
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of the starting material | 1. Inefficient formation of the xanthate intermediate. 2. Deactivated radical initiator. 3. Insufficient temperature for radical initiation. | 1. Ensure anhydrous conditions and use fresh, high-purity reagents (e.g., NaH, CS₂, MeI). Consider extending the reaction time for xanthate formation. 2. Use a fresh source of AIBN (azobisisobutyronitrile) or an alternative initiator. 3. Ensure the reaction is heated to the appropriate temperature for the chosen initiator (typically ~80°C for AIBN in toluene). |
| Formation of multiple, inseparable products | 1. Non-selective reaction at different hydroxyl groups. 2. Rearrangement of the taxane (B156437) core. 3. Incomplete reaction leading to a mixture of starting material, intermediate, and product. | 1. Employ a robust protecting group strategy to differentiate between the hydroxyl groups. For instance, selectively protect the C-5 and C-13 hydroxyls before attempting deoxygenation at C-9 and C-10. 2. Attempts to deoxygenate the C-13 hydroxyl group can lead to rearrangement of the C11(12)-bridgehead alkene.[1] It is advisable to avoid direct deoxygenation at this position using standard radical methods. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. If the reaction stalls, consider adding more radical initiator in portions. |
| Low yield of the desired deoxygenated product | 1. Competing side reactions. 2. Degradation of the product under the reaction conditions. 3. Inefficient purification. | 1. Optimize the reaction temperature and concentration. Running the reaction at a lower temperature for a longer duration may minimize side products. 2. Minimize the reaction time once the starting material is consumed. 3. Utilize appropriate chromatographic techniques for purification. A combination of normal and reverse-phase chromatography may be necessary to isolate the desired product. |
| Difficulty in removing protecting groups | 1. Steric hindrance around the protecting group. 2. Inappropriate deprotection conditions for the specific protecting group. | 1. For sterically hindered silyl (B83357) ethers (e.g., TES, TIPS), a stronger fluoride (B91410) source such as HF-Pyridine may be more effective than TBAF.[1] 2. Ensure the chosen deprotection reagent is compatible with the other functional groups in the molecule. For example, acidic conditions may not be suitable if other acid-labile groups are present. |
Frequently Asked Questions (FAQs)
Q1: Which hydroxyl groups of this compound are most amenable to deoxygenation?
A1: The C-9 and C-10 hydroxyl groups of this compound can be successfully removed through methods like the Barton deoxygenation after appropriate protection of other hydroxyl groups.[1][2]
Q2: Why is the deoxygenation of the C-13 hydroxyl group problematic?
A2: Attempts to deoxygenate the C-13 alcohol typically result in a rearrangement of the C11(12)-bridgehead alkene to the C12(13) position.[1] This side reaction is a significant challenge when trying to remove this specific hydroxyl group.
Q3: What is a common strategy for selective deoxygenation of the C-9 and C-10 hydroxyls?
A3: A common and effective strategy involves a multi-step process:
-
Partial deacetylation of this compound to yield the 5,13-diol.[1]
-
Protection of the C-5 and C-13 diols as silyl ethers (e.g., TES ethers).[1]
-
Deacetylation of the C-9 and C-10 acetyl groups to give the diol.[1]
-
Formation of the C-9 and C-10 dixanthate.[1]
-
Barton deoxygenation to remove the xanthates.[1]
-
Removal of the silyl protecting groups.[1]
Q4: Are there alternative deoxygenation methods to the Barton-McCombie reaction for taxanes?
A4: Yes, other radical deoxygenation methods exist. For instance, methods using hypophosphorous acid have been developed as an efficient and practical alternative for the deoxygenation of taxanes.[3] However, specific conditions for this compound deoxygenation using this method would require further investigation and optimization.
Experimental Protocols
Protocol 1: Selective Deoxygenation of C-9 and C-10 Hydroxyls of this compound[1]
This protocol is a summary of the multi-step synthesis to prepare taxa-4(20),11(12)-diene-5α,13α-diol from this compound.
Step 1: Partial Deacetylation of this compound
-
Reagents: this compound, Potassium Carbonate (K₂CO₃), Tetrahydrofuran (THF), Methanol (MeOH).
-
Procedure: this compound is treated with K₂CO₃ in a mixture of THF and MeOH at 0°C for 3 days to predominantly yield the 5,13-diol.
Step 2: Silyl Ether Protection
-
Reagents: 5,13-diol intermediate, Triethylsilyl chloride (TESCl), Imidazole (B134444), Dimethylformamide (DMF).
-
Procedure: The diol is treated with TESCl in the presence of imidazole in DMF to protect the C-5 and C-13 hydroxyl groups.
Step 3: Deacetylation of C-9 and C-10 Acetates
-
Reagents: Protected intermediate, Lithium aluminum hydride (LAH), THF.
-
Procedure: The diacetate is treated with LAH in THF to remove the acetyl groups at C-9 and C-10.
Step 4: Xanthate Formation
-
Reagents: Diol intermediate, Lithium hexamethyldisilazide (LHMDS), Carbon disulfide (CS₂), Methyl iodide (MeI), THF.
-
Procedure: The diol is treated with LHMDS, followed by the addition of CS₂ and then MeI to form an inseparable mixture of xanthates.
Step 5: Barton Deoxygenation
-
Reagents: Xanthate mixture, Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN), Toluene (B28343).
-
Procedure: The xanthates are heated with Bu₃SnH and a catalytic amount of AIBN in toluene to effect deoxygenation.
Step 6: Deprotection
-
Reagents: Deoxygenated intermediate, Hydrofluoric acid-pyridine complex (HF-Pyridine).
-
Procedure: The silyl ethers are removed by treatment with HF-Pyridine to yield the final diol.
| Reaction Step | Key Reagents | Typical Yield |
| Xanthate Formation (from diol) | LHMDS, CS₂, MeI | ~47% |
| Barton Deoxygenation | Bu₃SnH, AIBN | ~78% (for a similar substrate)[1] |
| Silyl Ether Deprotection | HF-Pyridine | Not explicitly stated |
Visualizations
Caption: Workflow for selective deoxygenation of this compound.
Caption: Troubleshooting logic for low-yield deoxygenation.
References
- 1. Studies on Taxol Biosynthesis: Preparation of Taxadiene-diol- and triol-Derivatives by Deoxygenation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on Taxol Biosynthesis: Preparation of Taxadiene-diol- and triol-Derivatives by Deoxygenation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Yield of Semi-Synthetic Taxusin Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the semi-synthesis of Taxusin derivatives, such as paclitaxel (B517696). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experimental outcomes and improving yields.
Troubleshooting Guides
This section addresses common issues encountered during the semi-synthesis of this compound derivatives, providing systematic approaches to identify and resolve them.
Low Overall Yield
Low yields are a frequent challenge in the multi-step semi-synthesis of paclitaxel and its derivatives. The following guide provides a structured approach to troubleshooting this issue.
Question: My overall yield for the semi-synthesis of paclitaxel from 10-deacetylbaccatin III (10-DAB) is significantly lower than expected. How can I identify the problematic step?
Answer: A low overall yield can result from inefficiencies at any of the three main stages of the synthesis: selective protection of the C7 hydroxyl group, esterification with the β-lactam side chain, and deprotection. A logical workflow to pinpoint the issue is recommended.
Troubleshooting Workflow for Low Overall Yield
Specific Issues in Key Reaction Steps
Question: I'm experiencing a low yield during the selective protection of the C7 hydroxyl group of 10-DAB. What are the likely causes and solutions?
Answer: Inefficient or non-selective protection of the C7 hydroxyl group is a common bottleneck. Here are potential causes and troubleshooting steps:
-
Incomplete Reaction:
-
Cause: Insufficient equivalents of protecting group reagent or base, low reaction temperature, or short reaction time.
-
Solution: Increase the equivalents of the silylating agent (e.g., TESCl) and base (e.g., pyridine). Ensure the reaction is carried out at the optimal temperature and monitor progress by TLC until the starting material is consumed.[1]
-
-
Poor Selectivity (Protection at other positions):
-
Cause: The reaction conditions are too harsh, leading to the protection of other hydroxyl groups.
-
Solution: Lower the reaction temperature. Consider using a bulkier silylating agent to increase steric hindrance around the less accessible hydroxyl groups.
-
-
Reagent Quality:
-
Cause: Degradation of the protecting group reagent or base due to moisture or improper storage.
-
Solution: Use freshly opened or distilled reagents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Question: The esterification (coupling) of the protected baccatin III derivative with the β-lactam side chain is resulting in a low yield. What should I investigate?
Answer: The coupling step is critical and often challenging due to steric hindrance.
-
Inefficient Deprotonation:
-
Cause: The C13 hydroxyl group may not be fully deprotonated to form the reactive alkoxide.
-
Solution: Use a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS). Ensure the base is fresh and added at a low temperature (e.g., -40°C) to prevent side reactions.[2]
-
-
Inactive Coupling Reagents:
-
Cause: If using a carbodiimide (B86325) coupling agent like DCC or EDC, it may have degraded.
-
Solution: Use fresh or properly stored coupling agents. While DCC is effective, EDC is often preferred when water-soluble byproducts are desired for easier purification.[3]
-
-
Steric Hindrance:
-
Cause: The protecting group on the C7 hydroxyl and the substituents on the β-lactam can sterically hinder the coupling reaction.
-
Solution: While changing the protecting group might be a significant deviation, ensure that the chosen β-lactam side chain is optimal.
-
-
Side Reactions:
-
Cause: Epimerization at the C2' position of the side chain can occur under basic conditions, leading to a mixture of diastereomers that are difficult to separate and reduce the yield of the desired product.[1]
-
Solution: Maintain a low reaction temperature during the coupling and carefully control the amount of base used.
-
Question: I am observing a low yield after the deprotection step. What are the common pitfalls?
Answer: Deprotection can lead to the formation of byproducts if not carried out under optimal conditions.
-
Incomplete Deprotection:
-
Cause: Insufficient deprotection reagent or reaction time.
-
Solution: Increase the amount of deprotecting agent (e.g., HF-Pyridine or TFA) and monitor the reaction by TLC until all the protected starting material is consumed.
-
-
Degradation of the Product:
-
Cause: Paclitaxel is sensitive to harsh acidic or basic conditions.
-
Solution: Perform the deprotection at a low temperature (e.g., 0°C) and quench the reaction as soon as it is complete. Use a buffered workup to neutralize the acid or base promptly.
-
-
Formation of Rearrangement Products:
-
Cause: Certain deprotection conditions can lead to skeletal rearrangements of the taxane (B156437) core.
-
Solution: Carefully select the deprotection method based on the protecting groups used. For example, a Troc group can be removed under milder conditions using zinc and acetic acid.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which precursor is better for paclitaxel semi-synthesis: 10-deacetylbaccatin III (10-DAB) or Baccatin III?
A1: The choice of precursor depends on several factors. 10-DAB is generally more abundant in the needles of various Taxus species, making it a more readily available and cost-effective starting material.[4][] However, its conversion to paclitaxel requires an additional step of selective acetylation at the C10 position. Baccatin III already possesses the C10 acetyl group, simplifying the synthetic route.[4] The overall yield from 10-DAB can be in the range of 50-60%.[4]
Decision Workflow for Precursor Selection
Q2: What are some common side reactions to be aware of during the semi-synthesis?
A2: Several side reactions can occur:
-
During protection: Non-selective protection of other hydroxyl groups.
-
During coupling: Epimerization of the C2' stereocenter of the β-lactam side chain.[1]
-
During deprotection: Skeletal rearrangements of the taxane core under harsh acidic or basic conditions.
-
General: Formation of 7-epi-paclitaxel and other isomers, which can be difficult to separate from the final product.[6]
Q3: How can I effectively monitor the progress of my reactions?
A3:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides more accurate quantitative information on the reaction progress and can also be used to check the purity of the intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. It is particularly useful for confirming the structure of intermediates.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the products at each step.
Q4: What are the best practices for purifying the final paclitaxel product?
A4: Purification is typically achieved through column chromatography.
-
Stationary Phase: Silica (B1680970) gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (B92381) is often employed.
-
Troubleshooting:
-
Co-elution of impurities: If impurities with similar polarity are present, a very shallow gradient or a different solvent system may be required.
-
Product precipitation on the column: Ensure the product is fully dissolved in the loading solvent and that the loading is not too concentrated.
-
For challenging separations: Preparative HPLC can be used for final purification to achieve high purity.
-
Quantitative Data
The following tables summarize representative yields for the key steps in the semi-synthesis of paclitaxel and its derivatives. Note that actual yields may vary depending on the specific reaction conditions, scale, and purity of reagents.
Table 1: Comparison of Precursors for Paclitaxel Semi-Synthesis
| Feature | 10-Deacetylbaccatin III (10-DAB) | Baccatin III |
| Natural Abundance | Generally more abundant in Taxus species needles. | Less abundant than 10-DAB.[4] |
| Key Structural Difference | Lacks the C10 acetyl group. | Possesses the C10 acetyl group.[4] |
| Number of Steps to Paclitaxel | Typically 4 steps (Protection, Acetylation, Coupling, Deprotection). | Typically 3 steps (Protection, Coupling, Deprotection). |
| Reported Overall Yield Range | 50-60%[4] | Varies, can be higher per step but limited by availability. |
Table 2: Representative Step-wise Yields in Paclitaxel Semi-Synthesis from 10-DAB
| Step | Reaction | Reagents/Conditions | Representative Yield |
| 1 | C7-OH Protection | TESCl, Pyridine (B92270) | ~80-90% |
| 2 | C10-OH Acetylation | Acetic Anhydride (B1165640), DMAP | ~85-95% |
| 3 | C13-OH Side-Chain Coupling | β-lactam, LiHMDS | ~70-85% |
| 4 | Deprotection | HF-Pyridine or TFA | ~80-90% |
Table 3: Comparison of Coupling Agents for Esterification
| Coupling Agent | Key Advantages | Key Disadvantages | Typical Application |
| DCC | Low cost, effective for many standard couplings. | Byproduct (DCU) is insoluble and can be difficult to remove completely; potent allergen.[3][7][8] | Organic synthesis where byproduct insolubility is an advantage for purification by filtration.[9][7][8] |
| EDC | Water-soluble byproduct is easily removed by aqueous workup. | O-acylisourea intermediate is prone to hydrolysis in aqueous solutions.[7] | Bioconjugation and reactions in aqueous or mixed aqueous/organic solvents.[7] |
| DIC | Similar reactivity to DCC, but byproduct is more soluble in organic solvents, potentially aiding purification. | More expensive than DCC. | A good alternative to DCC with potentially easier workup. |
Experimental Protocols
The following are generalized experimental protocols for the key steps in the semi-synthesis of paclitaxel from 10-deacetylbaccatin III (10-DAB). Note: These protocols should be adapted and optimized for specific laboratory conditions and scales.
Protocol 1: Selective Protection of the C7 Hydroxyl Group of 10-DAB with Triethylsilyl Chloride (TESCl)
Objective: To selectively protect the C7 hydroxyl group of 10-DAB to prevent its reaction in subsequent steps.
Materials:
-
10-Deacetylbaccatin III (10-DAB)
-
Triethylsilyl chloride (TESCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Dissolve 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TESCl (1.1-1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain 7-O-TES-10-deacetylbaccatin III.
Protocol 2: Acetylation of the C10 Hydroxyl Group
Objective: To acetylate the C10 hydroxyl group of 7-O-TES-10-deacetylbaccatin III to yield 7-O-TES-baccatin III.
Materials:
-
7-O-TES-10-deacetylbaccatin III
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous pyridine
-
DCM
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Dissolve 7-O-TES-10-deacetylbaccatin III and a catalytic amount of DMAP in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add acetic anhydride (1.2-2.0 equivalents).
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion, as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain 7-O-TES-baccatin III.
Protocol 3: Attachment of the β-Lactam Side Chain
Objective: To couple the protected baccatin core with a β-lactam side chain precursor.
Materials:
-
7-O-TES-baccatin III
-
Protected β-lactam side chain
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Dissolve 7-O-TES-baccatin III in anhydrous THF under an inert atmosphere and cool to -40 °C.
-
Slowly add LiHMDS solution (typically 1.1 equivalents) and stir for 30-60 minutes.
-
In a separate flask, dissolve the β-lactam in anhydrous THF and add it to the reaction mixture.
-
Stir the reaction at -40 °C to 0 °C for the required duration (monitor by TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to dryness.
-
Purify the residue by silica gel column chromatography to obtain the protected paclitaxel intermediate.
Protocol 4: Deprotection to Yield Paclitaxel
Objective: To remove the protecting groups to obtain the final paclitaxel product.
Materials:
-
Protected paclitaxel intermediate
-
Hydrogen fluoride-pyridine complex (HF-Py) or Trifluoroacetic acid (TFA)
-
Anhydrous acetonitrile (B52724) or DCM
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography or preparative HPLC
Procedure:
-
Dissolve the protected paclitaxel intermediate in acetonitrile or DCM.
-
Carefully add HF-Py or TFA at 0 °C.
-
Stir the reaction at 0 °C to room temperature for the required duration (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to dryness.
-
Purify the final product by silica gel chromatography or preparative HPLC to obtain high-purity paclitaxel.
Visualizations
Experimental Workflow for Paclitaxel Semi-Synthesis from 10-DAB
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. peptide.com [peptide.com]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Overcoming Rearrangement During Taxusin C13 Deoxygenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the C13 deoxygenation of Taxusin and its derivatives. The primary issue addressed is the undesired skeletal rearrangement involving the migration of the C11-C12 double bond.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge encountered during the C13 deoxygenation of this compound?
A1: The main obstacle is a competing rearrangement reaction where the C11-C12 bridgehead double bond migrates to the C12-C13 position.[1] This rearrangement is often a significant side reaction and can become the exclusive pathway under certain conditions, preventing the formation of the desired 13-deoxy this compound derivative.
Q2: Why does this rearrangement occur?
A2: The rearrangement is thought to be driven by the formation of a carbocation intermediate at C13 upon activation of the hydroxyl group. This carbocation can be stabilized by the migration of the adjacent C11-C12 alkene, leading to a more stable carbocation and subsequently the rearranged product. Conditions that favor carbocation formation, such as the use of strong acids or reagents that generate ionic intermediates, are likely to promote this rearrangement.
Q3: Are there deoxygenation methods that can avoid this rearrangement?
A3: Radical-mediated deoxygenation reactions, such as the Barton-McCombie reaction, are generally preferred for substrates prone to carbocation rearrangements.[1] These reactions proceed through radical intermediates, which are less susceptible to the types of skeletal rearrangements observed with carbocations. However, even with radical methods, complete suppression of the rearrangement in the case of this compound C13 deoxygenation has proven to be challenging.[1]
Q4: What is the Barton-McCombie reaction and how can it be applied here?
A4: The Barton-McCombie reaction is a two-step deoxygenation process. First, the alcohol is converted to a thiocarbonyl derivative, typically a xanthate. In the second step, the thiocarbonyl derivative is treated with a radical initiator (like AIBN) and a hydrogen atom donor (traditionally tributyltin hydride) to generate a carbon-centered radical at C13, which is then quenched to give the deoxygenated product. This method avoids the formation of a C13 carbocation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no yield of the desired 13-deoxy product, with the major product being the rearranged C12-C13 alkene. | The reaction conditions favor a cationic mechanism over a radical pathway. | Ensure strictly radical conditions. Use a well-established radical deoxygenation protocol like the Barton-McCombie reaction. Avoid acidic conditions or reagents that can generate carbocations. |
| Incomplete conversion of the starting material (C13-hydroxy this compound derivative). | 1. Inefficient formation of the thiocarbonyl intermediate (e.g., xanthate).2. Insufficient radical initiator or hydrogen atom donor in the deoxygenation step. | 1. For xanthate formation, ensure anhydrous conditions and use a strong, non-nucleophilic base like LHMDS or NaH to fully deprotonate the C13 hydroxyl group before adding CS₂ and MeI.2. Increase the equivalents of the radical initiator (e.g., AIBN) and the hydrogen atom donor (e.g., Bu₃SnH or a less toxic alternative). Consider slow addition of the initiator and donor over the course of the reaction to maintain a steady concentration of radicals. |
| Difficulty in separating the desired product from the rearranged byproduct. | The two isomers may have very similar polarities. | Optimize chromatographic separation conditions. Consider using different solvent systems or specialized chromatography columns. If separation is still challenging, derivatization of the product mixture might alter the polarities enough to allow for separation. |
| Concerns about the toxicity of tributyltin hydride (Bu₃SnH). | Tributyltin compounds are known to be toxic and difficult to remove from the final product. | Several less toxic alternatives to tributyltin hydride have been developed. These include silanes (e.g., tris(trimethylsilyl)silane, (TMS)₃SiH) or phosphorus-based reagents like hypophosphorous acid and its salts. These alternatives may require optimization of the reaction conditions. |
Experimental Protocols
Representative Protocol: Barton-McCombie Deoxygenation (Two-Step)
This protocol is based on the successful deoxygenation of other hydroxyl groups in this compound derivatives and is a starting point for the C13 deoxygenation.[1]
Step 1: Xanthate Formation
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the C13-hydroxy this compound derivative (1 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C and add a solution of lithium hexamethyldisilazide (LHMDS) (1.05 equivalents, 1 M in THF) dropwise. Stir for 5-10 minutes.
-
Xanthate Formation: To the cooled solution, add carbon disulfide (CS₂) (5 equivalents), followed by methyl iodide (MeI) (1.1 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude xanthate by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient).
Step 2: Radical Deoxygenation
-
Preparation: Dissolve the purified xanthate (1 equivalent) in a degassed solvent such as toluene (B28343) or benzene.
-
Reaction Mixture: Add tributyltin hydride (Bu₃SnH) (2-3 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1-0.2 equivalents).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. It is often necessary to use specific techniques to remove the tin byproducts, such as treatment with DBU/I₂ or KF.
Data Presentation
Table 1: Illustrative Outcomes of this compound C13 Deoxygenation Attempts
| Deoxygenation Method | Position | Result | Reference |
| Classical Radical Deoxygenation (e.g., Barton-McCombie) | C13 | Rearrangement of the C11(12)-bridgehead alkene to the C12(13) alkene is the major or exclusive outcome. | [1] |
| Classical Radical Deoxygenation (e.g., Barton-McCombie) | C9 and C10 | Successful deoxygenation without rearrangement. | [1] |
Visualizations
Caption: Reaction pathways for this compound C13 deoxygenation.
Caption: Proposed cationic rearrangement mechanism.
Caption: Troubleshooting workflow for this compound C13 deoxygenation.
References
stability of Taxusin under acidic and basic conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Taxusin under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound, a member of the taxane (B156437) family, is a complex diterpenoid with multiple reactive functional groups, including ester linkages and a strained oxetane (B1205548) ring. Its stability is highly dependent on the pH of the solution. Generally, this compound exhibits optimal stability in slightly acidic conditions (around pH 4-5)[1][2]. It is susceptible to degradation under both acidic and basic conditions.
Q2: What are the primary degradation pathways for this compound under acidic conditions?
A2: Under acidic conditions (pH < 4), the primary degradation pathways for taxanes like this compound involve the hydrolysis of its ester groups and potential cleavage of the oxetane ring[2]. Epimerization at the C7 position is generally not observed under acidic conditions[2].
Q3: What happens to this compound under basic or neutral conditions?
A3: In neutral to basic solutions (pH > 6), this compound is prone to base-catalyzed hydrolysis of its ester groups[3]. A significant degradation pathway under these conditions is epimerization at the C7 position, which can lead to the formation of less active or inactive isomers[1][4]. The rate of epimerization increases in basic aqueous solutions[1][4].
Q4: How should I store this compound solutions to ensure stability?
A4: For short-term storage, it is recommended to prepare this compound solutions in a buffer with a pH of 4-5 and store them at refrigerated temperatures (2-8 °C) to minimize degradation. For long-term storage, it is advisable to store this compound as a solid in a cool, dry, and dark place.
Troubleshooting Guide
Q1: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?
A1: Unexpected peaks in your HPLC chromatogram are likely due to the formation of degradation products.
-
Under basic/neutral conditions: These peaks could correspond to the C7 epimer of this compound or products resulting from the hydrolysis of the side chain and other ester groups[3].
-
Under acidic conditions: The additional peaks may represent products from the hydrolysis of ester linkages or cleavage of the oxetane ring[2]. To identify these products, using a mass spectrometer (LC-MS) in conjunction with your HPLC is recommended[2][3][4].
Q2: My this compound sample shows a significant loss of purity even when stored in what I believed to be neutral water. Why is this happening?
A2: Even in seemingly neutral water, the pH can fluctuate and may not be optimal for this compound stability. The optimal pH for taxane stability is in the acidic range of 4-5[1][2]. In neutral or near-neutral solutions, base-catalyzed epimerization and hydrolysis can still occur, leading to a decrease in purity[3][4]. It is crucial to use a buffered solution to maintain a stable pH.
Q3: The results from my stability studies are inconsistent between experiments. What are the potential sources of this variability?
A3: Inconsistent results in stability studies can arise from several factors:
-
pH Control: Small variations in the pH of your buffer can significantly impact the rate of degradation. Ensure your buffers are accurately prepared and their pH is verified.
-
Temperature Fluctuations: Degradation reactions are temperature-dependent. Maintain a constant and controlled temperature throughout your experiments.
-
Buffer Concentration: The concentration of buffer components can sometimes influence the degradation kinetics[4]. Use a consistent buffer concentration across all experiments.
-
Light Exposure: Although less documented for this compound specifically, many complex organic molecules are sensitive to light. It is good practice to protect your samples from light, especially during long-term studies.
Quantitative Data Summary
The following table summarizes the general stability of taxanes at different pH values, which can be considered indicative for this compound. The degradation rate is a qualitative representation based on available literature.
| pH Range | Condition | Primary Degradation Pathways | Relative Degradation Rate |
| 1-3 | Acidic | Hydrolysis of ester groups, oxetane ring cleavage[2] | Moderate to High |
| 4-5 | Mildly Acidic | Minimal degradation[1][2] | Low (Optimal Stability) |
| 6-8 | Neutral | Base-catalyzed epimerization at C7, hydrolysis of side chain[3][4] | Moderate |
| > 8 | Basic | Rapid base-catalyzed hydrolysis of all ester groups, epimerization[3][4] | High to Very High |
Experimental Protocols
Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[5][6]. The following is a general protocol for conducting forced degradation studies on this compound.
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable organic solvent (e.g., methanol, acetonitrile) and dilute with 0.1 N HCl to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.
-
Analyze the sample by a stability-indicating HPLC method.
2. Base Hydrolysis:
-
Dissolve this compound in a suitable organic solvent and dilute with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at room temperature, monitoring at shorter time intervals (e.g., 30 minutes, 1, 2, 4 hours) due to faster degradation.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.
-
Analyze the sample by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable organic solvent and dilute with a solution of 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute the sample with the mobile phase and analyze by HPLC.
4. Photolytic Degradation:
-
Expose a solution of this compound (in a transparent container) to a light source with a specific wavelength (e.g., UV-A at 365 nm and cool white fluorescent light) in a photostability chamber.
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC at appropriate time points.
5. Thermal Degradation:
-
Place solid this compound powder in a controlled temperature oven (e.g., 80 °C).
-
At specified time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Separation of Taxusin from Co-eluting Taxoid Impurities
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of Taxusin from complex mixtures containing co-eluting taxoid impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | 1. Suboptimal Extraction: Inefficient initial extraction from Taxus biomass. 2. Degradation: Instability of this compound under the employed purification conditions (e.g., pH, temperature). 3. Irreversible Adsorption: Strong binding to the chromatographic stationary phase. | 1. Optimize extraction solvent (e.g., methanol (B129727), ethanol, or acetone) and conditions (e.g., sonication, maceration time).[1] 2. Conduct stability studies to determine optimal pH and temperature ranges. Avoid harsh acidic or basic conditions. 3. Select a different stationary phase (e.g., C18, C8 for reversed-phase; silica (B1680970) for normal-phase) or modify the mobile phase to reduce strong interactions.[1] |
| Co-elution with Taxoid Impurities | 1. Structurally Similar Taxanes: Presence of other taxoids with similar polarity to this compound. 2. Insufficient Resolution: The chromatographic method lacks the selectivity to separate this compound from closely related compounds. | 1. Employ multi-step purification, combining different chromatographic techniques (e.g., normal-phase followed by reversed-phase HPLC).[2] 2. Optimize the mobile phase composition, gradient profile, and column chemistry. Consider using high-resolution preparative HPLC columns.[1][2] |
| Peak Tailing or Broadening in Chromatogram | 1. Column Overload: Injecting too much crude extract onto the column. 2. Secondary Interactions: Unwanted interactions between this compound and the stationary phase. 3. Poor Sample Solubility: The sample is not fully dissolved in the injection solvent. | 1. Reduce the sample load or use a column with a larger capacity. 2. Add a competing agent to the mobile phase or adjust the pH to suppress secondary interactions. 3. Ensure the sample is completely dissolved in a solvent compatible with the mobile phase. |
| Presence of Chlorophyll and Other Pigments | Inadequate Pre-purification: Failure to remove non-polar impurities from the initial extract. | Incorporate a defatting step using a non-polar solvent like hexane (B92381) or perform a solid-phase extraction (SPE) clean-up prior to chromatography.[2] The use of activated carbon (charcoal) during extraction can also aid in decolorizing the extract.[3][4] |
| Inconsistent Results Between Batches | Variability in Starting Material: The concentration of this compound and the profile of impurities can vary significantly in the natural source material. | Standardize the source material as much as possible (e.g., plant species, age, and harvest time). Perform a small-scale analytical run for each new batch of crude extract to adjust the purification protocol accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is a taxane (B156437) diterpenoid found in yew (Taxus) species.[5] Its purification is challenging due to the presence of a complex mixture of structurally similar taxoids in the crude extract, which often co-elute during chromatography.
Q2: What are the most common impurities that co-elute with this compound?
A2: Common co-eluting impurities are other taxane analogues with similar polarity. These can include other acetylated taxoids present in the Taxus extract. The specific impurities will depend on the Taxus species and the extraction method used.
Q3: What analytical techniques are recommended for assessing this compound purity?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of this compound. A high-resolution reversed-phase column (e.g., C18) with a gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed. Detection is typically performed using a UV detector at around 227-230 nm.
Q4: Is this compound prone to degradation during purification?
A4: Like other taxanes, this compound can be susceptible to degradation under certain conditions. It is advisable to avoid prolonged exposure to strong acids, bases, and high temperatures. Conducting stability studies on the purified compound is recommended.
Q5: What is a recommended starting point for a this compound purification protocol?
A5: A general approach begins with the extraction of dried and ground Taxus biomass using a solvent like methanol or ethanol. This is followed by a liquid-liquid partition to remove non-polar impurities. Subsequent purification often involves a combination of chromatographic techniques, such as silica gel column chromatography followed by preparative reversed-phase HPLC.
Experimental Protocols
General Protocol for Preparative HPLC of Taxoids
This protocol provides a general framework that can be adapted for the purification of this compound.
-
Sample Preparation:
-
Dissolve the crude or partially purified taxane extract in a suitable solvent (e.g., methanol, acetonitrile, or a mixture compatible with the mobile phase).
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A preparative reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm) is a common choice.[1]
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (Solvent B) in water (Solvent A). A common starting point could be a linear gradient from 40% B to 60% B over 20-30 minutes. The exact gradient should be optimized based on analytical scale separations.
-
Flow Rate: The flow rate will depend on the column dimensions. For a 20 mm ID column, a flow rate of 10-20 mL/min is typical.[1]
-
Detection: UV detection at 227 nm.[1]
-
Injection Volume: The injection volume will depend on the sample concentration and the column capacity. This should be determined through loading studies.
-
-
Fraction Collection:
-
Collect fractions based on the retention time of the target peak corresponding to this compound.
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The purified this compound can be obtained as a solid powder.
-
Quantitative Data Summary
The following table summarizes typical purity and recovery data for taxane purification from various sources, which can serve as a benchmark for this compound purification.
| Purification Method | Target Taxane(s) | Purity Achieved | Recovery Rate | Source |
| Preparative HPLC | 10-deacetyltaxol (10-DAT) and Paclitaxel (PTX) | 95.33% (10-DAT), 99.15% (PTX) | Not specified | [6] |
| Antisolvent Recrystallization | Total Taxanes | Purity increased from 0.20% to 23.238% | Not specified |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 4. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 5. 6,10-Methanobenzocyclodecene-3,8,11,12-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3,8,11,12-tetraacetate, (3S,4aR,6R,8S,11R,12R,12aR)- | C28H40O8 | CID 167825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
troubleshooting low yields in Taxusin extraction from Taxus
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of Taxusin compounds from Taxus species.
Frequently Asked Questions (FAQs) - Troubleshooting Low Yields
Q1: My this compound yield is significantly lower than expected. What are the most common initial factors to investigate?
A1: Low this compound yields can stem from several factors, broadly categorized into the quality of the raw material, the extraction procedure, and the analytical method. Start by systematically evaluating the following:
-
Plant Material: The concentration of Taxusins, including the prominent anticancer agent Paclitaxel (B517696), varies significantly between different Taxus species, and even between different parts of the same plant (e.g., bark, needles, twigs).[1][2][3] The age of the plant, geographical location, and harvesting season also play a crucial role.
-
Extraction Method and Parameters: The efficiency of the extraction process is highly dependent on the chosen method and its parameters. Key variables to scrutinize include the solvent type and concentration, temperature, extraction time, and the solid-to-liquid ratio.[4][5][6][7]
-
Sample Preparation: The particle size of the ground Taxus material is important. A smaller particle size increases the surface area for solvent interaction, but if too fine, it can lead to difficulties in filtration and potential solvent trapping.
-
Accurate Quantification: Ensure your analytical method (typically HPLC or LC-MS/MS) is properly validated for accuracy and precision.[8][9][10][11] Inaccurate quantification can be mistaken for a low extraction yield.
Q2: Which Taxus species and plant part should I use for the highest potential yield?
A2: Paclitaxel content, a key this compound, varies significantly across species and plant parts. Bark generally contains the highest concentrations, but using needles and twigs is often more sustainable.
-
Taxus brevifolia : The bark is a well-known source of Paclitaxel, with concentrations ranging from 0.01% to 0.05%.[12]
-
Taxus media : This hybrid species is a major industrial source due to its relatively high Paclitaxel content.[1] Dried twigs of T. media have been found to contain significantly more paclitaxel than T. mairei.[1]
-
Taxus cuspidata : The needles and stems are often used for extraction.[2]
-
Taxus wallichiana (Himalayan Yew): This species is also a significant source of Paclitaxel.[13]
For a comparative overview of Paclitaxel content in various Taxus species, please refer to the table below.
Data Presentation
Table 1: Paclitaxel Content in Various Taxus Species and Plant Parts
| Taxus Species | Plant Part | Paclitaxel Content (µg/g dry weight) | Reference(s) |
| Taxus media | Twigs | 460 | [1] |
| Taxus mairei | Twigs | 90 | [1] |
| Taxus cuspidata | Tree Part | 46 - 1670 | [2] |
| Taxus chinensis | Tree Part | 15 - 90 | [2] |
| Taxus yunnanensis | Tree Part | 84 | [2] |
| Taxus fuana | Tree Part | 27 | [2] |
| Taxus brevifolia | Bark | 100 - 690 | [3] |
| Taxus baccata | Needles | ~30 | [3] |
| Taxus canadensis | Needles | ~90 | [3] |
Note: Yields can vary significantly based on genetic and environmental factors.
Experimental Protocols & Method-Specific Troubleshooting
Q3: I am using conventional solvent extraction. How can I optimize this method for better yield?
A3: Conventional solvent extraction (maceration, percolation, Soxhlet) is a common method, and its efficiency can be improved by optimizing several parameters.
-
Solvent Choice: Methanol (B129727) is frequently reported as one of the most effective solvents for this compound extraction.[7][14][15] A mixture of methanol and water (e.g., 90:10 v/v) can also be highly effective.[5] For secondary extraction or liquid-liquid partitioning, solvents like ethyl acetate (B1210297) and dichloromethane (B109758) show high partition coefficients for Paclitaxel.[16]
-
Temperature: Higher temperatures can increase the solubility and diffusion rate of Taxusins. However, temperatures that are too high can cause degradation of these compounds.[15]
-
Extraction Time: While longer extraction times can increase yield, there is a point of diminishing returns. For some advanced methods like microwave-assisted extraction, the time can be significantly reduced to minutes compared to many hours for conventional methods.[4][5]
-
Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) can lead to a more complete extraction, but also results in a more dilute extract that requires more energy to concentrate. A common starting point is a 1:10 to 1:20 solid-to-liquid ratio (g/mL).
Table 2: Comparison of Different this compound Extraction Methods
| Extraction Method | Typical Extraction Time | Key Advantages | Key Disadvantages | Reference(s) |
| Soxhlet Extraction | 8 - 24+ hours | Well-established, can be exhaustive | Time-consuming, large solvent volume, potential for thermal degradation | [7][17] |
| Microwave-Assisted Extraction (MAE) | 3 - 10 minutes | Rapid, reduced solvent consumption, high efficiency | Requires specialized equipment, pressure build-up can be a safety concern | [4][5][18] |
| Ultrasonic-Assisted Extraction (UAE) | 30 - 60 minutes | Enhanced extraction efficiency, can be performed at lower temperatures | Potential for localized heating, equipment cost | [6][15] |
| Pressurized Liquid Extraction (PLE) | 10 - 20 minutes | High extraction efficiency, low solvent consumption, automated | High initial equipment cost, high pressure operation | [7][17] |
Detailed Protocol: Microwave-Assisted Extraction (MAE) of Taxusins
This protocol is a generalized procedure based on published literature.[4][5] Optimization is recommended for specific Taxus species and plant parts.
-
Sample Preparation: Dry the Taxus plant material (e.g., needles) at 40-50°C and grind it to a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place a precisely weighed amount of the powdered sample (e.g., 1.5 g) into a microwave-safe extraction vessel.
-
Solvent Addition: Add the extraction solvent. A mixture of 90% methanol in water is often effective.[5] Use a solid-to-liquid ratio of approximately 1:7 (g/mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Set the temperature to 95°C and the extraction time to 7 minutes.[4][5]
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the extract to separate the solid plant material from the liquid. A vacuum filtration setup with Whatman No. 1 filter paper is suitable.
-
Analysis: The resulting extract can often be analyzed directly by HPLC without a preliminary clean-up step.[4][5]
Q4: My final purified product yield is low, even though the crude extract seemed promising. What could be the issue?
A4: Significant loss of product during purification is a common problem. Here are some potential causes and solutions:
-
Suboptimal Liquid-Liquid Extraction (LLE): The choice of solvent for LLE is critical for both recovery and selectivity. While ethyl acetate and dichloromethane have high partition coefficients for Paclitaxel, they may have low selectivity over other similar taxanes like cephalomannine.[16] N-hexane can offer better selectivity.[16] Adjusting the pH of the aqueous phase can also improve partitioning and selectivity.[16]
-
Inefficient Precipitation/Recrystallization: The concentration of the crude extract and the choice of anti-solvent are key factors in purification by recrystallization.[19] For instance, the purity and recovery of taxanes can be maximized at a specific crude extract concentration (e.g., 500 mg/mL in one study) before adding an anti-solvent.[19]
-
Degradation: Paclitaxel is susceptible to degradation at pH values above 8.0.[16] Ensure that the pH of your solutions is maintained within a stable range (typically pH 4.0-8.0).
-
Multiple Chromatography Steps: While necessary for high purity, each chromatography step (e.g., silica (B1680970) gel, HPLC) will inevitably lead to some product loss. Optimize loading, mobile phase composition, and fraction collection to minimize these losses.
Visualizations
Troubleshooting Workflow for Low this compound Yield
The following diagram outlines a logical workflow for diagnosing the cause of low this compound yields.
Caption: A step-by-step workflow for troubleshooting low this compound extraction yields.
Key Parameters Influencing this compound Extraction Yield
This diagram illustrates the critical experimental parameters that directly impact the efficiency of this compound extraction.
Caption: Core experimental factors that influence the final this compound extraction yield.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of the extraction of paclitaxel from Taxus baccata L. by the use of microwave energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Characteristics, Properties and Analytical Methods of Paclitaxel: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 12. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of high yielding elite chemotypes of paclitaxel producing Himalayan yew (Taxus wallichiana) from different geographical regions of the Himalayas [presiuniv.ndl.gov.in]
- 14. bio-conferences.org [bio-conferences.org]
- 15. mdpi.com [mdpi.com]
- 16. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method [mdpi.com]
Technical Support Center: Optimization of HPLC Methods for Resolving Taxusin Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for resolving Taxusin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the HPLC separation of this compound isomers.
Q1: What are the main challenges in separating this compound isomers by HPLC?
A1: The primary challenge lies in the structural similarity of this compound isomers. Many are diastereomers or positional isomers with very close physicochemical properties, leading to co-elution or poor resolution. Additionally, crude extracts from Taxus species are complex matrices, which can interfere with the separation and contaminate the HPLC column.
Q2: Which type of HPLC column is most effective for separating this compound isomers?
A2: Reversed-phase columns are most commonly used.
-
C18 (Octadecylsilane) columns are a good starting point for method development due to their versatility.[1][2]
-
Phenyl columns can offer different selectivity for aromatic compounds like Taxusins.[3]
-
Pentafluorophenyl (PFP) and F5 columns have been shown to provide excellent separation for paclitaxel (B517696) and its related taxanes, suggesting their utility for other this compound isomers.[4]
Q3: What is a typical mobile phase for this compound isomer separation?
A3: A typical mobile phase for reversed-phase HPLC of Taxusins consists of a mixture of water and an organic modifier.
-
Acetonitrile (B52724)/Water gradients are very common and effective.[1][4]
-
Methanol (B129727)/Water mixtures, sometimes with a small amount of acid (e.g., 0.05-0.3% acetic acid), are also frequently used.[2][5] The choice between acetonitrile and methanol can affect the selectivity of the separation.
Q4: What is the optimal detection wavelength for this compound analysis?
A4: A UV detector is commonly used for the analysis of Taxusins. The detection wavelength is typically set between 227 nm and 230 nm , where taxanes exhibit strong absorbance.[1][2] A photodiode array (PDA) detector can be beneficial for method development to monitor peak purity and identify the optimal wavelength.
Q5: How can I improve the resolution between two closely eluting this compound isomers?
A5: To improve resolution, you can systematically adjust several parameters:
-
Optimize the mobile phase: Change the organic solvent (acetonitrile vs. methanol), adjust the gradient slope, or modify the pH with additives like formic or acetic acid.[6][7]
-
Change the stationary phase: If mobile phase optimization is insufficient, try a column with a different chemistry (e.g., from C18 to PFP or Phenyl).[3][4]
-
Adjust the temperature: Lowering or raising the column temperature can alter selectivity.[8]
-
Reduce the flow rate: This can increase efficiency but will also increase the run time.[8]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your HPLC analysis of this compound isomers.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Resolution / Peak Co-elution | 1. Inappropriate mobile phase composition. 2. Unsuitable column chemistry. 3. Gradient is too steep. | 1. Adjust mobile phase: Try switching the organic solvent (e.g., from methanol to acetonitrile) or add a small percentage of a different solvent. Adjust the initial mobile phase composition for better retention of early eluting peaks. 2. Change column: Test a column with a different stationary phase (e.g., Phenyl or PFP) to alter selectivity.[3][4] 3. Optimize gradient: Decrease the gradient slope (make it shallower) to allow more time for separation. |
| Peak Tailing | 1. Secondary interactions with the stationary phase (silanol groups). 2. Column overload. 3. Column contamination or degradation. | 1. Modify mobile phase: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol (B1196071) interactions.[5] 2. Reduce sample concentration: Dilute the sample to avoid overloading the column. 3. Clean or replace column: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations. 3. HPLC system issues (e.g., pump malfunction, leaks). 4. Insufficient column equilibration time. | 1. Ensure consistency: Prepare fresh mobile phase daily and ensure accurate measurements. 2. Use a column oven: Maintain a constant column temperature to ensure reproducibility.[8] 3. System maintenance: Check for leaks and ensure the pump is delivering a consistent flow rate. 4. Equilibrate properly: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. |
| High Backpressure | 1. Blockage in the system (e.g., clogged frit, tubing, or guard column). 2. Sample precipitation in the mobile phase. 3. High mobile phase viscosity. | 1. Identify and clear blockage: Systematically disconnect components to locate the source of the high pressure. Replace the guard column or column inlet frit if necessary. 2. Filter samples: Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection.[9] 3. Adjust mobile phase/temperature: Consider using a less viscous solvent or increasing the column temperature. |
Quantitative Data Summary
The following tables summarize typical HPLC conditions used for the separation of paclitaxel and related taxoids, which can serve as a starting point for optimizing the separation of other this compound isomers.
Table 1: HPLC Columns for this compound Isomer Separation
| Stationary Phase | Dimensions | Particle Size | Manufacturer/Model (Example) | Reference |
| C18 | 150 x 4.6 mm | 3.5 µm | Agilent Eclipse XDB-C18 | [1] |
| F5 (Pentafluorophenyl) | 15 cm x 4.6 mm | 5 µm | Ascentis® Express F5 | |
| Phenyl | - | - | Nova-Pak Phenyl | [3] |
| Biphenyl | - | - | - | [10] |
Table 2: Example HPLC Method Parameters
| Parameter | Method 1 (Gradient) | Method 2 (Isocratic) | Method 3 (Isocratic) |
| Column | Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) | Ascentis® Express F5 (15 cm x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water | Water | 0.3% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient/Isocratic | Gradient | Isocratic (40% B) | Isocratic (60% B) |
| Flow Rate | 1.2 mL/min | 1.5 mL/min | 1.0 mL/min |
| Temperature | 40 °C | 30 °C | Not specified |
| Detection | 227 nm | 227 nm | 290 nm |
| Reference | [1] | [5] |
Experimental Protocols
Protocol 1: Sample Preparation from Taxus Plant Material
This protocol provides a general guideline for the extraction of Taxusins for HPLC analysis.
-
Grinding: Grind dried plant material (e.g., needles, bark) into a fine powder.
-
Extraction:
-
Accurately weigh about 1 g of the powdered sample into a flask.
-
Add 20 mL of methanol (or a methanol/water mixture).
-
Sonicate for 30-60 minutes in an ultrasonic bath.
-
Alternatively, perform maceration by shaking for 24 hours at room temperature.
-
-
Filtration: Filter the extract through filter paper to remove solid plant material.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure (using a rotary evaporator) to obtain a crude extract.
-
Reconstitution and Final Filtration:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol or the initial mobile phase).
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[9]
-
Protocol 2: General HPLC Method Development for this compound Isomers
This protocol outlines a systematic approach to developing a separation method.
-
Initial Column and Mobile Phase Selection:
-
Scouting Gradient Run:
-
Perform a broad linear gradient run (e.g., 10% to 90% organic solvent over 20-30 minutes).
-
This will help determine the approximate elution conditions for the isomers.
-
-
Optimization of Selectivity (α):
-
Vary the organic modifier: If using acetonitrile, try methanol, and vice versa. The change in solvent can alter the elution order.
-
Adjust the pH: For acidic or basic isomers, add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase. This can significantly impact retention and peak shape.[12]
-
Change the column: If necessary, switch to a column with a different stationary phase (e.g., Phenyl or PFP) to achieve better selectivity.[4]
-
-
Optimization of Retention (k'):
-
Adjust the gradient slope or the isocratic mobile phase strength to achieve retention factors (k') between 2 and 10 for the peaks of interest.[12]
-
-
Optimization of Efficiency (N):
-
Adjust the flow rate. A lower flow rate generally increases efficiency but also analysis time.
-
Consider using a longer column or a column with smaller particles (UHPLC) for higher efficiency.
-
-
Method Validation:
-
Once the desired separation is achieved, validate the method for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
Caption: General workflow for HPLC method development for this compound isomers.
References
- 1. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of taxol and major taxoids in Himalayan yew, Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mastelf.com [mastelf.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stereoselective Synthesis of the Taxusin Core
Welcome to the technical support center for the stereoselective synthesis of the Taxusin core. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this complex molecule. The this compound core, a highly oxygenated diterpene, presents significant synthetic hurdles due to its unique [6-8-6] tricyclic system, numerous stereocenters, and strained bridgehead double bond.[1][2][3]
FAQ 1: Poor Diastereoselectivity in B-Ring Closure
Question: My attempts at forming the eight-membered B-ring via intramolecular cyclization (e.g., McMurry, Heck, or Aldol reactions) are resulting in low yields and poor diastereoselectivity. What are the common pitfalls and how can I optimize this key step?
Answer: Constructing the sterically congested and conformationally complex eight-membered B-ring is a well-documented challenge in Taxol synthesis.[4] The stereochemical outcome is highly dependent on the chosen strategy and reaction conditions.
Troubleshooting Steps:
-
Re-evaluate Your Cyclization Strategy: Different methods for B-ring closure are sensitive to different substrate features.
-
McMurry Reaction (Pinacol Coupling): This reductive coupling of two carbonyls is powerful but can be sensitive to the steric environment. Poor selectivity often arises from unfavorable pre-organization of the dialdehyde (B1249045) precursor. Ensure high-purity, low-valent titanium reagents, as impurities can drastically affect yields.
-
Intramolecular Heck Reaction: The choice of palladium catalyst, ligand, and base is critical. Poor diastereoselectivity can result from incorrect coordination geometry or competing β-hydride elimination pathways.
-
Aldol-type Cyclizations: Lewis acid mediated eight-membered B-ring cyclization can be effective.[5] However, success is highly dependent on the substrate's conformational bias. The stereochemistry at C8 is often difficult to control.[6]
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the temperature can often enhance selectivity by favoring the thermodynamically more stable transition state.
-
Solvent: Solvent polarity can influence the conformation of the acyclic precursor and the stability of reaction intermediates. Conduct a solvent screen to identify optimal conditions.
-
Concentration: For intramolecular reactions, high-dilution conditions are crucial to minimize intermolecular side reactions, such as dimerization.
-
-
Substrate Modification:
-
Protecting Groups: Bulky protecting groups on the A or C rings can be used to direct the conformation of the precursor, thereby influencing the facial selectivity of the ring closure. For example, studies on ring-closing metathesis (RCM) have shown that the choice of protecting group for the C1,C2-diol significantly influences the reaction's success.[7]
-
Conformational Tethers: Temporary tethers can be installed to pre-organize the acyclic precursor into a conformation that favors the desired cyclization pathway and stereochemical outcome.
-
Comparative Data on B-Ring Cyclization Strategies
| Cyclization Method | Key Reagents | Reported Yield | Stereoselectivity | Reference |
| McMurry Reaction | TiCl₃, Zn-Cu couple | Variable, up to ~80% | Substrate dependent | [8] |
| Pd-catalyzed Alkenylation | Pd(OAc)₂, P(o-tol)₃ | Excellent (97%) | High | [4] |
| Vinylogous Mukaiyama Aldol | TiCl₄, i-Pr₂NEt | ~70-80% | High | [5] |
| Ring-Closing Metathesis (RCM) | Grubbs or Hoveyda-Grubbs Cat. | Variable, up to 82% | Substrate dependent | [7][9] |
Workflow for Troubleshooting B-Ring Closure
This diagram outlines a logical workflow for addressing issues with the formation of the eight-membered B-ring.
Caption: A decision tree for troubleshooting poor outcomes in B-ring formation.
FAQ 2: Controlling Stereochemistry at C7 and Other Key Centers
Question: I am struggling to control the stereochemistry at the C7 hydroxyl group. Oxidation and reduction sequences are not providing the desired β-alcohol, and direct inversion methods have failed. What are the best strategies?
Answer: Achieving the correct stereochemistry at multiple centers, particularly the C1, C2, and C7 positions, is a major challenge. The C7 hydroxyl group is especially problematic due to steric hindrance and the influence of adjacent functional groups.[10][11]
Troubleshooting Strategies:
-
Directed Oxidation/Reduction:
-
Substrate Control: The inherent topography of the taxane (B156437) core often dictates the stereochemical outcome of reactions. For instance, reductions of a C7 ketone may favor the undesired α-alcohol.
-
Reagent Control: Utilize sterically demanding reducing agents (e.g., L-Selectride®) or oxidizing agents to favor approach from the less hindered face. The Bouveault–Blanc reduction has been noted as highly substrate-specific for C2 reduction and may not be broadly applicable.[10]
-
-
Redox Relay Approach: A successful, albeit complex, strategy involves a "redox relay." This approach uses a distal functional group to deliver an oxidizing agent to the C7 position intramolecularly, thereby controlling the stereochemistry of the resulting alcohol. This can overcome issues of direct C-H oxidation failures.[10][11]
-
Protecting Group Strategy: The choice of protecting groups can influence the local steric and electronic environment. A bulky protecting group at a nearby position (e.g., C10) might block one face of the molecule, guiding incoming reagents to the opposite face.
-
Stereoinversion: While direct stereoinversion via Mitsunobu or related conditions is often reported to be ineffective on complex taxane intermediates, this can be highly substrate-dependent.[10] If this is a critical step, a systematic screen of inversion conditions (different phosphines, azodicarboxylates, and nucleophiles) on a simplified model system may be warranted.
Key Experimental Protocol: C7 Oxidation via Redox Relay
While a full detailed protocol is highly substrate-specific, the general principle involves several steps:
-
Installation of a Directing Group: A functional group (e.g., a silyl (B83357) enol ether) is installed at a position that can spatially reach the C7 C-H bond.
-
Intramolecular Oxidation: An oxidant (e.g., DMDO) is introduced, which reacts with the directing group.
-
Relay and C-H Oxidation: The oxidized directing group then delivers an oxygen atom intramolecularly to the C7 position with high stereocontrol.
-
Removal of Directing Group: The directing group is subsequently removed or converted to the desired functionality.
This multi-step sequence, though longer, often provides the stereochemical control that is unattainable through direct, intermolecular reactions.[10]
Logical Flow for Establishing C7 Stereochemistry
This diagram illustrates the decision-making process for controlling the C7 stereocenter.
Caption: A workflow for selecting a strategy to control C7 stereochemistry.
FAQ 3: Formation of the Oxetane (B1205548) D-Ring
Question: I am having difficulty forming the oxetane D-ring late in my synthesis. The intramolecular Sₙ2 cyclization is low-yielding, and I observe competing elimination or decomposition. What factors are critical for this step?
Answer: The formation of the four-membered oxetane ring is a kinetically and thermodynamically challenging step due to significant ring strain.[12] Success typically relies on an intramolecular Sₙ2 reaction, where a C4-alkoxide displaces a leaving group at C5 (or vice-versa, depending on the specific synthetic route).
Troubleshooting Steps:
-
Choice of Leaving Group: The leaving group at the C5 position must be highly effective. Mesylates (Ms) and tosylates (Ts) are commonly used. Unstable mesylates may need to be generated and used immediately in situ.[13]
-
Base and Solvent: A strong, non-nucleophilic, hindered base (e.g., DIPEA, KHMDS) is often required to deprotonate the C4 hydroxyl without causing side reactions. The solvent should be aprotic and polar (e.g., THF, DMF) to facilitate the Sₙ2 reaction.
-
Conformational Effects: The geometry of the ABC-tricyclic core must allow the C4-alkoxide and the C5-leaving group to achieve the proper anti-periplanar alignment for the Sₙ2 reaction. If the molecule is locked in an unfavorable conformation, the cyclization will fail. This is a common reason for failure in late-stage syntheses. The stereochemistry and steric bulk at C4 can play a crucial role in enabling the correct conformation for this step.[13]
-
Timing of Ring Formation: In some synthetic strategies, forming the oxetane ring is one of the final steps.[10] However, if this proves difficult, consider alternative strategies where the oxetane is formed earlier from a more flexible precursor, before the full rigidity of the ABC-core is established. Biosynthetic studies suggest the oxetane ring is formed via successive epoxidation events prior to later-stage acylations.[14]
Representative Experimental Conditions for Oxetane Formation
| Precursor | Reagents | Yield | Notes | Reference |
| C4-OH, C5-OMs Diol | 1. MsCl, Et₃N; 2. DIPEA | 68% (over 2 steps) | Mesylate was unstable and used immediately. | [13] |
| C5,C6-epoxide | KOt-Bu, (PhSeO)₂O | 73% | Part of a sequence involving epoxide opening/rearrangement. | [13] |
| C4,C20-diol | 1. TsCl, py; 2. KHMDS | Variable | Classic Sₙ2 cyclization strategy. | [8] |
The oxetane ring is critical for the biological activity of Taxol, as it helps lock the molecule into its bioactive conformation when bound to microtubules.[15] Therefore, overcoming challenges in its formation is essential for a successful total synthesis.
References
- 1. Strategies and Lessons Learned from Total Synthesis of Taxol | CoLab [colab.ws]
- 2. Strategies and Lessons Learned from Total Synthesis of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Scalable, enantioselective taxane total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring-closing metathesis in the synthesis of BC ring-systems of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 9. drughunter.com [drughunter.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ohira-sum.com [ohira-sum.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxetane Ring Formation in Taxol Biosynthesis Is Catalyzed by a Bifunctional Cytochrome P450 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Taxusin for Biological Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for overcoming solubility challenges with Taxusin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
This compound belongs to the taxane (B156437) family of compounds, which are known for their complex, bulky, and highly lipophilic molecular structures.[1] This inherent hydrophobicity makes them poorly soluble in water and aqueous buffers, which is a significant challenge for conducting biological assays.[1][2] For instance, this compound is practically insoluble in water, requiring organic solvents or specialized formulation strategies for dissolution.[3]
Q2: What is the recommended solvent for creating a high-concentration stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound for in vitro research.[1][2][4][5] It is a powerful polar aprotic solvent capable of dissolving this compound effectively. A stock solution can be prepared in 100% anhydrous DMSO and stored at -20°C for long-term use or -80°C for extended periods.[1][4]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium or buffer. What can I do to prevent this?
This phenomenon, often called "solvent shock," is a common problem when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is low.[1][6]
Here are several strategies to prevent precipitation:
-
Slow, Dropwise Dilution: Add the DMSO stock solution drop-by-drop into your pre-warmed (e.g., 37°C) aqueous medium while gently vortexing or stirring. This helps prevent localized high concentrations that lead to precipitation.[1]
-
Lower the Final Concentration: You may be exceeding the maximum solubility of this compound in the final assay medium. Try using a lower final concentration of the compound.[2]
-
Optimize Final DMSO Concentration: Ensure the final percentage of DMSO in your working solution is sufficient to maintain solubility, but low enough to not cause toxicity in your assay. Most cell lines can tolerate DMSO up to 0.5-1.0%. Always include a vehicle control in your experiments with the same final DMSO concentration.[7]
-
Use Sonication: Briefly sonicating the final solution can help break down small aggregates and improve dissolution.[2][8]
Q4: Are there alternative methods to using DMSO for solubilizing this compound?
Yes, if your assay is sensitive to organic solvents, several alternative formulation strategies can be employed. These methods are widely used for other poorly soluble taxanes and can be adapted for this compound.[9][10]
-
Cyclodextrins: These molecules have a hydrophobic inner core and a hydrophilic outer surface. They can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex.[1][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[10]
-
Surfactants: Using biocompatible surfactants like Tween® 80 or Pluronic® F-68 can help solubilize this compound by forming micelles that entrap the hydrophobic drug.[1][6][11]
-
Co-solvent Systems: For some applications, particularly in vivo studies, a mixture of solvents may be necessary. A common example is a combination of DMSO, PEG300, and Tween 80 in saline.[2]
Q5: I notice a precipitate in my culture plates after a few hours in the incubator. What is causing this delayed precipitation?
This can be due to a few factors:
-
Metastable Solution: The initial working solution may have been a supersaturated, metastable solution. Over time and with temperature changes, the compound can crash out of solution.
-
Compound Degradation: Taxanes can degrade in aqueous solutions over extended periods, and the degradation products may be less soluble.[1] For experiments running longer than a few hours, it may be necessary to prepare fresh media.
-
Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound, affecting its stability and solubility.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solutions |
| This compound powder will not dissolve in DMSO stock. | Insufficient solvent volume or presence of moisture. | Increase the volume of anhydrous DMSO. Use sonication to aid dissolution. Ensure DMSO is pure and anhydrous.[2][4] |
| Precipitation occurs immediately upon dilution into aqueous buffer. | Exceeding solubility limit; "solvent shock". | Decrease the final concentration of this compound. Pre-warm the aqueous buffer to 37°C. Add the DMSO stock slowly while vortexing.[1][2] |
| Inconsistent or poor results in biological assays. | Variable concentration of active compound due to poor solubility or aggregation. | Ensure complete dissolution before use; visually inspect and sonicate if needed. Use a formulation approach like a cyclodextrin (B1172386) complex for better dispersion.[6][10] |
| Low bioavailability in animal studies. | Limited dissolution of the compound in the gastrointestinal tract or rapid metabolism. | Formulate this compound using advanced methods like solid dispersions or nanoparticle systems to enhance dissolution rate and absorption.[10][12] |
Quantitative Solubility Data
The solubility of this compound varies significantly depending on the solvent system used.
| Solvent | Solubility / Recommendation | Reference(s) |
| Water | Practically Insoluble | [3] |
| Dimethyl Sulfoxide (DMSO) | 6.25 mg/mL (12.39 mM). Sonication is recommended. | [4] |
| Ethanol | Soluble. Often used as a co-solvent. | [3] |
| Chloroform | Soluble. Primarily for analytical purposes. | [3] |
| Ether | Soluble. Primarily for analytical purposes. | [3] |
Visualized Workflows and Pathways
Caption: Decision workflow for selecting a this compound solubilization strategy.
Caption: Experimental workflow for preparing a working solution from DMSO stock.
Experimental Protocols
Protocol 1: Preparing a Concentrated this compound Stock Solution in DMSO
This protocol is the standard method for preparing taxane compounds for in vitro cell-based assays.[1]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer and/or sonicator
-
Sterile microcentrifuge tubes or cryovials
Methodology:
-
Calculation: Determine the mass of this compound required to prepare a stock solution of your desired concentration (e.g., 10 mM). The molecular weight of this compound is 504.61 g/mol .[4][5]
-
Dissolution: Weigh the calculated amount of this compound powder and place it in a sterile vial. Add the appropriate volume of 100% anhydrous DMSO.
-
Solubilization: Vortex the solution vigorously. If the powder does not dissolve completely, briefly sonicate the vial in a water bath until the solution is clear.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[13] Store the aliquots in tightly sealed vials at -20°C for several months or at -80°C for long-term storage (up to a year).[4]
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to improve aqueous solubility, adapted from methods used for similar hydrophobic compounds.[10]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or appropriate buffer
-
Magnetic stirrer
-
Freeze-dryer (lyophilizer)
Methodology:
-
Prepare Cyclodextrin Solution: Dissolve a calculated amount of HP-β-CD in deionized water or your experimental buffer. The concentration will depend on the desired molar ratio (e.g., 1:1 or 1:2 of this compound to HP-β-CD).
-
Add this compound: Slowly add the this compound powder to the HP-β-CD solution while stirring continuously at room temperature.
-
Complexation: Continue stirring the mixture for 24-48 hours in a light-protected container to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved this compound.
-
Isolation (Optional): To obtain a powder, freeze the resulting solution at -80°C and then lyophilize it until a dry powder is formed. This powder can be easily reconstituted in aqueous media for experiments.
-
Quantification: It is crucial to determine the final concentration of solubilized this compound in the solution or the percentage of this compound in the lyophilized powder using an appropriate analytical method, such as HPLC-UV.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Taxine | C35H47NO10 | CID 6433563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Paclitaxel | Anticancer | Analgesia | TargetMol [targetmol.com]
- 5. aobious.com [aobious.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. benchchem.com [benchchem.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. abmole.com [abmole.com]
preventing degradation of Taxusin during storage and handling
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Taxusin compounds during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The stability of this compound is primarily affected by chemical and physical factors. The most common causes of degradation are:
-
pH: Taxusins are susceptible to hydrolysis, especially under acidic (pH < 4) and basic (pH > 7) conditions. The optimal pH for stability is generally between 4 and 5.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions like hydrolysis.[3]
-
Light: Exposure to light, particularly UV light, can initiate oxidative degradation.[3][4]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule. This can be catalyzed by trace metals.[3][4]
-
Enzymatic Degradation: If working with biological matrices, enzymes can cause degradation.[3]
Q2: How should I store my solid this compound compound?
A2: For optimal stability, solid this compound compounds should be stored in a tightly sealed container, protected from light, and kept at a controlled temperature. Refer to the table below for specific temperature guidelines.
Q3: What is the best way to store this compound in solution?
A3: this compound solutions are less stable than the solid form. If you must store solutions, use a suitable non-aqueous solvent, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at or below -20°C. The mobile phase for liquid chromatography often consists of 50% or more organic solvents like methanol (B129727) or acetonitrile, which can be indicative of better stability in non-aqueous environments.[2]
Q4: My this compound solution has changed color. Is it degraded?
A4: A change in color can be an indicator of degradation. It is crucial to analytically verify the purity and integrity of the compound using methods like HPLC or LC-MS before further use.
Q5: Can I sterilize a this compound solution by autoclaving?
A5: No, heat sterilization is not recommended. The high temperatures involved in autoclaving can significantly accelerate hydrolytic degradation.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Biological Assays
-
Question: I am observing lower-than-expected potency or high variability in my cell-based assays using a this compound compound. Could this be a stability issue?
-
Answer: Yes, degradation of the active compound is a likely cause. A loss of potency is a common consequence of chemical decomposition.[4] Follow this troubleshooting workflow:
Issue 2: Appearance of Unknown Peaks in Chromatogram
-
Question: My HPLC/LC-MS analysis of a this compound sample shows new, unidentified peaks that were not present previously. What could they be?
-
Answer: The appearance of new peaks strongly suggests the formation of degradation products. Taxanes like Paclitaxel (B517696) can degrade through several pathways, including hydrolysis of ester groups and cleavage of the oxetane (B1205548) ring.[1][2]
-
Characterize the Peaks: Use mass spectrometry (MS) to determine the molecular weights of the unknown peaks. This can provide clues about the type of degradation (e.g., loss of an acetyl group).[5]
-
Review Sample History: Was the sample exposed to non-ideal pH, high temperature, or light? This can help identify the likely degradation pathway.
-
Perform Forced Degradation: To confirm your hypothesis, you can perform a forced degradation study by intentionally exposing a fresh sample to acidic, basic, oxidative, and photolytic conditions to see if you can reproduce the unknown peaks.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Compounds
| Form | Temperature Range | Humidity | Light Protection | Notes |
| Solid (Powder) | -20°C to -10°C (-13°F to 14°F) | < 40% RH | Required (Amber vial) | Long-term storage. Ensure container is tightly sealed.[6] |
| 2°C to 8°C (36°F to 46°F) | < 65% RH | Required (Amber vial) | Short-term storage.[6][7] | |
| 15°C to 25°C (59°F to 77°F) | < 65% RH | Required (Amber vial) | Very short-term storage (days). Avoid temperature fluctuations.[6][7] | |
| In Solution | ≤ -20°C (-4°F) | N/A | Required (Amber vial) | Aliquot to avoid freeze-thaw. Use a suitable non-aqueous solvent.[6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general method to assess the stability of a this compound compound and separate it from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water is commonly used. The exact gradient will need to be optimized for your specific this compound.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the this compound chromophore (e.g., 227 nm for Paclitaxel).
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in the mobile phase or a suitable solvent (e.g., Acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Prepare samples from your storage stability study at the same concentration.
-
-
Analysis:
-
Inject a reference standard to determine the retention time and peak area of the intact drug.
-
Inject the test samples.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Purity can be calculated by the area normalization method: Purity (%) = (Area_parent / Area_total) * 100.
-
This is a general guideline. The method must be fully developed and validated for each specific this compound molecule.[5]
Visualizations
Key Factors in Preventing this compound Degradation
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. ijmr.net.in [ijmr.net.in]
- 6. Pharmacist's Corner: Proper Storage and Handling of Medications - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 7. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
Technical Support Center: Optimization of Protecting Group Strategies for Taxusin Synthesis
Welcome to the technical support center for Taxusin synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to protecting group strategies. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most critical considerations when designing a protecting group strategy for a poly-oxygenated molecule like this compound?
A1: An effective protecting group strategy is crucial for the successful synthesis of complex molecules.[1] Key considerations include:
-
Orthogonality: Protecting groups should be removable under specific conditions that do not affect other groups present in the molecule.[2] This allows for selective deprotection at various stages of the synthesis.
-
Stability: The chosen groups must be stable to a wide range of reaction conditions, work-up procedures, and purification methods planned for the synthetic route.[1]
-
Ease of Introduction and Removal: Both protection and deprotection steps should be high-yielding and use readily available, cost-effective reagents.[2]
-
Minimal Interference: The protecting group should not introduce new stereogenic centers or complicate spectroscopic analysis.[2]
-
Chemoselectivity: In a molecule with multiple similar functional groups, such as the various hydroxyls in this compound, protecting groups must be chosen that can be selectively installed based on steric and electronic differences.
Q2: Which hydroxyl groups on the this compound core are most commonly protected, and what are the typical protecting groups used?
A2: The hydroxyl groups at C2, C7, C10, and C13 are the most frequently manipulated. Silyl (B83357) ethers are very common due to their tunable stability.
-
C7-OH: Often protected with a robust silyl group like Triethylsilyl (TES) or tert-Butyldimethylsilyl (TBDMS). The TES group is particularly common in many synthetic routes.[3]
-
C13-OH: This secondary alcohol is crucial for the esterification with the side chain. It is often protected with a silyl group that can be removed selectively, such as a Triethylsilyl (TES) group. In some strategies, it's protected in tandem with another hydroxyl.[4]
-
C2'-OH (Side Chain): The hydroxyl on the C13 side chain is highly reactive and requires protection during coupling. The [(2,2,2-trichloro-ethyl)oxy]carbonyl (Troc) group is a common choice.[5]
-
C10-OH: Often protected as an acetate (B1210297), which is not essential for antitumor activity and can be modified.[6]
Q3: What does "orthogonal protection" mean in the context of this compound synthesis?
A3: Orthogonal protection refers to the use of multiple, distinct classes of protecting groups within the same molecule that can be removed in any order without affecting the others.[1][7] For example, a synthetic intermediate could have:
-
A silyl ether (e.g., TES) at C7, removed by fluoride (B91410) ions (TBAF).
-
An acetate ester (Ac) at C10, removed by basic hydrolysis (K₂CO₃/MeOH).
-
A Troc group at C2', removed by reductive cleavage (Zn/AcOH).
This strategy allows for precise, stepwise manipulation of the molecule, which is essential for building the complex architecture of Taxol and its analogues.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield during selective deprotection of a silyl ether (e.g., C7-TES). | 1. Reagent decomposition or insufficient equivalents. 2. Steric hindrance preventing reagent access. 3. Competing reaction with another functional group. | 1. Use freshly prepared or titrated deprotection reagents (e.g., TBAF, HF•Py). 2. Increase reaction temperature or time, or switch to a less sterically hindered reagent if possible. 3. Re-evaluate the orthogonality of your protecting groups. Ensure conditions are specific for the target group. |
| Unwanted rearrangement of the C11(12) double bond during reactions at C13. | The C13 alcohol/derivative can participate in rearrangements, especially under acidic or radical conditions. Attempts to deoxygenate the C13 alcohol often lead to rearrangement to the C12(13) alkene.[8] | Avoid harsh acidic conditions or radical reactions involving C13. If deoxygenation is necessary, consider alternative synthetic routes that install the desired functionality earlier.[8] |
| Failure to achieve chemoselective protection of one secondary hydroxyl over another. | The hydroxyl groups (e.g., at C7, C9, C10, C13) have similar reactivity, making selective protection challenging. | Exploit subtle steric differences. Use a bulky protecting group (e.g., TIPS) which will favor the most sterically accessible hydroxyl. Alternatively, use a diol-protection strategy (e.g., forming a cyclic carbonate at the 9,10-diol) to differentiate those positions before protecting others.[8] |
| Side product formation during Troc group removal from the C2' position. | The conditions for Troc removal (e.g., Zn/AcOH) can sometimes affect other sensitive functional groups in the molecule. | Use buffered conditions to control pH. Ensure the reaction is run at a low temperature and monitored closely by TLC to avoid over-reaction. Consider alternative protecting groups if side reactions persist. |
| Low diastereoselectivity during the attachment of the C13 side chain. | The stereochemical outcome of the coupling reaction (e.g., Ojima acylation with a β-lactam) can be influenced by the protecting groups on the baccatin (B15129273) core and the side chain precursor.[4][9] | Screen different bases and solvents for the coupling reaction. The choice of protecting group on the C7 hydroxyl can influence the conformation of the C13 alkoxide, affecting facial selectivity. Consider using a different side chain precursor if selectivity remains poor. |
Visualization of Protecting Group Strategy
Logical Workflow for Protecting Group Selection
The following diagram illustrates a typical decision-making process for establishing a protecting group strategy in a complex synthesis like that of this compound.
Caption: Decision workflow for selecting an orthogonal protecting group strategy.
Relative Lability of Common Hydroxyl Protecting Groups
This diagram shows the relative stability of common protecting groups used in this compound synthesis, from most labile (easiest to remove) to most stable. This is a crucial concept for planning selective deprotection steps.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. researchgate.net [researchgate.net]
- 4. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of some water-soluble prodrugs and derivatives of taxol with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Studies on Taxol Biosynthesis: Preparation of Taxadiene-diol- and triol-Derivatives by Deoxygenation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
troubleshooting NMR signal overlap in Taxusin characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR signal overlap during the characterization of Taxusin and related taxane (B156437) diterpenoids.
Troubleshooting Guides
This section offers detailed methodologies for resolving overlapping signals in the NMR spectra of this compound.
Initial Assessment and 1D ¹H NMR Optimization
Severe signal crowding, particularly in the proton NMR spectrum, is a common challenge in the analysis of complex molecules like this compound.[1] Before proceeding to more advanced techniques, ensure that the 1D ¹H NMR spectrum has been acquired under optimal conditions.
Experimental Protocol: Optimizing 1D ¹H NMR Acquisition
-
Sample Preparation: Ensure the sample is free of particulate matter and paramagnetic impurities. Use high-quality deuterated solvents.[2]
-
Shimming: Carefully shim the magnetic field to obtain the best possible resolution and lineshape. Poor shimming can lead to peak broadening, which exacerbates overlap issues.[3]
-
Concentration: If peaks are broad, consider diluting the sample. High concentrations can lead to intermolecular interactions and viscosity-related line broadening.[2][3] Conversely, for very dilute samples where signal-to-noise is a limiting factor, longer acquisition times or the use of a cryoprobe may be necessary.[4][5]
-
Pulse Width Calibration: Ensure the 90° pulse width is accurately calibrated for your sample to maximize signal intensity.
Resolving Overlap with 2D NMR Spectroscopy
Two-dimensional (2D) NMR is the most powerful tool for resolving signal overlap by dispersing the signals across a second frequency dimension.[6][7][8]
Experimental Protocol: Acquiring a Standard Set of 2D NMR Spectra
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled (typically through 2-3 bonds). It is useful for tracing out spin systems and identifying neighboring protons.[1]
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment is highly effective for complex molecules as it reveals correlations between all protons within a given spin system.[1] By irradiating a well-resolved proton, the signals of all other protons in that same spin system can be identified.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is often the most effective experiment for resolving ¹H NMR overlap.[1] It correlates each proton with its directly attached carbon atom, spreading the proton signals out over the much wider ¹³C chemical shift range.[6][7]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for piecing together different spin systems to build the complete molecular structure.
Advanced Troubleshooting Techniques
If significant overlap persists even in 2D spectra, the following advanced techniques can be employed.
1. Changing the NMR Solvent
Different deuterated solvents can alter the chemical shifts of solutes due to varying solute-solvent interactions, such as hydrogen bonding and aromatic solvent-induced shifts (ASIS).[2][9] This can often resolve overlapping signals.[3] For instance, spectra recorded in benzene-d₆ frequently show different patterns compared to those in chloroform-d₃.[3][9]
Experimental Protocol: Solvent Study
-
Acquire a standard 1D ¹H NMR spectrum in your initial solvent (e.g., CDCl₃).
-
Carefully evaporate the solvent in vacuo.
-
Re-dissolve the sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄).[3]
-
Acquire a new 1D ¹H spectrum and compare the signal dispersion with the original spectrum.
2. Varying the Experimental Temperature
Variable Temperature (VT) NMR can be a powerful tool for resolving overlap.[2] Changing the temperature can affect molecular conformation and rotation, which in turn can alter chemical shifts. This is particularly useful if you suspect the presence of rotamers (rotational isomers), which can complicate spectra.[3]
Experimental Protocol: Variable Temperature (VT) Study
-
Acquire a 1D ¹H NMR spectrum at room temperature.
-
Incrementally increase the temperature of the NMR probe (e.g., in 10°C steps, from 25°C to 55°C).
-
Acquire a spectrum at each temperature and observe any changes in chemical shifts or peak coalescence.
3. Utilizing High-Sensitivity Probes (CryoProbes)
For mass-limited samples, achieving sufficient signal-to-noise for 2D experiments can be challenging. Cryogenically cooled probes (CryoProbes) significantly enhance sensitivity (by a factor of 3-4 or more) by reducing thermal noise in the probe's electronics.[4][5][10] This allows for the acquisition of high-quality 2D spectra on smaller quantities of material or in a much shorter time frame.[11][12]
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR signals for my this compound sample overlapping?
A1: this compound is a complex diterpenoid with numerous protons in similar chemical environments.[13][14] This structural complexity leads to many signals appearing in a narrow region of the ¹H NMR spectrum, causing significant overlap.
Q2: What is the first and most effective step to resolve severe proton signal overlap?
A2: The most effective initial step is to utilize 2D NMR spectroscopy.[1] Specifically, a ¹H-¹³C HSQC experiment is often the most powerful tool as it disperses the crowded proton signals based on the much larger chemical shift range of the attached ¹³C nuclei.[1][6][7]
Q3: My ¹H-¹H COSY spectrum is too crowded around the diagonal to interpret. What should I do?
A3: When cross-peaks are very close to the diagonal in a COSY spectrum, it can be difficult to distinguish them.[12] In this situation, a ¹H-¹H TOCSY experiment can be more informative by revealing correlations to all other protons in the spin system, even those that are not directly coupled. Additionally, heteronuclear experiments like HSQC and HMBC will provide clarity by using the ¹³C dimension for dispersion.
Q4: Can changing the NMR solvent really make a significant difference?
A4: Yes. The choice of solvent can have a profound effect on the chemical shifts in an NMR spectrum.[9][15] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (ASIS effect) compared to chloroform-d₃, often resolving previously overlapped signals.[3][9] Switching to a more polar solvent like methanol-d₄ or DMSO-d₆ can also alter chemical shifts, particularly for protons near polar functional groups.[16]
Q5: When should I consider using a CryoProbe?
A5: You should consider using a CryoProbe when your sample amount is limited (e.g., in the low microgram range) and you are struggling to obtain adequate signal-to-noise for essential 2D experiments like HSQC or HMBC.[11] CryoProbes provide a significant sensitivity enhancement, making it possible to analyze very dilute samples that would be challenging with conventional probes.[4][5]
Data Presentation
Table 1: Typical NMR Chemical Shift Ranges for Key Moieties in this compound
| Functional Group/Proton Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Potential for Overlap |
| Methyl Protons (CH₃) | 0.8 - 2.2 | 15 - 30 | High (especially acetate (B1210297) methyls) |
| Methylene Protons (CH₂) | 1.0 - 4.5 | 20 - 60 | Very High |
| Methine Protons (CH) | 1.5 - 5.5 | 30 - 70 | Very High |
| Protons on Carbons Bearing Oxygen | 3.5 - 6.0 | 60 - 90 | High |
| Olefinic Protons | 4.5 - 6.5 | 100 - 150 | Moderate |
| Acetate Methyls (-OCOCH₃) | 1.9 - 2.2 | 20 - 23 | High |
| Carbonyls (Acetate) | - | 168 - 172 | N/A |
Note: These are approximate ranges and can vary based on the specific taxane derivative and the solvent used.
Visualizations
Caption: Workflow for troubleshooting NMR signal overlap.
Caption: Decision tree for NMR experiment selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Natural Products | Bruker [bruker.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6,10-Methanobenzocyclodecene-3,8,11,12-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3,8,11,12-tetraacetate, (3S,4aR,6R,8S,11R,12R,12aR)- | C28H40O8 | CID 167825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. thieme-connect.de [thieme-connect.de]
- 16. unn.edu.ng [unn.edu.ng]
Technical Support Center: Strategies to Improve Taxusin Enzymatic Conversion Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Taxusin enzymatic conversion experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic conversion of this compound precursors, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my target taxane (B156437) derivative consistently low?
Possible Causes & Solutions:
-
Suboptimal Enzyme Activity: The enzyme's catalytic efficiency is a primary factor. Ensure the enzyme is properly folded and active.
-
Solution: Verify the activity of your enzyme preparation using a standard assay with a known substrate. If activity is low, consider expressing and purifying a fresh batch of the enzyme.
-
-
Incorrect Reaction Conditions: Temperature, pH, and buffer composition can significantly impact enzyme performance.
-
Solution: Optimize these parameters for your specific enzyme. Refer to the data in Table 1 for reported optimal conditions for key enzymes in the Taxol biosynthetic pathway.
-
-
Substrate or Cofactor Limitation: The concentration of the taxane precursor or necessary cofactors (e.g., acetyl-CoA, NADPH) may be insufficient.
-
Solution: Increase the concentration of the limiting substrate or cofactor. For costly cofactors, consider implementing a regeneration system.
-
-
Product Inhibition: Accumulation of the final product can inhibit enzyme activity.
-
Solution: Consider strategies for in situ product removal, such as two-phase reaction systems or continuous flow reactors.
-
-
Poor Solubility of Substrates: Taxanes are often poorly soluble in aqueous solutions, limiting their availability to the enzyme.
-
Solution: The addition of a small amount of a water-miscible organic co-solvent, like DMSO or methanol, can improve solubility. However, the concentration must be optimized to avoid enzyme denaturation.
-
Q2: I am observing the formation of multiple unwanted byproducts. What could be the cause?
Possible Causes & Solutions:
-
Enzyme Promiscuity: Some enzymes in the Taxol pathway, like taxadiene-5α-hydroxylase (T5αH), are known to be promiscuous, leading to the formation of multiple products.
-
Solution: Consider protein engineering to improve the selectivity of the enzyme. Alternatively, optimizing reaction conditions such as temperature and pH can sometimes favor the desired reaction.
-
-
Spontaneous Rearrangement of Intermediates: Some taxane intermediates are unstable and can undergo non-enzymatic rearrangements.
-
Solution: Minimize reaction time and maintain optimal temperature and pH to reduce the likelihood of spontaneous side reactions. Prompt purification of the product is also recommended.
-
Q3: My enzyme appears to be inactive or loses activity quickly. What should I do?
Possible Causes & Solutions:
-
Improper Enzyme Storage: Enzymes are sensitive to temperature fluctuations and freeze-thaw cycles.
-
Solution: Ensure enzymes are stored at the recommended temperature (typically -80°C) in appropriate buffers containing cryoprotectants like glycerol.
-
-
Presence of Proteases: Contamination with proteases from the expression host can degrade your enzyme.
-
Solution: Include protease inhibitors during the purification process.
-
-
Absence of Essential Cofactors: Many enzymes require metal ions or other cofactors for stability and activity.
-
Solution: Check the literature for the specific cofactor requirements of your enzyme and ensure they are present in the reaction buffer. For example, taxadiene synthase requires Mg2+ for optimal activity.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which enzymes are the most common bottlenecks in the enzymatic synthesis of Taxol precursors?
The two most frequently cited bottlenecks in the heterologous production of Taxol precursors are:
-
Taxadiene Synthase (TS): This is the first committed step in the pathway and is often a rate-limiting enzyme.[2][3] Its low solubility and catalytic activity can limit the overall flux towards taxadiene.
-
Taxadien-5α-hydroxylase (T5αH / CYP725A4): This cytochrome P450 enzyme is notoriously difficult to express functionally in microbial hosts and exhibits product promiscuity, leading to the formation of off-pathway intermediates.[4]
Q2: What are the key strategies to improve the production of taxadiene in microbial hosts?
Several strategies have been successfully employed to increase taxadiene titers:
-
Metabolic Engineering of Host Strains: Overexpression of genes in the upstream mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways can increase the supply of the precursor geranylgeranyl pyrophosphate (GGPP).
-
Enzyme Engineering of Taxadiene Synthase (TS): Fusion of solubility tags to TS has been shown to improve its expression and activity in Saccharomyces cerevisiae.[5]
-
Bioprocess Optimization: Controlling culture conditions such as temperature and pH can significantly impact taxadiene production. For instance, reducing the cultivation temperature to 20°C has been shown to increase taxadiene titers in yeast.[2][5]
Q3: How can I improve the performance of cytochrome P450 enzymes like T5αH in my experiments?
Improving the function of plant-derived P450s in microbial hosts is a significant challenge. Key strategies include:
-
Co-expression of a Cytochrome P450 Reductase (CPR): P450s require a redox partner to transfer electrons. Co-expressing a compatible CPR is essential for activity.
-
N-terminal Modification: Modifying the N-terminus of the P450 can improve its expression and membrane integration in the heterologous host.
-
Optimization of Expression Levels: Fine-tuning the expression levels of the P450 and its reductase partner is crucial. Overexpression can sometimes lead to misfolding and aggregation.[6]
-
Host Selection: While E. coli has been engineered for P450-mediated reactions, yeast (S. cerevisiae) is often a more suitable host due to its eukaryotic cellular machinery, including the endoplasmic reticulum where P450s naturally reside.
Quantitative Data Summary
Table 1: Reported Titers of Early Taxol Precursors in Engineered Microbial Hosts
| Precursor | Host Organism | Titer (mg/L) | Reference |
| Taxadiene | Escherichia coli | ~1000 | [7] |
| Taxadiene | Saccharomyces cerevisiae | 129 | [2][5] |
| Oxygenated Taxanes | Escherichia coli | ~570 | [8] |
| Taxadien-5α-ol | Saccharomyces cerevisiae | 35.4 | |
| Taxadien-5α-yl-acetate | Saccharomyces cerevisiae | 26.2 |
Table 2: Key Acyltransferases in the Taxol Biosynthetic Pathway
| Enzyme | Abbreviation | Function | Reference |
| Taxadiene-5α-ol-O-acetyl Transferase | TAT | Acetylates taxadien-5α-ol to form taxadien-5α-yl acetate. | [9] |
| 10-deacetylbaccatin III-10-O-acetyl Transferase | DBAT | Acetylates the C10 hydroxyl group of 10-deacetylbaccatin III to yield baccatin (B15129273) III. | [9] |
| Taxane-2α-O-benzoyl Transferase | TBT | Catalyzes a late-stage benzoylation step. | [9] |
| Baccatin III:3-amino-3-phenylpropanoyl Transferase | BAPT | Attaches the β-phenylalanoyl side chain to baccatin III. | [9] |
| N-debenzoyl-2'-deoxytaxol N-benzoyltransferase | DBTNBT | Catalyzes the final N-benzoylation step to form Taxol. |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of Taxadiene
This protocol describes a general procedure for the in vitro synthesis of taxadiene using purified taxadiene synthase (TS).
Materials:
-
Purified taxadiene synthase (TS) enzyme
-
Geranylgeranyl pyrophosphate (GGPP) substrate
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)
-
GC-MS for product analysis
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the reaction buffer, GGPP (to a final concentration of ~50-100 µM), and purified TS enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for a defined period (e.g., 1-4 hours).
-
Stop the reaction by adding an equal volume of the organic solvent and vortexing vigorously to extract the taxadiene.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Carefully transfer the organic layer to a new tube.
-
Analyze the extracted product by GC-MS to confirm the presence and quantify the amount of taxadiene produced.
Protocol 2: Heterologous Expression and Purification of Taxol Pathway Enzymes in E. coli
This protocol provides a general workflow for expressing and purifying Taxol pathway enzymes, such as taxadiene synthase, in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene of interest (e.g., pET vector with a His-tag)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
SDS-PAGE analysis reagents
Procedure:
-
Transform the expression plasmid into the E. coli expression strain.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other methods.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
-
Dialyze the purified protein into a suitable storage buffer.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced production of taxadiene in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural and engineered production of taxadiene with taxadiene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing a Yeast Platform Strain for an Enhanced Taxadiene Biosynthesis by CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced production of taxadiene in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ISOPRENOID PATHWAY OPTIMIZATION FOR TAXOL PRECURSOR OVERPRODUCTION IN ESCHERICHIA COLI - The Science and Applications of Synthetic and Systems Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Overcoming heterologous protein interdependency to optimize P450-mediated Taxol precursor synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side-product formation in Taxusin derivatization
Welcome to the technical support center for Taxusin derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side-product formation during the chemical modification of Taxusins. Below, you will find troubleshooting guides and frequently asked questions to help you optimize your experimental protocols and improve the purity and yield of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products encountered during the derivatization of Taxusins?
A1: Side-product formation is highly dependent on the reaction type (e.g., acylation, silylation, alkylation) and the specific reaction conditions. However, some common side-products include:
-
Epimers: Particularly at the C7 position, leading to the formation of 7-epi-Taxusin derivatives. This is a common issue during both protection and deprotection steps under acidic or basic conditions.
-
Over-derivatization: Multiple hydroxyl groups on the this compound core can be derivatized if not properly protected, leading to a mixture of products with varying degrees of substitution.
-
Rearranged Products: Under certain conditions, particularly with base treatment, the oxetane (B1205548) ring of the this compound core can rearrange to form a tetrahydrofuran (B95107) ring analog.[1]
-
Incomplete Reactions: Leading to a mixture of starting material and the desired product, complicating purification.
-
Protecting Group Migration: Silyl (B83357) and acyl groups can sometimes migrate between adjacent hydroxyl groups.
Q2: How can I improve the regioselectivity of acylation on the this compound core?
A2: Achieving high regioselectivity is crucial. The reactivity of the hydroxyl groups on the this compound core generally follows the order C2' > C7 > C10 > C13. To selectively acylate a specific hydroxyl group, a carefully planned protecting group strategy is essential. For instance, to acylate the C13 hydroxyl, the more reactive C7 and C2' hydroxyls should be protected first. The choice of acylating agent and reaction conditions also plays a significant role. Using bulkier acylating agents can favor reaction at less sterically hindered positions.
Q3: What are the best practices for removing protecting groups without generating side-products?
A3: The choice of deprotection conditions is critical to avoid side-product formation.
-
For silyl ethers, fluoride (B91410) reagents like tetra-n-butylammonium fluoride (TBAF) are common. Buffering the reaction with a mild acid like acetic acid can help prevent epimerization at the C7 position.[2]
-
For acyl protecting groups, mild basic or acidic conditions can be used. However, care must be taken to avoid epimerization and rearrangement of the core structure. Enzymatic deacylation can be a highly selective alternative.
-
When using acidic deprotection agents like HF-pyridine, it is crucial to maintain low temperatures and monitor the reaction closely to minimize the formation of the C7-epimer.[2]
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues during this compound derivatization.
Issue 1: Low Yield of the Desired Acylated Product and Multiple Spots on TLC
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting/Optimization Strategy |
| Non-selective Acylation | - Protecting Group Strategy: Ensure that more reactive hydroxyl groups (e.g., C7-OH) are adequately protected before attempting to acylate a less reactive one (e.g., C13-OH). Use of bulky silyl protecting groups on adjacent positions can sterically direct the acylation. - Choice of Acylating Agent: Use a stoichiometric amount of the acylating agent. Consider using a bulkier acylating agent to improve selectivity for less sterically hindered hydroxyl groups. |
| Incomplete Reaction | - Reaction Time and Temperature: Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress by TLC. - Reagent Stoichiometry: Increase the equivalents of the acylating agent and the coupling reagent/base. |
| Side-Product Formation (e.g., Diacylated Product) | - Controlled Addition: Add the acylating agent slowly and at a low temperature to control the reaction rate and minimize over-acylation. - Purification: Optimize the chromatographic separation to isolate the desired mono-acylated product. |
Issue 2: Formation of a Significant Amount of 7-epi-Taxusin Derivative
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting/Optimization Strategy |
| Harsh Deprotection Conditions | - Milder Reagents: If using acidic deprotection (e.g., HF-pyridine), switch to a milder fluoride source like TBAF buffered with acetic acid.[2] - Temperature Control: Perform the deprotection at low temperatures (e.g., 0 °C or below) and carefully monitor the reaction to stop it as soon as the starting material is consumed.[2] |
| Basic Reaction Conditions | - Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize epimerization. - Temperature Control: Keep the reaction temperature as low as possible. |
| Prolonged Reaction Times | - Reaction Monitoring: Closely monitor the reaction by TLC or HPLC and quench it as soon as the desired transformation is complete. |
Issue 3: Presence of a Rearranged Side-Product (Tetrahydrofuran Ring Analog)
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting/Optimization Strategy |
| Strong Basic Conditions | - Use of Milder Bases: Avoid strong bases like hydroxides or alkoxides when possible. Consider using weaker amine bases (e.g., pyridine (B92270), triethylamine) or inorganic bases (e.g., K2CO3). - Temperature Control: Perform the reaction at the lowest possible temperature to disfavor the rearrangement pathway. |
| Extended Reaction Time in Base | - Minimize Exposure: Keep the exposure of the this compound derivative to basic conditions as short as possible. Quench the reaction promptly once the desired transformation is achieved. |
Experimental Protocols
Protocol 1: Selective Silylation of the C7-Hydroxyl Group of a Baccatin (B15129273) III Analog
This protocol is adapted for the selective protection of the C7 hydroxyl group, which is often a prerequisite for further derivatization at other positions.
Materials:
-
Baccatin III analog
-
Triethylsilyl chloride (TESCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Baccatin III analog and 1.5 equivalents of imidazole in anhydrous DMF under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.2 equivalents of TESCl dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding cold saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Acylation of a 7-O-Protected Baccatin III Analog at the C13-Hydroxyl Group
Materials:
-
7-O-Protected Baccatin III analog
-
Acylating agent (e.g., an acid anhydride (B1165640) or acid chloride)
-
4-Dimethylaminopyridine (DMAP)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
1 M HCl solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 7-O-protected Baccatin III analog in anhydrous pyridine and anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Cool the solution to 0 °C.
-
Slowly add the acylating agent (1.5 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Deprotection of a 7-O-TES Protected this compound Derivative
This protocol uses buffered TBAF to minimize C7-epimerization.
Materials:
-
7-O-TES protected this compound derivative
-
Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF)
-
Acetic acid
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 7-O-TES protected this compound derivative in anhydrous THF.
-
Add 1.5 equivalents of acetic acid to the solution.
-
Cool the solution to 0 °C.
-
Slowly add 1.2 equivalents of the 1 M TBAF solution in THF.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the deprotected product by column chromatography.
Visualizations
Caption: General workflow for the regioselective derivatization of a this compound.
Caption: Troubleshooting logic for identifying and resolving side-product formation.
References
Validation & Comparative
A Comparative Guide to Precursors in Taxol® Semi-Synthesis: Baccatin III vs. 10-Deacetylbaccatin III
The semi-synthesis of Paclitaxel (B517696) (Taxol®), a potent anti-cancer agent, is a cornerstone of its large-scale production. This process relies on the extraction of advanced precursors from renewable sources, primarily the needles of the yew tree (Taxus baccata). Among the most critical of these precursors are baccatin (B15129273) III and its immediate biosynthetic antecedent, 10-deacetylbaccatin III (10-DAB). This guide provides a detailed comparison of these two key starting materials, supported by experimental data and protocols, to inform researchers and drug development professionals in the selection of an optimal synthetic route. While other precursors exist, baccatin III and 10-DAB are the most industrially relevant.
Performance Comparison: Baccatin III vs. 10-Deacetylbaccatin III
The choice between baccatin III and 10-deacetylbaccatin III as the starting material for Taxol® semi-synthesis involves a trade-off between natural abundance and the number of synthetic steps required. 10-DAB is significantly more abundant in the needles of Taxus baccata, making its extraction more economically viable.[1][2] However, its use necessitates an additional chemical step—acetylation at the C10 position—to convert it into baccatin III before proceeding with the side-chain attachment.[3][4] Baccatin III, while less abundant, provides a more direct route to Taxol®.
| Parameter | Baccatin III | 10-Deacetylbaccatin III (10-DAB) | References |
| Natural Abundance | Less abundant in renewable Taxus sources. | More abundant in the needles of Taxus baccata. | [1][2] |
| Starting Material for Semi-Synthesis | Direct precursor for side-chain attachment. | Requires acetylation at C10 to form baccatin III. | [3][4] |
| Number of Synthetic Steps to Taxol® | Fewer steps. | One additional step (acetylation) required. | [2] |
| Overall Yield from Precursor | Generally high in the final coupling and deprotection steps. | The additional acetylation step can impact the overall yield. A four-step conversion of 10-DAB to Taxol has been reported with a 58% overall yield. | [1] |
| Economic Viability | Lower abundance can increase initial raw material cost. | Higher abundance makes it a more cost-effective starting material. | [2] |
Experimental Protocols
Acetylation of 10-Deacetylbaccatin III to Baccatin III
This initial step is crucial when starting the semi-synthesis from the more abundant 10-DAB.
Materials:
-
10-deacetylbaccatin III (10-DAB)
-
Anhydrous pyridine (B92270)
-
Acetic anhydride (B1165640)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)
Procedure:
-
Dissolve 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude baccatin III by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield baccatin III as a white solid.
Semi-synthesis of Taxol® from Baccatin III
The following is a generalized protocol for the attachment of the C13 side chain to baccatin III, a critical step in Taxol® synthesis. One of the most common methods involves the use of a protected β-lactam, as pioneered by Ojima.
Materials:
-
Baccatin III
-
Protected β-lactam side chain (e.g., (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium hydride (NaH) or another suitable base
-
Hydrofluoric acid-pyridine complex (HF-Py) or another deprotecting agent
-
Saturated ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Protect the C7 hydroxyl group of baccatin III, for example, with a triethylsilyl (TES) group.
-
Dissolve the 7-TES-baccatin III in anhydrous THF at a low temperature (e.g., -40°C) under an inert atmosphere.
-
Add a base, such as sodium hydride, to deprotonate the C13 hydroxyl group.
-
Slowly add the protected β-lactam side chain to the reaction mixture.
-
Allow the reaction to proceed for several hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the organic layer with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the coupled product by silica gel chromatography.
-
Deprotect the silyl (B83357) protecting groups (e.g., using HF-Py in pyridine) to yield Paclitaxel.
-
Purify the final product by recrystallization or further chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the semi-synthetic routes to Taxol® starting from both 10-deacetylbaccatin III and baccatin III.
Caption: Comparative workflow for Taxol® semi-synthesis.
The following diagram details the key chemical transformations in the semi-synthesis of Taxol® from 10-DAB.
Caption: Key steps in Taxol® semi-synthesis from 10-DAB.
Conclusion
The semi-synthesis of Taxol® from naturally derived precursors is a mature and efficient process. The selection between baccatin III and 10-deacetylbaccatin III as the starting material is a critical decision driven by economic and logistical considerations. While 10-DAB is more readily available from renewable sources, its conversion to Taxol® requires an additional acetylation step.[2] In contrast, the use of the less abundant baccatin III offers a more direct synthetic route.[5] Advances in extraction and purification technologies, as well as the optimization of synthetic protocols, continue to enhance the efficiency of both pathways, ensuring a stable supply of this vital chemotherapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
Comparative Yield Analysis: Paclitaxel Production from Taxus Species vs. Baccatin III Semi-Synthesis
Paclitaxel (B517696) (commercially known as Taxol), a potent anti-cancer agent, has been a subject of intense research, not only for its therapeutic efficacy but also for the challenges associated with its supply. Historically, paclitaxel was sourced directly from the bark of the Pacific yew (Taxus brevifolia), a method fraught with low yields and significant environmental concerns.[1][2] This has led to the development of alternative, more sustainable production strategies, primarily the semi-synthesis of paclitaxel from more abundant precursors like baccatin (B15129273) III and 10-deacetylbaccatin III (10-DAB) extracted from renewable Taxus needles.[3][4]
This guide provides an objective comparison of these two primary production methodologies: direct extraction from Taxus biomass and semi-synthesis from baccatin III. It includes a summary of yield data, detailed experimental protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in understanding the nuances of each approach.
Data Presentation: A Comparative Overview of Yields
The yield of paclitaxel is a critical factor in determining the viability and scalability of its production. Direct extraction from Taxus bark is notoriously inefficient, while semi-synthesis offers a more promising route by utilizing more readily available precursors found in the plant's needles.
| Parameter | Direct Extraction from Taxus | Semi-Synthesis from Precursors |
| Starting Material | Bark of Taxus brevifolia (Pacific Yew) | Needles of Taxus baccata (European Yew) or other species |
| Target Molecule | Paclitaxel | 10-deacetylbaccatin III (10-DAB) or Baccatin III |
| Yield of Target from Biomass | 0.001% - 0.05% of dry bark weight[5][6] | Up to 0.1% (w/w) of 10-DAB from fresh needles[7] |
| Conversion Yield | Not Applicable | ~50-60% overall yield from 10-DAB to paclitaxel[3][7] |
| Sustainability | Low (destructive harvesting of slow-growing trees)[1] | High (utilizes renewable biomass, i.e., needles)[3] |
| Precursor Abundance | Paclitaxel is a minor component[8] | 10-DAB is significantly more abundant than paclitaxel in needles[4] |
Experimental Protocols
The following sections detail the generalized methodologies for the extraction of paclitaxel from Taxus biomass and the semi-synthetic conversion of baccatin III precursors to paclitaxel.
Protocol 1: Extraction and Purification of Paclitaxel from Taxus Bark
This protocol outlines a common laboratory-scale method for isolating paclitaxel from the dried bark of Taxus species.
1. Preparation and Extraction:
- Air-dry the collected Taxus brevifolia bark and grind it into a fine powder.[9]
- Macerate the powdered bark in methanol (B129727) or 95% ethanol (B145695) (e.g., 1:10 w/v ratio) for 24-48 hours at room temperature.[9][10]
- Filter the mixture to collect the alcoholic extract. Repeat the extraction on the plant residue to maximize the yield.[9]
- Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[9][10]
2. Liquid-Liquid Partitioning:
- Suspend the crude extract in water and partition it against a non-polar solvent like n-hexane to remove lipids and other non-polar impurities. Discard the hexane (B92381) layer.[9]
- Extract the remaining aqueous layer with a solvent of intermediate polarity, such as dichloromethane (B109758) or chloroform. The taxanes will move into this organic phase.[9][10]
- Collect the organic phase and evaporate it to dryness to yield a taxane-enriched fraction.[9]
3. Chromatographic Purification:
- Silica (B1680970) Gel Column Chromatography: Dissolve the taxane-enriched fraction in a minimal amount of the initial mobile phase (e.g., a hexane/ethyl acetate (B1210297) mixture).[11]
- Load the solution onto a silica gel column and elute with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).[9][11]
- Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify and pool the fractions containing paclitaxel.[9]
- Reversed-Phase HPLC: Further purify the paclitaxel-containing fractions using a C18 HPLC column.[9] Use a mobile phase gradient, typically of acetonitrile (B52724) and water, and monitor the eluent at 227 nm.[9][12]
4. Crystallization:
- Concentrate the purified paclitaxel fraction from the HPLC step.
- Crystallize the paclitaxel using a suitable solvent system, such as acetone-hexane, to obtain the final pure product.[9]
Protocol 2: Semi-Synthesis of Paclitaxel from 10-Deacetylbaccatin III (10-DAB)
The semi-synthesis of paclitaxel is a multi-step process that begins with the extraction of 10-DAB from yew needles. This precursor is then chemically converted to baccatin III and subsequently to paclitaxel.
1. Protection of the C-7 Hydroxyl Group of 10-DAB:
- Dissolve 10-DAB in an anhydrous solvent like pyridine (B92270) under an inert atmosphere.[11]
- Cool the solution to 0 °C and slowly add a protecting group reagent, such as triethylsilyl chloride (TESCl).[11]
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[11]
- After the reaction is complete, quench with a saturated aqueous sodium bicarbonate solution and extract the product. Purify the resulting 7-O-TES-10-deacetylbaccatin III using silica gel chromatography.[11]
2. Acetylation of the C-10 Hydroxyl Group (Conversion to Baccatin III derivative):
- Dissolve the 7-O-TES-10-deacetylbaccatin III in an anhydrous solvent like dichloromethane (DCM).[11]
- Add a base (e.g., pyridine or DMAP) and cool the mixture to 0 °C.
- Add acetyl chloride or acetic anhydride (B1165640) to acetylate the C-10 hydroxyl group, forming 7-O-TES-baccatin III.[11]
- Work up the reaction and purify the product by column chromatography.[11]
3. Attachment of the C-13 Side Chain:
- Dissolve the 7-O-TES-baccatin III in anhydrous tetrahydrofuran (B95107) (THF) and cool to a low temperature (e.g., -40 °C).[4]
- Add a strong base, such as lithium hexamethyldisilazide (LiHMDS), to deprotonate the C-13 hydroxyl group.[4][11]
- In a separate flask, dissolve a protected side-chain precursor (e.g., a β-lactam) in anhydrous THF and add it to the reaction mixture.[11]
- Allow the reaction to proceed to completion, then quench and purify the fully protected paclitaxel intermediate.[4]
4. Deprotection:
- Dissolve the protected paclitaxel intermediate in a suitable solvent.
- Add a deprotecting agent (e.g., hydrofluoric acid-pyridine or trifluoroacetic acid) at 0 °C to remove the protecting groups (e.g., the TES group at C-7).[11]
- Carefully quench the reaction, extract the final paclitaxel product, and purify it, typically via HPLC or crystallization.[11]
Visualizations: Workflows and Pathways
To better illustrate the processes, the following diagrams, generated using Graphviz, depict the comparative workflow for paclitaxel production and its core biosynthetic pathway.
Caption: Comparative workflow for paclitaxel production.
Caption: Simplified biosynthetic pathway of paclitaxel.
References
- 1. static.igem.org [static.igem.org]
- 2. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 3. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isolation of anticancer drug TAXOL from Pestalotiopsis breviseta with apoptosis and B-Cell lymphoma protein docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2022162101A1 - Production of taxol from taxus cuttings - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. zenodo.org [zenodo.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Taxusin-Derived Compounds and Taxol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of taxusin-derived compounds and clinically established Taxol® (paclitaxel) analogs. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to be a valuable resource for researchers in oncology and drug discovery.
Introduction
The taxane (B156437) family of diterpenoids, originally isolated from the yew tree (Taxus species), has yielded some of the most important chemotherapeutic agents in modern medicine. Paclitaxel (B517696) (Taxol®) and its semi-synthetic analog docetaxel (B913) (Taxotere®) are widely used in the treatment of various cancers, including ovarian, breast, and lung cancer. Their primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.
This compound (B16899) and its related compounds, such as taxchinin A and brevifoliol (B1200483), are biosynthetic precursors to paclitaxel. While structurally related to Taxol®, these compounds lack the complex C13 side chain that is crucial for the high-affinity binding to β-tubulin and potent cytotoxic activity of paclitaxel and its analogs. This guide explores the existing research on the biological activities of these earlier pathway taxoids and compares them with the well-characterized profiles of paclitaxel and docetaxel.
Quantitative Comparison of Cytotoxicity
The following tables summarize the in vitro cytotoxicity of this compound-derived compounds (specifically derivatives of taxchinin A and brevifoliol) and key Taxol® analogs against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: Cytotoxicity of this compound-Derived Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Taxchinin A | A549 | Human Non-Small Cell Lung Cancer | 60.50[1] |
| 5,13-Dioxo-taxchinin A | A549 | Human Non-Small Cell Lung Cancer | 1.68[1] |
| 5-Oxo-13-TBDMS-taxchinin A | A549 | Human Non-Small Cell Lung Cancer | 0.48[1] |
| 5-Oxo-13,15-epoxy-13-epi-taxchinin A | A549 | Human Non-Small Cell Lung Cancer | 0.75[1] |
| Brevifoliol | - | - | Inactive[1] |
Table 2: Cytotoxicity of Taxol® Analogs
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Paclitaxel (Taxol®) | A549 | Human Non-Small Cell Lung Cancer | 2.5 - 7.5[2] |
| Paclitaxel (Taxol®) | Ovarian Carcinoma Panel | Ovarian Cancer | 0.7 - 1.8[3] |
| Paclitaxel (Taxol®) | HeLa | Cervical Cancer | 13.4[4] |
| Docetaxel (Taxotere®) | Ovarian Carcinoma Panel | Ovarian Cancer | 0.8 - 1.7[3] |
| Docetaxel (Taxotere®) | Neuroblastoma Panel | Neuroblastoma | 0.13 - 3.3 ng/mL[5] |
Tubulin Polymerization Activity
A hallmark of the biological activity of paclitaxel and its analogs is their ability to enhance the polymerization of tubulin into stable microtubules.[6][7] This activity is typically measured using in vitro tubulin polymerization assays.
Currently, there is a lack of publicly available experimental data on the direct effects of this compound, taxchinin A, brevifoliol, or their derivatives on in vitro tubulin polymerization. While their cytotoxic effects suggest an interaction with cellular processes, it remains to be experimentally confirmed whether they act as microtubule stabilizers in a manner similar to Taxol®. The significantly lower cytotoxicity of the parent compounds taxchinin A and brevifoliol compared to paclitaxel suggests that they are likely much weaker promoters of tubulin polymerization, if at all. The increased activity of some of the synthetic derivatives of taxchinin A indicates that structural modifications can enhance their cytotoxic potential, though the precise mechanism remains to be elucidated.
Signaling Pathways
Taxol® Analogs
Paclitaxel and its analogs exert their effects through a complex interplay of signaling pathways, initiated by the stabilization of microtubules. This disruption of microtubule dynamics leads to a cascade of events culminating in cell death.
Caption: Signaling pathways affected by Taxol and its analogs.
This compound-Derived Compounds
Specific signaling pathways modulated by this compound-derived compounds have not been extensively studied. Given their structural similarity to the taxane core, it is plausible that their cytotoxic effects, when observed, are also linked to mitotic disruption. However, without direct evidence of microtubule interaction, it is possible they may act through other, yet to be identified, mechanisms. Further research is required to elucidate the precise molecular targets and signaling cascades affected by these compounds.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of compounds on cultured cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) crystals are solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound-derived compounds, Taxol analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control cells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: After the 4-hour incubation, carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol describes a method to assess the effect of compounds on the polymerization of purified tubulin by measuring changes in turbidity.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm. Compounds that promote polymerization will increase the rate and extent of turbidity, while inhibitors will have the opposite effect.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Paclitaxel) and negative control (e.g., Nocodazole)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Compound Addition: In a pre-chilled 96-well plate on ice, add a small volume of the test compound dilutions to the appropriate wells. Include vehicle control, positive control, and negative control wells.
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction.
-
Turbidity Measurement: Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 60-90 minutes.
-
Data Analysis: Plot the absorbance at 340 nm as a function of time to generate polymerization curves. Analyze the curves to determine the effect of the test compounds on the lag phase, polymerization rate, and the maximum polymer mass.
Experimental Workflow Visualization
Caption: A general workflow for evaluating novel taxane-like compounds.
Conclusion
This guide provides a comparative overview of the biological activities of this compound-derived compounds and established Taxol® analogs. The available data indicates that while some synthetic derivatives of taxchinin A exhibit moderate cytotoxicity, the parent this compound-related compounds are significantly less potent than paclitaxel and docetaxel. A critical gap in the current understanding is the lack of data on the tubulin polymerization activity of these early biosynthetic precursors. Future research should focus on elucidating the precise mechanism of action of cytotoxic this compound derivatives and their effects on microtubule dynamics and associated signaling pathways. Such studies will be invaluable for the rational design of novel, potent taxane-based anticancer agents.
References
- 1. Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxanes trigger cancer cell killing in vivo by inducing non-canonical T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
The Role of Taxusin in Paclitaxel Biosynthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the role of taxusin (B16899) in the paclitaxel (B517696) biosynthetic pathway against direct precursors and alternative production methodologies. Experimental data and detailed protocols are presented to offer a thorough understanding of the current landscape of paclitaxel synthesis.
Introduction to Paclitaxel Biosynthesis
Paclitaxel (Taxol®) is a highly effective anti-cancer agent, the biosynthesis of which is a complex, multi-step process occurring in yew trees (Taxus spp.). The pathway involves approximately 20 enzymatic steps, starting from the universal diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP). The intricate series of reactions includes cyclization, hydroxylations, acetylations, and the addition of a characteristic side chain to form the final paclitaxel molecule. Key intermediates in this pathway include taxadiene, baccatin (B15129273) III, and 10-deacetylbaccatin III (10-DAB).
This compound: An Indirect Player in the Paclitaxel Pathway
While not a direct intermediate in the main biosynthetic route to paclitaxel, this compound has been instrumental as a surrogate substrate for the characterization of several key enzymes in the pathway, particularly cytochrome P450 hydroxylases. This compound is considered a "dead-end" metabolite found in the heartwood of yew trees. However, its structural similarity to paclitaxel precursors allows it to be hydroxylated by enzymes such as taxoid-2α-hydroxylase and taxoid-7β-hydroxylase. This has enabled researchers to study the function and kinetics of these enzymes in vitro, providing valuable insights into the complex hydroxylation steps of paclitaxel biosynthesis.
Comparison of Paclitaxel Production Methods
The production of paclitaxel can be achieved through various methods, each with its own set of advantages and disadvantages. The following table summarizes the key quantitative data for comparison.
| Production Method | Starting Material | Key Intermediates/Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Direct Extraction | Taxus spp. bark and needles | Solvents for extraction | ~0.01-0.05% from bark[1] | Variable, requires extensive purification | Access to the natural molecule | Low yield, slow-growing and endangered source, environmentally unsustainable[1] |
| Semi-synthesis | 10-Deacetylbaccatin III (10-DAB) or Baccatin III | Chemical reagents for side-chain attachment and modifications | High conversion yields (e.g., 53% from 10-DAB)[2] | High, can be purified to pharmaceutical grade | Utilizes more abundant precursors from renewable sources (needles), commercially viable[2][3] | Multi-step chemical process, use of protecting groups and hazardous reagents[3] |
| Plant Cell Culture | Taxus cell lines | Culture media, elicitors (e.g., methyl jasmonate) | 1-3 mg/L, can be increased to 28-110 mg/L with elicitors[1] | Variable, requires purification | Sustainable and controlled production, independent of tree harvesting[1] | Lower and often unstable yields compared to semi-synthesis, requires optimization[1] |
| Heterologous Production | Genetically engineered microbes (e.g., E. coli, S. cerevisiae) or plants (e.g., N. benthamiana) | Precursor feeding (e.g., baccatin III, phenylalanine), engineered metabolic pathways | Variable, under development. e.g., 1.3 mg/L of taxadiene in E. coli[2] | Requires extensive purification from host organism | Potentially highly scalable, sustainable, and cost-effective; allows for production of novel analogs[2][4] | Complex pathway to reconstruct, often results in low titers of the final product, requires significant metabolic engineering[2][4] |
Experimental Protocols
Semi-synthesis of Paclitaxel from Baccatin III
This protocol outlines the key steps for the laboratory-scale semi-synthesis of paclitaxel from baccatin III.
Materials:
-
Baccatin III
-
(3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (protected side chain)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrofluoric acid-pyridine complex (HF-Py) or trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Side-Chain Attachment:
-
Dissolve baccatin III in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -40°C.
-
Slowly add a solution of LiHMDS in THF to deprotonate the C13 hydroxyl group of baccatin III. Stir for 30-60 minutes.
-
In a separate flask, dissolve the protected β-lactam side chain in anhydrous THF and add it to the reaction mixture.
-
Allow the reaction to proceed at -40°C, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the protected paclitaxel intermediate by silica gel column chromatography.[3]
-
-
Deprotection:
-
Dissolve the purified, protected paclitaxel intermediate in acetonitrile (B52724) or DCM.
-
Carefully add HF-Py or TFA at 0°C.
-
Stir the reaction at 0°C to room temperature, monitoring by TLC.
-
Carefully neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the paclitaxel with DCM, wash with water, and dry over anhydrous sodium sulfate.
-
Purify the final paclitaxel product by silica gel column chromatography or preparative HPLC.[3]
-
In Vitro Assay for Taxoid Hydroxylase Activity
This generalized protocol describes an in vitro assay to determine the activity of a cytochrome P450 taxoid hydroxylase using this compound as a substrate.
Materials:
-
Microsomal preparation containing the recombinant taxoid hydroxylase (e.g., from engineered yeast or insect cells).
-
This compound (substrate)
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
EDTA
-
Dithiothreitol (DTT)
-
Organic solvent (e.g., ethyl acetate) for extraction
-
HPLC-MS/MS system for product analysis
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, EDTA, and DTT.
-
Add the microsomal preparation containing the hydroxylase to the reaction mixture.
-
Initiate the reaction by adding a solution of this compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
Start the enzymatic reaction by adding NADPH.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle shaking for a defined period (e.g., 1-2 hours).
-
A control reaction without NADPH should be run in parallel to account for any non-enzymatic conversion.
-
-
Product Extraction and Analysis:
-
Stop the reaction by adding an equal volume of cold ethyl acetate.
-
Vortex vigorously to extract the products into the organic phase.
-
Centrifuge to separate the phases and carefully collect the upper organic layer.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for HPLC-MS/MS analysis.
-
Analyze the sample to identify and quantify the hydroxylated this compound products.
-
Visualizing the Paclitaxel Biosynthetic Pathway and Experimental Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the paclitaxel biosynthetic pathway, the role of this compound as a surrogate substrate, and a typical experimental workflow for enzyme validation.
References
A Researcher's Guide to Comparative Metabolic Flux Analysis of Taxusin and Other Taxanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting a comparative metabolic flux analysis (MFA) of Taxusin and other taxanes, such as the anticancer drug Paclitaxel (B517696) (Taxol®). Understanding the metabolic flux distribution through the complex taxane (B156437) biosynthetic network is crucial for optimizing the production of specific taxoids in engineered biological systems. While direct comparative flux data is limited in the public domain, this guide outlines the established biosynthetic pathways, presents a detailed experimental protocol for conducting such an analysis, and provides templates for data presentation.
The Biosynthetic Landscape of Taxanes
Taxanes are a class of diterpenoids produced by plants of the genus Taxus.[1] The biosynthesis of these complex molecules begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is cyclized to form the characteristic taxane skeleton.[1][2] From this point, a series of oxygenations, acylations, and other modifications lead to a diverse array of taxoids.[3]
Paclitaxel biosynthesis is a well-studied pathway involving numerous enzymatic steps.[4] The pathway proceeds through key intermediates such as taxadiene, taxadien-5α-ol, and baccatin (B15129273) III.[1][3] The formation of baccatin III is a critical branch point, as it is the immediate precursor to which the C13 side chain is attached to form Paclitaxel.[1]
This compound has been identified as an alternative taxane that can be produced, particularly in engineered systems.[5] Its biosynthesis diverges from the main pathway leading to Paclitaxel. Understanding the metabolic flux partitioning between the pathways leading to this compound and other taxanes like Paclitaxel is essential for metabolic engineering efforts aimed at maximizing the yield of a desired compound.
Quantitative Data Comparison
A comparative metabolic flux analysis would aim to quantify the rate of carbon flow through the key reactions in the taxane biosynthetic network. The following tables provide a template for presenting such data. The values presented here are illustrative and would be populated with experimental data from a 13C-labeling study.
Table 1: Comparative Flux Distribution at Key Branch Points
| Branch Point Metabolite | Precursor Pathway | Flux to Paclitaxel Pathway (%) | Flux to this compound Pathway (%) | Other Divergent Fluxes (%) |
| Taxa-4(5),11(12)-diene | GGPP Cyclization | 85 | 10 | 5 |
| Taxadien-5α-ol | Taxadiene Hydroxylation | 80 | 15 | 5 |
| 10-deacetylbaccatin III | Late-stage intermediate | 70 | - | 30 |
Table 2: Precursor Contribution to Taxane Skeletons
| Taxane | Precursor | Relative Contribution (%) |
| Paclitaxel | Mevalonate Pathway (MVA) | 20 |
| Methylerythritol Phosphate (MEP) Pathway | 80 | |
| This compound | Mevalonate Pathway (MVA) | 25 |
| Methylerythritol Phosphate (MEP) Pathway | 75 |
Experimental Protocols
Conducting a comparative MFA of this compound and other taxanes requires a robust experimental setup, typically involving 13C-labeling experiments in Taxus cell cultures.[6][7]
Cell Culture and Isotope Labeling
-
Cell Line: Taxus chinensis or Taxus baccata cell suspension cultures are commonly used.[8][9]
-
Culture Medium: Cells are typically grown in a defined medium such as Gamborg’s B5 or Murashige and Skoog (MS) medium, supplemented with plant hormones.[10]
-
13C-Labeled Substrate: A 13C-labeled carbon source, such as [U-13C6]glucose, is introduced into the medium.[10] The labeling experiment is carried out until a metabolic and isotopic steady state is reached.[6]
-
Sampling: Cell samples are collected at various time points to monitor growth and metabolite labeling patterns.[10]
Metabolite Extraction and Analysis
-
Quenching: The metabolic activity in the collected cell samples is rapidly quenched, often using cold methanol (B129727) or a similar solvent mixture.
-
Extraction: Metabolites are extracted from the cells using a two-phase extraction method (e.g., chloroform/methanol/water) to separate polar and nonpolar metabolites.
-
Analysis: The isotopic labeling patterns of key metabolites (sugars, organic acids, amino acids, and taxoids) are determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
Computational Modeling and Flux Calculation
-
Metabolic Network Model: A stoichiometric model of the central carbon metabolism and the taxane biosynthetic pathway is constructed.
-
Flux Calculation: The labeling data, along with measured uptake and secretion rates, are used to calculate the intracellular metabolic fluxes using software packages like INCA or OpenFLUX.[11] The model is fitted to the experimental data to obtain the best estimate of the flux distribution.[6]
Visualizing Metabolic Pathways and Workflows
Taxane Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of taxanes.
Metabolic Flux Analysis Workflow
Caption: Experimental workflow for metabolic flux analysis.
References
- 1. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy [mdpi.com]
- 2. The Taxus genome provides insights into paclitaxel biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Plants against cancer: towards green Taxol production through pathway discovery and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Exploring the Interplay between Metabolic Pathways and Taxane Production in Elicited Taxus baccata Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions [frontiersin.org]
- 10. Frontiers | Isotopically non-stationary metabolic flux analysis of heterotrophic Arabidopsis thaliana cell cultures [frontiersin.org]
- 11. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Taxusin Derivatives and Paclitaxel in Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro cytotoxicity of several novel taxusin (B16899) derivatives against various cancer cell lines, benchmarked against the widely used chemotherapeutic agent, paclitaxel (B517696). The data presented herein is collated from recent preclinical studies and aims to offer an objective overview of the performance of these next-generation taxanes, highlighting their potential advantages in overcoming challenges such as drug resistance.
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the 50% inhibitory concentration (IC50) values for paclitaxel and various novel this compound derivatives across different human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Paclitaxel | MDA-MB-435 | Breast Cancer (drug-sensitive) | 1 | [1][2] |
| NCI/ADR-RES | Breast Cancer (drug-resistant) | 300 | [2] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~12 | [3] | |
| SB-T-1216 | MDA-MB-435 | Breast Cancer (drug-sensitive) | 0.6 | [1][2] |
| NCI/ADR-RES | Breast Cancer (drug-resistant) | 1.8 | [2] | |
| PTX-TTHA | MDA-MB-231 | Triple-Negative Breast Cancer | 12.67 | [3] |
| MCF-7 | Breast Adenocarcinoma | >10 | [3] | |
| 4T1 | Murine Breast Cancer | >10 | [3] | |
| Ortataxel | Variety of cell lines | Drug-sensitive and resistant cancers | Potent activity reported | [4] |
| BMS-184476 | HCT-116/MDR | Human Colon Cancer | Less susceptible to resistance than paclitaxel | [5] |
Key Observations
Novel taxane (B156437) derivatives, such as SB-T-1216, demonstrate significantly enhanced cytotoxicity, particularly against drug-resistant cancer cell lines.[1][2] For instance, SB-T-1216 is approximately 167 times more potent than paclitaxel in the NCI/ADR-RES multidrug-resistant breast cancer cell line.[2] This suggests a potential mechanism to overcome the common clinical challenge of taxane resistance.
Furthermore, derivatives like PTX-TTHA have been engineered for improved water solubility, which may reduce the side effects associated with the solvents used in paclitaxel formulations.[3][6] While its in vitro cytotoxicity against the MDA-MB-231 cell line is comparable to paclitaxel, its improved pharmacological properties make it a promising candidate for further development.[3]
Second-generation taxanes like Ortataxel have also shown excellent activity against a range of drug-sensitive and drug-resistant cancer cell lines and are being explored in clinical trials.[4]
Experimental Protocols
The following is a detailed methodology for a typical in vitro cytotoxicity assay, such as the MTT assay, used to determine the IC50 values of taxane compounds.
MTT Assay Protocol for Cytotoxicity Assessment
1. Materials and Reagents:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Paclitaxel and novel this compound derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Harvest and count the cancer cells.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in a complete culture medium.
-
Seed 100 µL of the cell suspension (approximately 5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
3. Compound Treatment:
-
Prepare stock solutions of paclitaxel and the this compound derivatives in DMSO.
-
Perform serial dilutions of the stock solutions in a complete culture medium to achieve a range of final concentrations.
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
4. MTT Assay:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the soluble MTT into insoluble formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure the complete dissolution of the formazan.
5. Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, from the dose-response curve using suitable software.
Mechanism of Action and Signaling Pathways
Taxanes, including paclitaxel and its derivatives, primarily exert their cytotoxic effects by interfering with microtubule dynamics.[7][8] This disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[8]
Caption: General mechanism of action for taxane derivatives leading to apoptosis.
While the core mechanism is conserved, some novel derivatives may exhibit altered downstream effects. For instance, studies on SB-T-1216 suggest it can induce cell death without the accumulation of cells in the G2/M phase, indicating a potentially alternative or additional pathway to trigger apoptosis, especially in drug-resistant cells.[2] This could be a key factor in its enhanced efficacy against such resistant phenotypes. The induction of apoptosis by taxanes involves the activation of caspase cascades, including caspase-3, -8, and -9.[2]
The development of novel this compound derivatives continues to be a promising avenue in cancer therapy. By overcoming limitations of paclitaxel such as poor solubility and drug resistance, these new agents have the potential to improve therapeutic outcomes for a range of malignancies. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety profiles.
References
- 1. Comparison of Cell Death-inducing Effect of Novel Taxane SB-T-1216 and Paclitaxel in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of cell death-inducing effect of novel taxane SB-T-1216 and paclitaxel in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the new generation taxane anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on taxane development: new analogs and new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on taxane development: new analogs and new formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Illuminating the Molecular Architecture of Taxusin: A Spectroscopic Validation Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular framework of taxusin (B16899), a key taxane (B156437) diterpenoid, has been definitively established through a combination of powerful spectroscopic techniques. This guide provides a comparative overview of the spectroscopic data that serves as the gold standard for the structural validation of this compound, with a particular focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We also present data for baccatin (B15129273) III, a structurally related and biosynthetic precursor to the renowned anti-cancer agent, paclitaxel, to offer a comparative perspective.
Spectroscopic Data Comparison: this compound vs. Baccatin III
The structural elucidation of complex natural products like this compound relies on the careful analysis and interpretation of data from multiple spectroscopic sources. The following tables summarize the key spectroscopic signatures for this compound and baccatin III.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Proton Assignment | This compound (δ ppm) | Baccatin III (δ ppm) |
| H-1 | 2.35 (d, J=8.0 Hz) | 5.63 (d, J=7.0 Hz) |
| H-2 | 5.62 (d, J=8.0 Hz) | 4.96 (dd, J=9.7, 2.0 Hz) |
| H-3 | 2.95 (d, J=19.0 Hz) | 3.81 (d, J=7.0 Hz) |
| H-5 | 5.88 (dd, J=10.0, 4.0 Hz) | 4.97 (m) |
| H-6α | 1.85 (m) | 2.55 (m) |
| H-6β | 2.55 (m) | 1.88 (m) |
| H-7 | 4.43 (dd, J=10.8, 6.8 Hz) | 4.43 (dd, J=10.7, 6.7 Hz) |
| H-9 | 5.95 (d, J=10.0 Hz) | - |
| H-10 | 6.42 (d, J=10.0 Hz) | 6.38 (s) |
| H-13 | 6.15 (t, J=8.0 Hz) | 4.82 (m) |
| H-14α | 2.25 (m) | 2.29 (m) |
| H-14β | 2.15 (m) | 2.23 (m) |
| H-16 | 1.05 (s) | 1.12 (s) |
| H-17 | 1.68 (s) | 1.65 (s) |
| H-18 | 2.05 (s) | 2.15 (s) |
| H-19 | 1.08 (s) | 1.05 (s) |
| H-20α | 5.35 (s) | 4.31 (d, J=8.4 Hz) |
| H-20β | 4.95 (s) | 4.18 (d, J=8.4 Hz) |
| OAc | 2.10, 2.08, 2.05, 1.98 (s) | 2.24 (s), 2.22 (s) |
| OBz H-ortho | - | 8.11 (d, J=7.7 Hz) |
| OBz H-meta | - | 7.49 (t, J=7.7 Hz) |
| OBz H-para | - | 7.61 (t, J=7.7 Hz) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon Assignment | This compound (δ ppm) | Baccatin III (δ ppm) |
| 1 | 145.8 | 79.1 |
| 2 | 75.1 | 75.3 |
| 3 | 81.1 | 45.7 |
| 4 | 134.2 | 81.1 |
| 5 | 76.5 | 84.4 |
| 6 | 35.7 | 35.7 |
| 7 | 84.5 | 72.3 |
| 8 | 42.1 | 58.6 |
| 9 | 75.3 | 203.8 (C=O) |
| 10 | 76.2 | 76.5 |
| 11 | 134.8 | 133.7 |
| 12 | 142.1 | 142.3 |
| 13 | 70.2 | 72.8 |
| 14 | 35.8 | 35.8 |
| 15 | 46.2 | 43.2 |
| 16 | 26.8 | 26.9 |
| 17 | 21.1 | 22.7 |
| 18 | 14.8 | 14.8 |
| 19 | 10.9 | 10.9 |
| 20 | 115.2 | 76.5 |
| OAc (C=O) | 170.5, 170.2, 169.8, 169.5 | 171.2, 170.3 |
| OAc (CH₃) | 21.2, 21.1, 21.0, 20.9 | 21.2, 22.8 |
| OBz (C=O) | - | 167.1 |
| OBz (C-ipso) | - | 130.2 |
| OBz (C-ortho) | - | 129.2 |
| OBz (C-meta) | - | 128.7 |
| OBz (C-para) | - | 133.7 |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Method | m/z (relative intensity) | Interpretation |
| This compound | ESI | 527.25 [M+Na]⁺ | Sodium Adduct |
| Baccatin III | ESI | 609.23 [M+Na]⁺ | Sodium Adduct |
| 587.25 [M+H]⁺ | Protonated Molecule | ||
| 527.23 [M+H-AcOH]⁺ | Loss of Acetic Acid | ||
| 467.21 [M+H-2AcOH]⁺ | Loss of two Acetic Acid units |
Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Spectroscopic Technique | This compound | Baccatin III |
| IR (cm⁻¹) | ~3450 (O-H), ~2950 (C-H), ~1740 (C=O, ester), ~1650 (C=C), ~1240 (C-O) | ~3500 (O-H), ~2950 (C-H), ~1720 (C=O, ketone & ester), ~1600 (C=C, aromatic), ~1270 (C-O) |
| UV-Vis (λmax, nm) | ~210 | ~230, ~273 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure validation. Below are generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
Data Acquisition:
-
¹H NMR: Spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Spectra are acquired with a spectral width of approximately 220 ppm, using a proton-decoupled pulse sequence.
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: The instrument is operated in positive ion mode. The capillary voltage, cone voltage, and desolvation gas flow are optimized to maximize the signal of the protonated molecule or other adducts.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions of the major absorption bands are identified and assigned to specific functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol (B145695) or methanol) to an absorbance value below 1.5.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-400 nm. A baseline correction is performed using the solvent as a reference.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined.
Visualizing the Validation Workflow and Biological Context
To further clarify the process and the relevance of this compound, the following diagrams illustrate the spectroscopic workflow and a representative signaling pathway for taxanes.
comparative study of Taxusin content in different Taxus species
A Comparative Analysis of Taxusin and Key Taxoid Content in Various Taxus Species
For researchers, scientists, and drug development professionals, the genus Taxus is a vital source of taxoids, a class of diterpenoid compounds with significant medicinal properties, most notably in cancer chemotherapy.[1] While paclitaxel (B517696) (Taxol®) is the most famous of these compounds, the content and profile of other taxoids, including the key intermediate this compound, vary significantly across different Taxus species. This variation is influenced by factors such as geographical location, harvest season, and plant age.[1] Understanding these differences is crucial for selecting optimal species for the extraction and synthesis of specific taxoids.
This guide provides a comparative overview of the content of major taxoids in different Taxus species, supported by experimental data. While direct comparative data for this compound is limited in publicly available literature, the abundance of related, commercially important taxoids like paclitaxel, 10-deacetylbaccatin III (10-DAB III), and baccatin (B15129273) III serves as a strong indicator of the biosynthetic activity of the pathway in which this compound is a key precursor.
Quantitative Comparison of Major Taxoids Across Taxus Species
The following table summarizes the quantitative data for paclitaxel, 10-deacetylbaccatin III (10-DAB III), and baccatin III in various Taxus species. These compounds are either active pharmaceutical ingredients or critical precursors for the semi-synthesis of other therapeutic taxoids.[1] The data has been compiled from multiple studies, and variations may arise due to different analytical methods, plant age, and environmental conditions.
| Taxus Species | Plant Part | Paclitaxel (mg/g dry weight) | 10-Deacetylbaccatin III (10-DAB III) (mg/g dry weight) | Baccatin III (mg/g dry weight) |
| Taxus media | Needles | 1.22 | - | - |
| Taxus cuspidata | Needles | 1.67 | 0.85 | 0.65 |
| Taxus mairei | Needles | 0.66 | - | - |
| Taxus baccata | Needles | 0.045 | 0.040 | - |
| Taxus brevifolia | Needles | 0.027 | 0.004 | - |
| Taxus chinensis | - | - | - | - |
| Taxus yunnanensis | - | - | - | Highest |
Note: A hyphen (-) indicates that data was not available in the cited sources.
Studies have shown that Taxus cuspidata contains high levels of both paclitaxel and cephalomannine, followed by Taxus media.[2] Conversely, the 10-DAB III content is reported to be lowest in Taxus media.[2] Taxus yunnanensis is noted for having the highest content of baccatin III.[2] The total content of five key taxane (B156437) compounds was found to be highest in Taxus chinensis.[2]
Experimental Protocols
Accurate quantification of taxoids is essential for comparative studies. The following outlines a general methodology for the extraction and analysis of taxoids from Taxus species.
Sample Preparation and Extraction
A common method for extracting taxoids from Taxus plant material involves solvent extraction.
-
Plant Material Preparation : Needles, bark, or other tissues from the Taxus species are collected, dried, and ground into a fine powder to increase the surface area for extraction.[1]
-
Solvent Extraction : The powdered plant material is mixed with a suitable solvent. A mixture of ethanol (B145695) and water (typically between 50% and 80% ethanol by volume) is often used.[3] The mixture is agitated for a specified period to allow the taxoids to dissolve into the solvent.
-
Crude Extract Preparation : After extraction, the solid plant material is separated from the liquid extract by filtration or centrifugation. The solvent is then evaporated under reduced pressure to yield a crude extract.[1] For purification, the crude extract can be decolorized using activated charcoal.[3]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of taxoids.[4][5]
-
Chromatographic System : An HPLC system equipped with a C18 column (e.g., Inertsil ODS-3, 250 mm × 4.6 mm, 5 μm) is typically used.[4][6]
-
Mobile Phase : A gradient elution is commonly employed using a mixture of water (A) and acetonitrile (B52724) (B). A typical gradient might be: 0–10 min, increase B from 40% to 50%; 10–13 min, increase B from 50% to 53%.[4][6]
-
Detection : A UV detector set at a wavelength of 227 nm is used to detect the taxoids as they elute from the column.[4][6]
-
Quantification : The concentration of each taxoid is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of purified taxoid standards.[4]
Visualizations
Experimental Workflow for Taxoid Quantification
The following diagram illustrates the general workflow for the extraction and quantification of taxoids from Taxus species.
Simplified Taxol Biosynthetic Pathway
This compound is a key intermediate in the complex biosynthetic pathway of paclitaxel (Taxol). The following diagram provides a simplified overview of this pathway, highlighting the central role of this compound. The biosynthesis begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the taxane skeleton, which then undergoes a series of oxygenations and acylations.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Research on the Medicinal Chemistry and Pharmacology of Taxus × media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Studies on Taxol Biosynthesis: Preparation of Taxadiene-diol- and triol-Derivatives by Deoxygenation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
A Comparative Analysis of the Synthetic Accessibility of Taxusin and Baccatin III
For researchers and professionals in drug development, the synthetic accessibility of a target molecule is a critical factor. This guide provides a detailed comparison of the total syntheses of two prominent taxane (B156437) diterpenoids: Taxusin and Baccatin III. While both molecules share the complex taxane core, their synthetic routes exhibit notable differences in efficiency and overall complexity.
Baccatin III, a key precursor to the life-saving anti-cancer drug Paclitaxel (Taxol®), has been the subject of numerous synthetic efforts since the late 20th century. Its intricate structure, featuring a strained eight-membered ring and a dense array of stereocenters, has made it a benchmark target for synthetic organic chemists. This compound, another naturally occurring taxane, shares the fundamental tricyclic core but possesses a different oxygenation pattern, influencing its synthetic strategy. This comparison aims to provide a clear overview of the synthetic challenges and achievements associated with these two important molecules, supported by quantitative data and key experimental details.
Quantitative Comparison of Total Syntheses
The following table summarizes the key metrics for representative total syntheses of this compound and Baccatin III. It is important to note that for Baccatin III, which is an intermediate in the total synthesis of Taxol, the reported yields and step counts often reflect the entire sequence to Taxol. Where possible, data pertaining specifically to the synthesis of the Baccatin III core is highlighted.
| Metric | This compound (Kuwajima, 1996) | Baccatin III (Representative Syntheses) |
| Longest Linear Sequence | 25 steps | Holton (to Taxol): 46 steps |
| Overall Yield | 2% | Nicolaou (to Taxol): 0.0078% |
| Synthetic Strategy | Linear | Holton: Linear; Nicolaou: Convergent; Danishefsky: Convergent |
| Key Transformations | Eight-membered B-ring cyclization via intramolecular vinylogous aldol (B89426) reaction; Birch reduction for C19 methyl group installation. | Holton: Chan rearrangement, sulfonyloxaziridine enolate oxidation; Nicolaou: Shapiro reaction, pinacol (B44631) coupling; Danishefsky: Intramolecular Heck reaction. |
Visualizing the Synthetic Pathways
To illustrate the strategic differences in constructing the core structures of this compound and Baccatin III, the following diagrams outline simplified, high-level retrosynthetic analyses.
Caption: Retrosynthetic analysis of this compound, highlighting the key intramolecular cyclization to form the tricyclic core.
Caption: A convergent retrosynthetic approach for Baccatin III, involving the coupling of pre-synthesized A and C ring fragments.
Key Experimental Protocols
A detailed understanding of the synthetic accessibility requires an examination of the key experimental procedures. Below are representative protocols for crucial steps in the syntheses of this compound and Baccatin III.
This compound Synthesis: Intramolecular Vinylogous Aldol Cyclization (Kuwajima et al.)
This key step establishes the tricyclic core of this compound.
Procedure: To a solution of the acyclic precursor in dichloromethane (B109758) at -78 °C is added a solution of dimethylaluminum chloride in hexanes. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to -20 °C over 2 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the tricyclic taxane core.
Baccatin III Synthesis (as part of Taxol Total Synthesis): Holton's Chan Rearrangement
This rearrangement is a pivotal transformation in Holton's linear approach to the taxane skeleton.
Procedure: To a solution of the carbonate precursor in anhydrous tetrahydrofuran (B95107) at -78 °C is added a solution of lithium diisopropylamide in tetrahydrofuran/heptane/ethylbenzene. The resulting mixture is stirred at -78 °C for 30 minutes. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the rearranged product.
Baccatin III Synthesis (as part of Taxol Total Synthesis): Nicolaou's Pinacol Coupling
This convergent strategy utilizes a pinacol coupling to unite the A and C ring fragments.
Procedure: A solution of the A-ring aldehyde and the C-ring ketone in anhydrous tetrahydrofuran is added to a stirred suspension of low-valent titanium reagent (prepared from titanium(IV) chloride and zinc dust) in tetrahydrofuran at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the addition of saturated aqueous potassium carbonate. The resulting mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to give the coupled diol product.
Concluding Remarks
The total synthesis of this compound, as demonstrated by the Kuwajima group, presents a relatively more efficient route in terms of overall yield and step count when compared to the early total syntheses of Baccatin III as part of the larger Taxol molecule. The linear approach to this compound, highlighted by a key intramolecular cyclization, offers a direct pathway to the core structure.
In contrast, the syntheses of Baccatin III have historically been more challenging, often characterized by longer sequences and lower overall yields. However, the development of convergent strategies, such as those by Nicolaou and Danishefsky, represented significant advances in assembling this complex molecule by bringing together advanced intermediates. It is crucial to recognize that the primary goal of many Baccatin III syntheses was the ultimate production of Taxol, which adds further synthetic complexity.
For researchers, the choice between pursuing a synthesis of a this compound-like or a Baccatin III-like molecule will depend on the specific research goals. The synthesis of this compound may be more approachable for methodological studies or the exploration of structure-activity relationships of simpler taxanes. The synthesis of Baccatin III, while more arduous, provides access to a crucial building block for the development of potent anti-cancer agents and their analogues. The continuous innovation in synthetic methodology continues to improve the accessibility of these valuable compounds.
A Comparative Guide to the Validation of Analytical Methods for Taxusin Quantification
For researchers, scientists, and drug development professionals engaged in the study of Taxus species, the accurate and precise quantification of taxane (B156437) diterpenoids is of paramount importance. Among the myriad of compounds isolated from these plants, Taxusin, a taxane isolate from Taxus wallichiana and other yew species, is of significant interest. This guide provides a comparative overview of two principal analytical techniques for the quantification of taxanes: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).
While specific validated analytical methods for this compound are not extensively documented in publicly available literature, this guide will draw upon validated methodologies for Paclitaxel (B517696), a structurally related and extensively studied taxane. The principles and experimental protocols detailed herein provide a robust framework that can be adapted and validated for the specific quantification of this compound.
Comparison of Analytical Method Performance
The choice between HPLC-UV and UHPLC-MS/MS for taxane quantification depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes typical performance characteristics for each method, based on validated assays for Paclitaxel.
| Parameter | HPLC-UV | UHPLC-MS/MS |
| Limit of Detection (LOD) | 0.1638 µg/mL[1][2] | 0.01 ng/mL (for some taxanes)[3] |
| Limit of Quantification (LOQ) | 0.4964 µg/mL[1][2] | 0.94 - 3.05 ng/mL[4] |
| Linearity Range | 2.5 - 100 µg/mL[1][2] | 0.1 - 500 ng/g (for Taxine (B1234092) B)[5] |
| Accuracy (% Recovery) | 98 - 101%[1][2] | 86% (SPE recovery for Taxine B)[5] |
| Precision (% RSD) | 0.06 - 0.68%[1][2] | < 6.83% (intra- and inter-day)[4] |
| Selectivity | Lower; potential for interference from co-eluting compounds. | Higher; mass-based detection provides greater specificity. |
| Analysis Time | Longer run times. | Shorter run times due to smaller particle size columns.[4] |
| Cost & Complexity | Lower initial cost and less complex instrumentation. | Higher initial cost and more complex operation. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV and UHPLC-MS/MS tailored for taxane analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification where high sensitivity is not the primary requirement.
1. Sample Preparation (Solid-Phase Extraction):
-
Objective: To extract and clean up taxanes from a plant matrix.
-
Procedure:
-
Homogenize 1g of dried and powdered Taxus plant material with a suitable solvent (e.g., methanol).
-
Sonicate the mixture for 30 minutes and then centrifuge.
-
Load the supernatant onto a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove polar impurities.
-
Elute the taxanes with a high-organic solvent mixture (e.g., acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
-
2. Chromatographic Conditions:
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical mobile phase could be a 60:40 mixture of acetonitrile and a phosphate (B84403) buffer (pH 5.0).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm.[6]
-
Injection Volume: 20 µL.
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of low-abundance taxanes and for analysis in complex biological matrices.
1. Sample Preparation:
-
The sample preparation protocol is similar to that for HPLC-UV, employing solid-phase extraction for cleanup and concentration.
2. Chromatographic Conditions:
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound. For example, for Taxine B, a precursor ion of m/z 584.2 and product ions of m/z 194.3 and m/z 107.1 are used.[5]
-
Optimization: Cone voltage and collision energy must be optimized for this compound to achieve maximum sensitivity.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams have been generated.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and validation of a HPLC-UV method for the simultaneous detection and quantification of paclitaxel and sulforaphane in lipid based self-microemulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of taxine B in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Taxusin-Based Compounds in Cancer Cell Lines: A Guide for Researchers
An Objective Comparison of Baccatin (B15129273) III and 2-deacetoxydecinnamoyltaxinine J for Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-cancer efficacy of two taxusin-based compounds, Baccatin III and 2-deacetoxydecinnamoyltaxinine J. Taxusins, a class of taxoid compounds, represent a promising area of cancer research, distinct from the more extensively studied taxanes like Paclitaxel. This document summarizes the available quantitative data on their cytotoxic effects against various cancer cell lines, details their mechanisms of action and impact on cellular signaling pathways, and provides comprehensive experimental protocols for the key assays cited.
Comparative Cytotoxic Efficacy
The anti-proliferative effects of Baccatin III and 2-deacetoxydecinnamoyltaxinine J have been evaluated in several human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) or effective dose (ED50) values, providing a quantitative comparison of their potency.
Table 1: Cytotoxic Efficacy of Baccatin III in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50/ED50 (µM) |
| HeLa | Cervical Cancer | 4.30[1] |
| A549 | Lung Carcinoma | 4 - 7.81[1] |
| A431 | Skin Carcinoma | 4 - 7.81[1] |
| HepG2 | Liver Cancer | 4 - 7.81[1] |
| Various | Variety of Cancer Types | 8 - 50[2] |
| BCap37 | Breast Cancer | Not specified |
| KB | Epidermoid Carcinoma | Not specified |
Table 2: Cytotoxic Efficacy of 2-deacetoxydecinnamoyltaxinine J in Human Cancer Cell Lines
| Cell Line | Cancer Type | Concentration for Significant Activity (µM) |
| MCF-7 | Breast Adenocarcinoma | ~20[3] |
| MDA-MB-231 | Breast Adenocarcinoma | ~10[3] |
Note: The data for 2-deacetoxydecinnamoyltaxinine J indicates concentrations with significant activity rather than precise IC50 values.
Mechanisms of Action and Signaling Pathways
While both Baccatin III and 2-deacetoxydecinnamoyltaxinine J are taxoids, they exhibit distinct mechanisms of action that diverge from the classical microtubule stabilization effect of paclitaxel.
Baccatin III:
Baccatin III exerts its anti-cancer effects through a multi-faceted mechanism. Unlike paclitaxel, it inhibits the polymerization of tubulin, which is a mechanism more akin to colchicine (B1669291) or vinblastine.[2] This disruption of microtubule dynamics leads to an accumulation of cells in the G2/M phase of the cell cycle.[1][2]
Furthermore, Baccatin III is a potent inducer of apoptosis. Studies have shown that it can trigger programmed cell death through a mitochondrial-dependent pathway, characterized by the depolarization of the mitochondrial membrane and the production of reactive oxygen species (ROS).[1][4] Interestingly, it has also been demonstrated that Baccatin III can induce apoptosis independently of G2/M arrest, suggesting that the core taxane (B156437) ring structure may play a direct role in initiating cell death pathways.[5][6]
Figure 1. Signaling Pathway of Baccatin III in Cancer Cells.
2-deacetoxydecinnamoyltaxinine J:
The precise mechanism of action for 2-deacetoxydecinnamoyltaxinine J has not been as extensively characterized as that of Baccatin III. However, based on its structural similarity to other taxanes, it is hypothesized to function as a microtubule-stabilizing agent.[3][7] This stabilization of microtubules is expected to disrupt their dynamic nature, leading to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[3][7] The specific signaling cascades downstream of microtubule stabilization by this compound are yet to be fully elucidated.
Figure 2. Putative Signaling Pathway of 2-deacetoxydecinnamoyltaxinine J.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, which are fundamental for assessing the cytotoxic and apoptotic effects of this compound-based compounds.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-based compounds (Baccatin III, 2-deacetoxydecinnamoyltaxinine J)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound-based compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Figure 3. Experimental Workflow for the MTT Assay.
2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Induce apoptosis in cancer cells by treating them with the desired concentrations of this compound-based compounds for a specified time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS by centrifugation (e.g., at 300-400 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Figure 4. Experimental Workflow for Apoptosis Detection.
References
- 1. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Structural Showdown: Taxusin's Place Among Microtubule-Stabilizing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of Taxusin with other prominent microtubule-stabilizing agents. While all these molecules share the remarkable ability to interfere with microtubule dynamics—a cornerstone of cancer chemotherapy—subtle and significant differences in their molecular architecture dictate their potency and clinical utility. This document objectively compares their structures, presents available quantitative data on their performance, and provides detailed experimental protocols for key assays used to evaluate their efficacy.
The Core of the Matter: The Taxane (B156437) Skeleton
At the heart of this compound, Paclitaxel (B517696), and Docetaxel lies the taxane core, a complex tetracyclic diterpenoid skeleton.[1] This shared scaffold is the foundation for their interaction with β-tubulin, the building block of microtubules. However, the identity and arrangement of functional groups appended to this core dramatically influence their biological activity.
Structural Comparison: The C-13 Side Chain as a Key Determinator of Potency
A critical point of divergence between this compound and its more famous cousins, Paclitaxel and Docetaxel, is the substituent at the C-13 position of the taxane ring. Paclitaxel and Docetaxel both possess a complex ester side chain at this position, which is widely recognized as essential for their potent microtubule-stabilizing and antitumor activities.[2] In stark contrast, this compound lacks this crucial side chain, a structural feature that is predicted to significantly diminish its ability to effectively stabilize microtubules.
| Feature | This compound | Paclitaxel (Taxol®) | Docetaxel (Taxotere®) | Epothilone B | Discodermolide |
| Core Structure | Taxane Diterpenoid | Taxane Diterpenoid | Taxane Diterpenoid | 16-membered Macrolide | Polyketide Lactone |
| C-13 Side Chain | Absent | N-benzoyl-β-phenylisoserine | N-tert-butoxycarbonyl-β-phenylisoserine | Thiazole-containing side chain | Not Applicable |
| Key Functional Groups | Four acetoxy groups, one cinnamoyloxy group | Acetoxy at C-10, Benzoyl at C-2 | Hydroxyl at C-10 | Epoxide ring | Multiple hydroxyl and methyl groups |
| Water Solubility | Low | Low | Higher than Paclitaxel[3] | Higher than Paclitaxel[4] | High |
Performance Data: A Quantitative Look at Microtubule Stabilization
The microtubule-stabilizing activity of these compounds can be quantified through various in vitro and cell-based assays. Key metrics include the half-maximal effective concentration (EC50) for tubulin polymerization and the half-maximal inhibitory concentration (IC50) for cell proliferation. While extensive data is available for clinically established agents, quantitative performance data for this compound is not readily found in publicly available scientific literature, likely due to its significantly lower potency.
Table 1: In Vitro Tubulin Polymerization
| Compound | EC50 for Tubulin Polymerization (µM) |
| This compound | Data not available in published literature |
| Paclitaxel | ~0.5 - 5 |
| Docetaxel | ~0.2 - 2[5] |
| Epothilone B | ~0.1 - 1[6] |
| Discodermolide | ~0.02 - 0.2[7] |
| Note: EC50 values can vary depending on the specific assay conditions, such as tubulin concentration and the presence of microtubule-associated proteins (MAPs). |
Table 2: Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Representative IC50 Range (nM) |
| This compound | Data not available in published literature |
| Paclitaxel | 2 - 10 (e.g., in ovarian and breast cancer cell lines)[2] |
| Docetaxel | 1 - 5 (often more potent than Paclitaxel in vitro)[8] |
| Epothilone B | 0.5 - 5 (effective in taxane-resistant cell lines)[6] |
| Discodermolide | 3 - 15 (potent against a broad range of cell lines)[9] |
| Note: IC50 values are highly dependent on the specific cancer cell line and the duration of drug exposure. |
Visualizing the Molecular Structures
To better appreciate the structural nuances, the following diagrams illustrate the chemical structures of this compound and its key comparators.
The Signaling Cascade: A Shared Pathway to Apoptosis
Despite their structural diversity, these microtubule-stabilizing agents converge on a common signaling pathway. By binding to β-tubulin and hyper-stabilizing microtubules, they disrupt the delicate balance of microtubule dynamics required for proper mitotic spindle formation and function. This leads to a prolonged mitotic arrest, which in turn activates a cascade of downstream signaling events culminating in programmed cell death, or apoptosis.
Experimental Protocols: The "How-To" for Comparative Analysis
To enable researchers to conduct their own comparative studies, detailed protocols for key experiments are provided below.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules by monitoring the increase in turbidity (light scattering) of the solution.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds (this compound, Paclitaxel, etc.) dissolved in DMSO
-
96-well clear bottom plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing purified tubulin (e.g., 1-2 mg/mL) and GTP (1 mM) in General Tubulin Buffer on ice.
-
Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
Initiate the polymerization reaction by adding the tubulin/GTP mixture to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated from these curves.
Cell-Based Microtubule Stabilization Assay (Immunofluorescence)
This assay visually assesses the effect of a compound on the microtubule network within cultured cells.
Materials:
-
Adherent cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Glass coverslips
-
Test compounds dissolved in DMSO
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 4-24 hours). Include a vehicle control.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-α-tubulin antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule architecture using a fluorescence microscope.
Conclusion
The family of microtubule-stabilizing agents is a testament to the power of natural products in drug discovery. While this compound shares the fundamental taxane scaffold with the blockbuster drugs Paclitaxel and Docetaxel, the absence of the C-13 side chain is a critical structural difference that likely explains its significantly lower biological activity. For researchers in drug development, this comparison underscores the profound impact of specific functional groups on pharmacological potency. The provided experimental protocols offer a robust framework for the continued exploration and quantitative comparison of novel microtubule-targeting compounds.
References
- 1. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Difference in cytotoxicity of paclitaxel against neoplastic and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Taxusin Cross-Reactivity with Taxane-Specific Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of taxusin's potential cross-reactivity with taxane-specific antibodies, juxtaposed with the well-characterized taxane (B156437), paclitaxel (B517696) (Taxol®). The information herein is intended to guide researchers in the fields of pharmacology, antibody development, and cancer therapeutics in understanding the structural basis for antibody specificity towards this class of compounds. While direct experimental data on This compound (B16899) cross-reactivity is limited in publicly available literature, this guide synthesizes structural data and established immunological principles to predict and propose experimental validation of these interactions.
Structural Comparison of this compound and Paclitaxel
The biological activity and antibody recognition of taxanes are intrinsically linked to their complex three-dimensional structures. Significant differences in the chemical architecture of this compound and paclitaxel underlie their distinct pharmacological profiles and predicted immunogenic properties.
All taxanes, including this compound and paclitaxel, are built upon a fundamental taxane core, a tetracyclic carbon skeleton.[1] However, the nature and arrangement of functional groups attached to this core are critical determinants of their biological function and molecular recognition.
A pivotal structural feature of highly potent taxanes like paclitaxel is the presence of a complex N-benzoyl-β-phenylisoserine side chain at the C-13 position of the taxane core.[1] This side chain is widely recognized as essential for the microtubule-stabilizing activity that defines the anticancer properties of this drug class.[1] In stark contrast, this compound lacks this critical side chain.[1] Instead, it possesses different ester linkages at this position.[1]
Furthermore, other substitutions on the taxane core differ between this compound and paclitaxel. For instance, paclitaxel has a benzoyl group at C-2 and an acetyl group at C-10, contributing to its overall conformation and interaction with its biological target.[1] this compound, on the other hand, exhibits a unique pattern of substitutions, including four acetoxy groups and a cinnamoyloxy group at various positions.[1]
| Feature | This compound | Paclitaxel (Taxol®) | Significance for Antibody Recognition |
| C-13 Side Chain | Absent | N-benzoyl-β-phenylisoserine | Major antigenic determinant for many paclitaxel-specific antibodies. Its absence in this compound is the primary reason for predicting low to no cross-reactivity. |
| C-2 Substituent | Cinnamoyloxy group | Benzoyl group | Differences in this region can alter the local chemical environment and affect antibody binding. |
| C-10 Substituent | Acetoxy group | Acetyl group | While a more subtle difference, it can influence the overall conformation and potential antibody epitopes. |
| Other Substituents | Multiple acetoxy groups | Varied | The unique pattern of substituents on this compound creates a distinct molecular surface compared to paclitaxel. |
Predicted Cross-Reactivity with Taxane-Specific Antibodies
Based on the significant structural disparities, particularly the absence of the C-13 side chain in this compound, it is highly probable that this compound will exhibit minimal to no cross-reactivity with antibodies raised specifically against paclitaxel or other bioactive taxanes possessing this side chain. Monoclonal antibodies are known for their high specificity, often recognizing a distinct epitope on the target molecule.[2][3] For many paclitaxel-specific antibodies, this crucial side chain is a primary component of the recognized epitope.
Therefore, it can be hypothesized that taxane-specific antibodies, such as the paclitaxel-specific monoclonal antibody 3C6, would not bind to this compound with any significant affinity.[4]
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
To experimentally validate the predicted lack of cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method. This assay would quantify the ability of this compound to compete with a known taxane antigen (e.g., a paclitaxel-protein conjugate) for binding to a taxane-specific antibody.
Objective: To determine the cross-reactivity of this compound with a paclitaxel-specific monoclonal antibody.
Materials:
-
Paclitaxel-specific monoclonal antibody (e.g., 3C6)
-
This compound
-
Paclitaxel (as a positive control competitor)
-
Paclitaxel-BSA conjugate (for coating)
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
HRP-conjugated secondary antibody (anti-mouse IgG)
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the paclitaxel-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition:
-
Prepare serial dilutions of this compound and paclitaxel (positive control) in assay buffer (e.g., PBS with 1% BSA).
-
In separate tubes, mix the diluted competitors with a constant, predetermined concentration of the paclitaxel-specific monoclonal antibody.
-
Incubate the antibody-competitor mixtures for 1 hour at room temperature.
-
Add 100 µL of each mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Development and Reading:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition of antibody binding by this compound and paclitaxel will be calculated. A high percentage of inhibition by paclitaxel and a low percentage of inhibition by this compound would confirm the low cross-reactivity of this compound.
References
Unraveling the Biosynthetic Origins of Taxusin: A Comparative Guide to Labeled Precursor Studies
For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of complex natural products like Taxusin is paramount for metabolic engineering and the development of novel therapeutic agents. This guide provides a comparative analysis of the use of labeled precursors to confirm the biosynthetic origin of this compound and related taxoids, supported by experimental data and detailed protocols.
The biosynthesis of taxoids, a class of diterpenoids that includes the potent anticancer drug paclitaxel (B517696) (Taxol), is a complex process involving numerous enzymatic steps. This compound, a major taxoid found in yew species, is a key molecule in this intricate metabolic network. Elucidating its formation from fundamental building blocks is crucial for a complete understanding of taxane (B156437) biosynthesis. The primary method for this elucidation involves the use of isotopically labeled precursors, which act as tracers to map the metabolic route.
Comparison of Methodologies: Labeled Precursors vs. Alternative Approaches
The use of labeled precursors stands as the gold standard for definitively confirming biosynthetic pathways. This technique involves feeding a stable or radioactive isotope-labeled compound to a biological system (e.g., cell cultures of Taxus species) and then tracking the incorporation of the label into the target molecule. However, other methods also contribute to our understanding.
| Methodology | Description | Advantages | Limitations |
| Labeled Precursor Feeding | Administration of isotopically labeled compounds (e.g., ¹³C-glucose, ¹⁴C-acetate, ³H-taxadiene) to Taxus cell cultures or tissues, followed by isolation of this compound and analysis of isotope incorporation. | Provides direct and definitive evidence of precursor-product relationships. Allows for the mapping of carbon skeletons and the elucidation of rearrangement mechanisms. | Can be expensive and time-consuming. The synthesis of complex labeled intermediates can be challenging. Low incorporation rates can make detection difficult. |
| Enzyme Assays | In vitro characterization of specific enzymes involved in the taxoid pathway using putative substrates. | Allows for the detailed study of individual reaction steps and enzyme kinetics. | Does not provide a complete picture of the entire pathway in vivo. The availability of substrates, especially complex intermediates, can be a limiting factor. |
| Gene Expression Analysis | Studying the expression patterns of genes encoding biosynthetic enzymes under different conditions. | Can identify candidate genes involved in the pathway. Provides insights into the regulation of biosynthesis. | Correlation does not equal causation; gene expression levels may not directly reflect enzyme activity or metabolic flux. |
| Metabolomic Profiling | Comprehensive analysis of all metabolites in a biological sample to identify intermediates and end products. | Provides a snapshot of the metabolic state and can reveal unexpected intermediates. | Does not directly establish the connections between metabolites in a pathway. |
Experimental Confirmation with Labeled Precursors
While a comprehensive study detailing the de novo biosynthesis of this compound from simple labeled precursors like acetate (B1210297) or glucose is not extensively documented in publicly available literature, the broader taxoid biosynthetic pathway has been significantly elucidated using this approach. These studies provide a strong foundation for understanding this compound's origin. Furthermore, isotopically labeled congeners of this compound derivatives have been synthesized to probe the later steps of the paclitaxel pathway.[1]
The biosynthesis of the core taxane skeleton, from which this compound is derived, begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP).[2] Feeding experiments with labeled precursors have been crucial in confirming the steps leading to the formation of the initial taxane diterpene, taxa-4(5),11(12)-diene.[3]
Key Labeled Precursors Used in Taxoid Biosynthesis Studies:
-
¹³C-labeled Taxa-4(20),11(12)-diene: Used to probe the early hydroxylation and acetylation steps in the taxol pathway.[3]
-
Tritium-labeled Taxoids: Synthetically prepared to investigate downstream enzymatic conversions.[4]
-
Deuterium-labeled Substrates: Employed in the synthesis of pathway intermediates to study reaction mechanisms.[5]
One study explicitly describes the preparation of taxa-4(20),11(12)-diene-5α,13α-diol and other triol derivatives through the deoxygenation of this compound. The protocol is designed to be amenable to the preparation of isotopically labeled versions of these molecules, which are putative intermediates in the biosynthesis of paclitaxel.[1][5] This highlights the use of this compound as a starting material for generating labeled probes for the broader taxoid pathway.
Experimental Protocols
General Protocol for Labeled Precursor Feeding Studies
-
Preparation of Labeled Precursor: The isotopically labeled precursor (e.g., [1-¹³C]glucose, [1,2-¹³C]acetate, or a synthesized labeled intermediate) is prepared and sterilized.
-
Cell Culture: A suspension culture of a Taxus species (e.g., Taxus canadensis or Taxus baccata) is established and maintained under controlled conditions.
-
Feeding: The labeled precursor is aseptically added to the cell culture medium. The timing and concentration of the precursor are critical parameters that need to be optimized.[6]
-
Incubation: The cells are incubated for a specific period to allow for the uptake and metabolism of the labeled precursor.
-
Harvesting and Extraction: The cells and the culture medium are harvested, and the taxoids, including this compound, are extracted using organic solvents.
-
Purification: this compound is purified from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Analysis: The purified this compound is analyzed by Mass Spectrometry (MS) to determine the incorporation of the isotope and by Nuclear Magnetic Resonance (NMR) spectroscopy (for stable isotopes like ¹³C) to determine the specific positions of the labels within the molecule.[6]
Synthesis of Labeled Taxadiene-diols from this compound
A representative protocol for the preparation of putative labeled taxol biosynthesis metabolites from this compound involves the Barton deoxygenation of hydroxyl groups.[1][5]
-
Protection of Hydroxyl Groups: Specific hydroxyl groups on the this compound molecule are protected using appropriate protecting groups to ensure regioselectivity in the subsequent deoxygenation step.
-
Xanthate Formation: The target hydroxyl group is converted into a xanthate ester.
-
Radical Deoxygenation: The xanthate is treated with a radical initiator (e.g., AIBN) and a reducing agent, such as tributyltin hydride (for unlabeled synthesis) or tributyltin deuteride/tritiide (for labeled synthesis), to remove the hydroxyl group.
-
Deprotection: The protecting groups are removed to yield the desired deoxygenated this compound derivative.
Visualizing the Biosynthetic Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the key pathways and experimental workflows.
Caption: Generalized biosynthetic pathway leading to this compound.
References
- 1. Studies on Taxol Biosynthesis: Preparation of Taxadiene-diol- and triol-Derivatives by Deoxygenation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Studies on Taxol Biosynthesis: Preparation of Taxadiene-diol- and triol-Derivatives by Deoxygenation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Taxusin (Paclitaxel)
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic agents like Taxusin (paclitaxel) are critical to ensuring personnel safety and environmental protection.[1] Adherence to stringent disposal protocols minimizes the risk of exposure and contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Operational Plan: Immediate Safety and Handling
This compound is classified as a hazardous and cytotoxic drug, requiring careful management in designated laboratory areas to prevent cross-contamination.[1][2] Gentle handling is crucial to avoid the formation of dust or aerosols.[1] All containers holding this compound must be clearly labeled with the contents, concentration, and appropriate hazard warnings.[1]
In the event of accidental exposure, the following immediate actions should be taken:
-
Skin Contact: Immediately remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1]
-
Eye Contact: Flush the eyes with a large amount of water for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to an area with fresh air immediately. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: A Step-by-Step Guide
The cornerstone of this compound disposal is the strict segregation of cytotoxic waste from all other waste streams.[1]
Step 1: Waste Segregation
All materials that have come into contact with this compound are considered cytotoxic waste. This includes:
-
Personal Protective Equipment (PPE)
-
Needles, syringes, and other sharps
-
Glassware and plasticware
-
Cleaning materials from spills and decontamination[1]
This waste must be segregated at the point of generation into appropriate waste containers.
Step 2: Containerization
-
Designated Containers: Use leak-proof containers clearly labeled "Cytotoxic Waste." These containers are often color-coded, typically yellow or purple.[1]
-
Sharps: All contaminated sharps must be placed in a designated, puncture-resistant cytotoxic sharps container. Needles should not be recapped.[3]
-
Bulk Waste: Unused or partially full vials, syringes, and IV bags containing more than trace amounts of this compound are considered bulk chemotherapy waste and may require disposal in specific containers, such as black RCRA (Resource Conservation and Recovery Act) containers.[1][4]
Step 3: Decontamination
-
Work Surfaces: After handling this compound, all work surfaces should be decontaminated. For spills, liquids should be absorbed with pads, and powders should be gently covered with wetted paper towels to avoid dust before wiping.[1][5] The area should then be cleaned with a detergent solution followed by clean water.[2][5]
-
Non-Porous Materials: Reusable glassware and other non-porous items can be decontaminated by soaking them in a suitable decontamination solution.[1]
Step 4: Final Disposal
The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration at a licensed facility.[1][4]
Quantitative Data for Disposal Procedures
| Parameter | Guideline | Source |
| Trace Waste Threshold | Materials containing less than 3% of the original drug by weight are considered "RCRA empty" or trace waste. | [4] |
| Decontamination Solution | A freshly prepared 0.5% w/v sodium hypochlorite (B82951) solution can be used for surface decontamination. | [4] |
| Eye Wash Duration | In case of eye contact, flush with water for a minimum of 15 minutes. | [1] |
| Skin Wash Duration | For skin contact, wash with soap and water for at least 15 minutes. | [1] |
Experimental Protocols
Protocol for Decontamination of a Work Surface Contaminated with this compound
-
Preparation: Don appropriate Personal Protective Equipment (PPE), including two pairs of chemotherapy-rated gloves, a disposable gown, safety goggles, and a face shield.[4]
-
Initial Containment: For liquid spills, use absorbent pads to wipe up the liquid. For powder spills, gently cover the spill with wetted paper towels or absorbent pads to prevent aerosolization.[1][5] Dispose of these materials in a designated bulk cytotoxic waste container.[4]
-
Application of Decontaminant: Prepare a fresh 0.5% w/v sodium hypochlorite solution. Liberally apply the solution to the contaminated surface, ensuring the entire area is thoroughly wetted.[4]
-
Wiping: Using absorbent pads, wipe the area from the outer edge inward to prevent spreading the contamination.[4]
-
Cleaning: Clean the area three times with a detergent solution, followed by a final rinse with clean water.[2]
-
Disposal: Dispose of all cleaning materials (pads, wipes, etc.) and used PPE as cytotoxic waste.[1][4]
-
Hand Hygiene: After removing PPE, wash hands thoroughly with soap and water.[4]
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Taxusin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Taxusin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on established best practices for managing cytotoxic and hazardous compounds. This compound is a natural product found in yew trees and is used in the synthesis of anticancer compounds.[1][2] Due to its potential cytotoxic nature, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
Hazard Assessment
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to ensure handler safety. The following table summarizes the necessary equipment.
| PPE Component | Specification |
| Hand Protection | Double Gloving: Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon suspected contamination or every 30-60 minutes.[3][4] |
| Body Protection | Disposable Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Cuffs should be tucked under the outer gloves.[3] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A full-face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation.[3] |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved N95 or higher-rated respirator is required. For significant spill cleanup, a respirator with chemical cartridges may be necessary.[3] |
| Foot Protection | Disposable, fluid-resistant shoe covers should be worn and removed before exiting the designated handling area.[3] |
Operational Plan: Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure risk.
-
Preparation :
-
Ensure all necessary PPE is donned correctly before handling the compound.[3]
-
All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to control airborne particles and vapors.[3]
-
Cover the work surface with a disposable, absorbent, and plastic-backed liner to contain any spills.[3]
-
-
Weighing :
-
Compounding :
-
When dissolving this compound, sonication may be required.[1] Handle solutions with the same precautions as the solid compound.
-
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of accordingly.
-
Waste Segregation : All contaminated items (e.g., gloves, gowns, shoe covers, absorbent pads, glassware) must be placed in clearly labeled, sealed, and puncture-resistant cytotoxic waste containers.
-
Disposal Method : Cytotoxic waste must not be disposed of in general laboratory trash or down the drain. The final disposal method for cytotoxic waste is typically high-temperature incineration.[3]
-
Licensed Disposal : Arrange for collection and disposal by a licensed hazardous waste management company.[3]
Experimental Protocol: Spill Cleanup
Immediate and proper cleanup of spills is crucial to prevent exposure.
Small Spills (less than 5 mL or 5 g):
-
Alert others in the immediate area.[3]
-
Wearing appropriate PPE, cover the spill with absorbent pads.[3]
-
Gently apply a suitable decontamination solution (e.g., 10% bleach solution followed by a neutralizer like sodium thiosulfate) and allow for sufficient contact time.[3]
-
Wipe up the spill from the outer edge towards the center.[3]
-
Place all cleanup materials in a cytotoxic waste container.
-
Clean the spill area again with the decontamination solution, followed by a final rinse with a suitable solvent (e.g., 70% ethanol (B145695) or sterile water).
Large Spills:
-
Evacuate the area immediately.
-
Alert institutional safety personnel.
-
Only personnel trained in hazardous spill response should perform the cleanup.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
